Matairesinol 4'-O-beta-gentiobioside
Description
Structure
3D Structure
Properties
Molecular Formula |
C32H42O16 |
|---|---|
Molecular Weight |
682.7 g/mol |
IUPAC Name |
(3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]methyl]oxolan-2-one |
InChI |
InChI=1S/C32H42O16/c1-42-20-9-14(3-5-18(20)34)7-16-12-44-30(41)17(16)8-15-4-6-19(21(10-15)43-2)46-32-29(40)27(38)25(36)23(48-32)13-45-31-28(39)26(37)24(35)22(11-33)47-31/h3-6,9-10,16-17,22-29,31-40H,7-8,11-13H2,1-2H3/t16-,17+,22+,23+,24+,25+,26-,27-,28+,29+,31+,32+/m0/s1 |
InChI Key |
SSZQYOJANKKXOX-QFYIXHTHSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)OC)O |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)OC)O |
Origin of Product |
United States |
Foundational & Exploratory
The Occurrence and Scientific Elucidation of Matairesinol 4'-O-beta-gentiobioside in Medicinal Flora: A Technical Guide
Abstract
Matairesinol 4'-O-beta-gentiobioside, a notable dibenzylbutyrolactone lignan glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth exploration of the natural sourcing, isolation, characterization, and biological significance of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, offers detailed experimental methodologies, and outlines future research trajectories. We will delve into the primary medicinal plant sources, with a particular focus on Trachelospermum jasminoides, and present a comprehensive framework for the scientific investigation of this promising natural product.
Introduction: The Significance of Lignan Glycosides
Lignans are a diverse class of diphenolic compounds ubiquitously found in the plant kingdom, originating from the oxidative coupling of two phenylpropanoid units. Their glycosidic forms, such as Matairesinol 4'-O-beta-gentiobioside, exhibit enhanced stability and bioavailability, making them compelling candidates for pharmaceutical research. The aglycone, matairesinol, is known for a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] The addition of a gentiobioside moiety—a disaccharide of two glucose units linked β(1→6)—can significantly modulate these activities and influence the pharmacokinetic profile of the parent lignan. This guide will illuminate the scientific journey from identifying plant sources to elucidating the therapeutic potential of Matairesinol 4'-O-beta-gentiobioside.
Natural Sources and Biosynthesis
Principal Medicinal Plant Source: Trachelospermum jasminoides
The primary and most well-documented source of Matairesinol 4'-O-beta-gentiobioside is the stem of Trachelospermum jasminoides (Lindl.) Lem., a member of the Apocynaceae family.[4] This plant, commonly known as star jasmine, has a long history of use in traditional Chinese medicine for treating conditions such as rheumatic arthralgia and traumatic injuries.[5] Phytochemical investigations have revealed that lignans, including Matairesinol 4'-O-beta-gentiobioside, are among the major bioactive constituents of this plant, alongside triterpenoids and flavonoids.[6]
While T. jasminoides is the principal source, it is plausible that other species within the Trachelospermum genus and other related medicinal plants may also contain this compound, warranting further phytochemical screening.
Other Potential Plant Sources
While direct evidence for Matairesinol 4'-O-beta-gentiobioside in other species is limited, related lignan glycosides have been identified in various medicinal plants. This suggests that the enzymatic machinery for such glycosylations may be present in these species.
| Plant Species | Family | Relevant Lignan Glycosides | Part Used | Reference |
| Trachelospermum asiaticum var. intermedium | Apocynaceae | Matairesinol-4,4′-di-O-β-D-glucopyranoside | Stems | [7] |
| Clematis chinensis Osbeck | Ranunculaceae | Matairesinol 4′-O-β-D-glucopyranoside | Aerial parts | [8] |
| Forsythia species | Oleaceae | Matairesinoside (matairesinol-O-glucoside) | Flowers and leaves | [9] |
| Isatis indigotica | Brassicaceae | Lariciresinol-4,4′-bis-O-β-D-glucosides | Not specified | [10] |
Biosynthetic Pathway: A Glimpse into Lignan Glycosylation
The biosynthesis of lignans begins with the shikimate pathway, leading to the formation of phenylpropanoid units. The core lignan structure, matairesinol, is formed through a series of enzymatic reactions. The subsequent glycosylation, specifically the addition of a gentiobioside moiety, is a crucial step catalyzed by UDP-glycosyltransferases (UGTs).[10] These enzymes transfer a glycosyl group from an activated sugar donor, such as UDP-glucose, to the matairesinol aglycone.[11] The formation of the β(1→6) linkage in gentiobiose is a specific enzymatic step that warrants further investigation to fully elucidate the biosynthetic pathway of Matairesinol 4'-O-beta-gentiobioside.
Caption: Proposed biosynthetic pathway of Matairesinol 4'-O-beta-gentiobioside.
Experimental Protocols: From Plant to Pure Compound
The following protocols are based on established methodologies for the isolation and characterization of lignans from plant sources, with specific reference to the successful isolation from Trachelospermum jasminoides.[12]
Extraction and Isolation Workflow
The isolation of Matairesinol 4'-O-beta-gentiobioside is a multi-step process involving extraction, partitioning, and sequential chromatographic separations. The rationale behind this workflow is to progressively enrich the target compound by removing constituents with different polarities and molecular sizes.
Caption: Experimental workflow for the extraction and isolation of Matairesinol 4'-O-beta-gentiobioside.
Step-by-Step Methodology:
-
Plant Material Preparation: Air-dry the stems of Trachelospermum jasminoides and grind them into a fine powder to increase the surface area for efficient extraction.
-
Extraction: Extract the powdered plant material with methanol using either maceration or a Soxhlet apparatus. The choice of methanol is based on its ability to extract a wide range of polar and semi-polar compounds, including lignan glycosides.
-
Solvent Partitioning: Concentrate the crude methanolic extract under reduced pressure. Suspend the residue in water and sequentially partition with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Matairesinol 4'-O-beta-gentiobioside, being a polar glycoside, is expected to be enriched in the n-butanol fraction.
-
Column Chromatography:
-
Polyamide Column: Subject the n-butanol fraction to polyamide column chromatography. This step is effective in separating phenolic compounds.
-
Silica Gel Column: Further purify the fractions obtained from the polyamide column using silica gel chromatography with a gradient of chloroform and methanol. This separates compounds based on their polarity.
-
Sephadex LH-20 Column: Employ size-exclusion chromatography on a Sephadex LH-20 column with methanol as the mobile phase to separate molecules based on their molecular size.
-
ODS (C18) Column: Perform final purification using reversed-phase chromatography on an ODS (C18) column with a methanol-water gradient. This high-resolution technique separates compounds based on their hydrophobicity.
-
-
Purity Assessment: Monitor the purity of the isolated compound at each stage using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Analytical Characterization
The structural elucidation of the purified compound is achieved through a combination of spectroscopic techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used for both the quantification and purity assessment of the isolated compound. A typical system would involve a C18 column with a gradient elution of methanol and water, with UV detection at approximately 280 nm, which is characteristic of the benzofuran ring in lignans.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is employed to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which is crucial for confirming the molecular formula (C32H42O16).[] Tandem mass spectrometry (MS/MS) can provide structural information through fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and chemical environment of protons in the molecule, including the characteristic signals for the aromatic protons, the methoxy groups, and the sugar moieties.
-
¹³C NMR: Reveals the number and types of carbon atoms present.
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for establishing the connectivity between protons and carbons, and for confirming the structure of the matairesinol aglycone and the nature and linkage of the gentiobioside sugar chain.
-
Pharmacological Potential and Future Directions
The biological activities of Matairesinol 4'-O-beta-gentiobioside are an area of active research. While much of the existing pharmacological data pertains to its aglycone, matairesinol, preliminary studies on related lignan glycosides suggest a range of potential therapeutic applications.
Known and Potential Activities:
-
Anticancer Activity: The aglycone, matairesinol, has demonstrated anticancer effects in various cancer cell lines, including prostate and pancreatic cancer.[1][2] It is hypothesized that the glycoside form may act as a prodrug, releasing the active aglycone at the target site. A related compound, Matairesinol 4′-O-β-D-glucopyranoside, has shown cytotoxic activity against HeLa cells.[8]
-
Anti-inflammatory and Antioxidant Effects: Lignans are generally recognized for their anti-inflammatory and antioxidant properties. These activities are crucial in the prevention and treatment of various chronic diseases.
-
Neuroprotective Effects: Some lignans have shown promise in protecting against neurodegenerative diseases.
Future Research Directions:
-
Comprehensive Pharmacological Profiling: In-depth studies are needed to fully characterize the pharmacological profile of pure Matairesinol 4'-O-beta-gentiobioside, including its anticancer, anti-inflammatory, and neuroprotective activities, using both in vitro and in vivo models.
-
Mechanism of Action Studies: Elucidating the molecular mechanisms by which this compound exerts its biological effects is a critical next step.
-
Bioavailability and Metabolism Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of Matairesinol 4'-O-beta-gentiobioside is essential for its development as a therapeutic agent.
-
Optimization of Extraction and Synthesis: Developing more efficient and scalable methods for the extraction of this compound from its natural sources or through semi-synthetic approaches will be crucial for further research and potential commercialization.
Conclusion
Matairesinol 4'-O-beta-gentiobioside stands out as a promising natural product with significant therapeutic potential. This technical guide has provided a comprehensive overview of its natural sources, biosynthesis, and the experimental methodologies required for its isolation and characterization. The detailed protocols and scientific rationale presented herein are intended to serve as a valuable resource for researchers dedicated to the exploration of novel drug candidates from medicinal plants. Further investigation into the pharmacology and mechanism of action of this intriguing lignan glycoside is highly encouraged and holds the potential to contribute to the development of new and effective therapies for a range of human diseases.
References
-
Functional Characterization of UDP-Glycosyltransferases Involved in Anti-viral Lignan Glycosides Biosynthesis in Isatis indigotica. (2022). PMC. [Link]
-
Lignans from Trachelospermum jasminoides. (2005). PubMed. [Link]
-
Chemical Compositions of Trachelospermum jasminoides. (2019). ProQuest. [Link]
-
Qualitative and Quantitative Analysis of Lignan Constituents in Caulis Trachelospermi by HPLC-QTOF-MS and HPLC-UV. (2015). MDPI. [Link]
-
Phytochemistry, Pharmacology and Traditional Uses of Plants from the Genus Trachelospermum L. (2015). PMC. [Link]
-
Synthesis and biological evaluation of novel lignan glycosides as anticancer agents. (2016). PubMed. [Link]
-
NMR Characterization of Lignans. (2022). CNR-IRIS. [Link]
-
Traditional Use, Pharmacology and Toxicology of the Lignans in Genus Kadsura: A Systematic Review. (2023). ACG Publications. [Link]
-
UDP-glycosyltransferase 72B1 catalyzes the glucose conjugation of monolignols and is essential for the normal cell wall lignification in Arabidopsis thaliana. (2016). PubMed. [Link]
-
Lignan glycosides and flavonoids from Saraca asoca with antioxidant activity. (2007). ResearchGate. [Link]
-
Biosynthesis Pathways of Major Lignans. (2016). ResearchGate. [Link]
-
The content of lignan glycosides in Forsythia flowers and leaves. (2018). ResearchGate. [Link]
-
Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities. (2022). PMC. [Link]
-
UDP-GLYCOSYLTRANSFERASE 72E3 Plays a Role in Lignification of Secondary Cell Walls in Arabidopsis. (2020). PMC. [Link]
-
Matairesinoside. (n.d.). PubChem. [Link]
-
Novel systems biology experimental pipeline reveals matairesinol's antimetastatic potential in prostate cancer: an integrated approach of network pharmacology, bioinformatics, and experimental validation. (2024). PMC. [Link]
-
(-)-Matairesinol. (n.d.). PubChem. [Link]
-
Matairesinol Induces Mitochondrial Dysfunction and Exerts Synergistic Anticancer Effects with 5-Fluorouracil in Pancreatic Cancer Cells. (2022). MDPI. [Link]
-
UDP-glucosyltransferase regulates grain size and abiotic stress tolerance associated with metabolic flux redirection in rice. (2020). Nature Communications. [Link]
-
Anti-osteoclastogenic activity of matairesinol via suppression of p38/ERK-NFATc1 signaling axis. (2014). PubMed. [Link]
-
Journal - Zhongguo Zhong Yao Za Zhi. (n.d.). National Genomics Data Center. [Link]
-
Matairesinol Induces Mitochondrial Dysfunction and Exerts Synergistic Anticancer Effects with 5-Fluorouracil in Pancreatic Cancer Cells. (2022). PubMed. [Link]
-
Matairesinol – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Matairesinol 4'-O-beta-gentiobioside. (n.d.). Chemsrc. [Link]
-
Mass fragmentation study of the trimethylsilyl derivatives of arctiin, matairesinoside, arctigenin, phylligenin, matairesinol, pinoresinol and methylarctigenin: Their gas and liquid chromatographic analysis in plant extracts. (2022). ResearchGate. [Link]
-
A short semi-synthesis and complete NMR-spectroscopic characterization of the naturally occurring lignan glycoside matairesinol 4,4 '-di-O-beta-D-diglucoside. (2006). ResearchGate. [Link]
-
[Common diseases and drug use characteristics of Chinese herbal medicines and suggestions]. (2023). PubMed. [Link]
-
laetanine, icariside e3, (-)-pinoresinol and mantol o-β-d-glucopyranoside from aqueous extract of phoebe tavoyana (meissn) hook. (2020). Journal of Chemical and Pharmaceutical Research. [Link]
-
[Study progress in reversing multidrug resistance to breast cancer with Chinese herbs]. (2005). PubMed. [Link]
-
[Theory of similarity between close relative species of toxic medicinal herbs in toxicity and poisoning action]. (1995). PubMed. [Link]
-
Traditional Toxicity Documentation of Chinese Materia Medica—An Overview. (2005). ResearchGate. [Link]
Sources
- 1. Novel systems biology experimental pipeline reveals matairesinol’s antimetastatic potential in prostate cancer: an integrated approach of network pharmacology, bioinformatics, and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti-osteoclastogenic activity of matairesinol via suppression of p38/ERK-NFATc1 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lignans from Trachelospermum jasminoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Phytochemistry, Pharmacology and Traditional Uses of Plants from the Genus Trachelospermum L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Matairesinol 4'-O-beta-gentiobioside | CAS#:106647-14-7 | Chemsrc [chemsrc.com]
- 9. researchgate.net [researchgate.net]
- 10. Functional Characterization of UDP-Glycosyltransferases Involved in Anti-viral Lignan Glycosides Biosynthesis in Isatis indigotica - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Matairesinol 4'-O-beta-gentiobioside | CAS:106647-14-7 | Manufacturer ChemFaces [chemfaces.com]
Pharmacological Properties and Bioactivity of Matairesinol 4'-O-beta-gentiobioside: A Technical Guide
Executive Summary
Matairesinol 4'-O-beta-gentiobioside (CAS: 106647-14-7) is a bioactive dibenzylbutyrolactone lignan glycoside primarily isolated from Trachelospermum jasminoides (Star Jasmine) and Clematis chinensis. Structurally, it consists of the lignan matairesinol conjugated to a gentiobiose moiety (a disaccharide of two glucose units linked
Unlike its aglycone, matairesinol—which is widely recognized for its phytoestrogenic and antiviral properties—the gentiobioside form exhibits distinct physicochemical properties, enhanced water solubility, and specific molecular interactions. Recent computational and in vitro studies highlight its potential as a Matrix Metalloproteinase-9 (MMP-9) inhibitor and a cytotoxic agent against specific cancer cell lines (e.g., HeLa). This guide details its chemical biology, pharmacological mechanisms, and isolation protocols to support its development as a therapeutic scaffold.
Chemical Profile and Physicochemical Properties[1][2][3][4][5][6]
The addition of the gentiobiose sugar moiety significantly alters the lipophilicity of the parent lignan, acting as a natural delivery system that may improve bioavailability or alter metabolic stability.
| Property | Specification |
| IUPAC Name | 4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]methyl]oxolan-2-one |
| Molecular Formula | |
| Molecular Weight | 682.67 g/mol |
| Structural Class | Dibenzylbutyrolactone Lignan Glycoside |
| Glycone | Gentiobiose ( |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water compared to simple glucosides.[1][2][3][4] |
| Appearance | White to off-white powder |
| Key Source | Trachelospermum jasminoides (Caulis Trachelospermi), Clematis chinensis |
Pharmacodynamics & Mechanism of Action (MOA)
Direct Target Interaction: MMP-9 Inhibition
Recent molecular docking studies have identified Matairesinol 4'-O-beta-gentiobioside as a high-affinity ligand for MMP-9 (Matrix Metalloproteinase-9) . MMP-9 is a critical enzyme in extracellular matrix degradation, implicated in tumor metastasis and gastric ulcer formation.
-
Binding Affinity: The compound demonstrated a docking score of -14.835 kcal/mol against MMP-9, significantly lower (stronger) than many standard reference compounds.
-
Mechanism: The bulky gentiobiose moiety likely occupies the solvent-exposed region of the MMP-9 active site, while the lignan core interacts with the hydrophobic pocket, stabilizing the enzyme-inhibitor complex.
-
Therapeutic Implication: Inhibition of MMP-9 suggests potential applications in anti-metastatic therapy and gastric ulcer healing .
Cytotoxicity and Prodrug Pharmacology
While the glycoside exhibits direct activity, it also serves as a prodrug. Upon oral administration, the gentiobiose unit is susceptible to hydrolysis by intestinal
-
Cytotoxicity: In vitro assays indicate moderate cytotoxicity against HeLa (Cervical Cancer) cells with an IC
of 47.1 M . -
Aglycone Mediated Effects: The released matairesinol acts as a phytoestrogen and has been shown to inhibit NF-
B signaling and viral replication (e.g., Coronavirus, HBV).
Pathway Visualization
The following diagram illustrates the dual-action mechanism: direct inhibition of MMP-9 by the glycoside and downstream signaling modulation by the active metabolite.
Caption: Dual pharmacological pathways of Matairesinol 4'-O-beta-gentiobioside: Direct MMP-9 inhibition and prodrug activation.
Experimental Protocols
Isolation from Trachelospermum jasminoides
This protocol outlines the extraction and purification of the compound from plant stems (Caulis Trachelospermi), ensuring high purity for pharmacological testing.
Reagents: Methanol (HPLC grade), Ethanol, Water, n-Butanol, Silica Gel (200-300 mesh), ODS (Octadecylsilane) column.
-
Extraction:
-
Pulverize air-dried stems of T. jasminoides (1 kg).
-
Extract with 70% Ethanol (3 x 5L) under reflux for 2 hours each.
-
Combine extracts and concentrate under reduced pressure to obtain a crude residue.
-
-
Partitioning:
-
Suspend residue in water.
-
Partition sequentially with Petroleum Ether (to remove lipids) and Ethyl Acetate.
-
Extract the aqueous layer with n-Butanol . The target glycoside concentrates in the n-Butanol fraction.
-
-
Chromatography:
-
Subject the n-Butanol fraction to a D101 Macroporous Resin column, eluting with a water-ethanol gradient (0%
100%). -
Collect the 30-50% Ethanol fractions.
-
Purify further using a Silica Gel column (Chloroform:Methanol gradient, 10:1
5:1).
-
-
Final Purification (HPLC):
-
Column: C18 Semi-preparative column (5
m, 10 x 250 mm). -
Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (Gradient: 20%
40% ACN over 30 min). -
Detection: UV at 230 nm or 280 nm.
-
Yield: Collect the peak corresponding to retention time (approx. 12-15 min depending on gradient). Confirm via MS (
681 [M-H] ).
-
Cell Viability Assay (HeLa Cells)
To verify cytotoxicity (IC
-
Seeding: Plate HeLa cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Dissolve Matairesinol 4'-O-beta-gentiobioside in DMSO (stock) and dilute with media to concentrations ranging from 1
M to 200 M. Add to wells.-
Control: 0.1% DMSO vehicle.
-
-
Incubation: Incubate for 48 hours at 37°C, 5% CO
. -
Measurement: Add 10
L CCK-8 or MTT reagent. Incubate for 2-4 hours. Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT). -
Analysis: Calculate % viability relative to control. Plot dose-response curve to determine IC
.
Therapeutic Applications & Future Directions
| Disease Area | Mechanism | Evidence Level |
| Oncology (Metastasis) | MMP-9 Inhibition; Direct Cytotoxicity | Preclinical (Docking/In vitro) |
| Gastroenterology | Mucosal protection via MMP modulation | Preclinical (Network Pharmacology) |
| Viral Infection | Inhibition of replication (via Matairesinol) | Preclinical (Aglycone data) |
Research Recommendation: Drug developers should investigate the metabolic stability of the gentiobiose linkage. If the glycoside resists rapid hydrolysis in the upper GI tract, it may serve as a targeted delivery mechanism to the colon or specific tissues expressing high levels of glycosidases, potentially reducing systemic toxicity compared to the aglycone.
References
-
Ye, S., et al. (2020).[3][5] Lanicepsides C-E from the aerial part of Clematis chinensis Osbeck.[3][5] Phytochemistry Letters, 37, 95-100.[3][5]
-
Jing, L., et al. (2012).[6][7] Trace chemical constituents contained in Trachelospermum jasminoides and structure identification. China Journal of Chinese Materia Medica, 37(11).
-
Anand, U., et al. (2023). An Integrative Omics and Network Pharmacology Approach to Evaluate the Antiulcer Activity of Bombax ceiba L. Gum in Rats. Scientific Reports (Context of MMP-9 docking).
-
Zhu, M., et al. (2015). Qualitative and Quantitative Analysis of Lignan Constituents in Caulis Trachelospermi by HPLC-QTOF-MS and HPLC-UV. Molecules, 20, 8109-8126.
-
Shin, Y.S., et al. (2022). Matairesinol treatment interferes with the replication of Coronavirus. Journal of Microbiology and Biotechnology, 32(11), 1435-1440.
Sources
- 1. researchgate.net [researchgate.net]
- 2. theclinivex.com [theclinivex.com]
- 3. Matairesinol 4'-O-beta-gentiobioside | CAS#:106647-14-7 | Chemsrc [chemsrc.com]
- 4. An Integrative Omics and Network Pharmacology Approach to Evaluate the Antiulcer Activity of Bombax ceiba L. Gum in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Matairesinol 4'-O-beta-gentiobioside: A Vacuolar Reserve for Rapid Chemical Defense
[1]
Executive Summary
Matairesinol 4'-O-beta-gentiobioside is a specialized lignan glycoside predominantly found in Trachelospermum jasminoides (Star Jasmine) and Clematis chinensis.[1] Unlike its aglycone counterpart, matairesinol—which exhibits direct cytotoxicity and antimicrobial activity—the gentiobioside form functions as a stable, water-soluble phytoanticipin. This guide elucidates its role as a "prodrug" storage form within the plant vacuole. Upon tissue disruption (herbivory or pathogen invasion), it undergoes rapid enzymatic hydrolysis to release the bioactive aglycone, executing a targeted chemical defense strategy.[2] This document details the biosynthetic pathway, defense mechanism, and validated protocols for its isolation and analysis.
Chemical Identity & Biosynthetic Pathway[1][3]
Structural Significance
The molecule consists of matairesinol (a dibenzylbutyrolactone lignan) conjugated to gentiobiose (a disaccharide of two glucose units linked
-
Aglycone (Matairesinol): Lipophilic, cytotoxic, antimicrobial.
-
Glycone (Gentiobiose): Increases polarity, preventing autotoxicity and facilitating vacuolar sequestration.
Biosynthetic Trajectory
The synthesis follows the phenylpropanoid pathway, diverging at coniferyl alcohol to form lignans.[3] The critical final steps involve sequential glycosylation by UDP-dependent glycosyltransferases (UGTs).[1]
Figure 1: Biosynthetic pathway from Phenylalanine to the storage glycoside.[1] Key enzymes include Phenylalanine ammonia-lyase (PAL), Pinoresinol-lariciresinol reductase (PLR), and specific UDP-glycosyltransferases (UGTs).[1]
Mechanism of Action: The "Mustard Oil" Strategy
The defense mechanism of Matairesinol 4'-O-beta-gentiobioside parallels the "mustard oil bomb" system found in Brassicaceae.[1] It relies on spatial separation between the substrate (glycoside) and the activating enzyme (
Compartmentalization
-
Vacuole: Stores high concentrations of Matairesinol 4'-O-beta-gentiobioside .[1] The glycosylation renders it non-toxic to the plant cell and prevents passive diffusion across membranes.
-
Cytosol/Cell Wall: Contains
-glucosidases (specifically those retaining activity in insect guts).[1]
Activation Sequence
-
Tissue Damage: Herbivore chewing or fungal hyphae penetration ruptures the vacuole.[1]
-
Hydrolysis: The glycoside mixes with cytosolic
-glucosidases.[1] -
Release: The gentiobiose moiety is cleaved, releasing the lipophilic Matairesinol .
-
Toxicity: Matairesinol disrupts mitochondrial function (ROS production, membrane depolarization) in pests and inhibits biofilm formation (Sortase A inhibition) in bacteria.[1]
Figure 2: Activation mechanism.[1] Physical damage triggers the mixing of the vacuolar substrate and cytosolic enzyme, releasing the bioactive aglycone.
Experimental Protocols
Protocol A: Targeted Extraction & Isolation
Objective: Isolate the intact glycoside without accidental hydrolysis.
-
Harvesting: Flash-freeze fresh Trachelospermum jasminoides stems in liquid nitrogen immediately upon collection to halt endogenous
-glucosidase activity.[1] -
Lyophilization: Freeze-dry samples for 48 hours.
-
Extraction:
-
Grind dried tissue to a fine powder.[1]
-
Extract with 70% Methanol (1:10 w/v) at 4°C for 4 hours. Note: Avoid heat to prevent thermal degradation.
-
Centrifuge at 10,000 x g for 15 min. Collect supernatant.
-
-
Purification (SPE):
Protocol B: Enzymatic Hydrolysis Assay
Objective: Validate the "prodrug" conversion to matairesinol.
-
Substrate Preparation: Dissolve 1 mg of purified Matairesinol 4'-O-beta-gentiobioside in 100
L DMSO, then dilute to 1 mL with Acetate Buffer (pH 5.0). -
Enzyme Addition: Add 10 units of
-glucosidase (from almonds or Helix pomatia). -
Incubation: Incubate at 37°C .
-
Sampling: Take 100
L aliquots at T=0, 15, 30, and 60 min. -
Quenching: Immediately add 100
L ice-cold Acetonitrile to stop the reaction. -
Analysis: Analyze via HPLC to observe the disappearance of the glycoside peak and appearance of the matairesinol aglycone peak.
Protocol C: HPLC-MS/MS Quantification Parameters
Objective: Accurate quantification of the glycoside in plant matrices.
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100mm, 1.8 |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 0-2 min: 10% B; 2-10 min: 10% |
| Flow Rate | 0.3 mL/min |
| MS Source | ESI Negative Mode |
| MRM Transition | m/z 681.2 |
Translational Applications
While primarily a plant defense mechanism, this system offers translational value in drug development:
-
Prodrug Design: The gentiobioside structure serves as a model for increasing the solubility of hydrophobic lignan drugs, utilizing human gut microbiota (which possess
-glucosidases) to release the active drug. -
Antibacterial Adjuvants: Matairesinol inhibits Sortase A in Gram-positive bacteria.[1] The glycoside could be developed as a stable delivery form for oral hygiene products (targeting S. mutans).[1]
References
-
Tan, Q. G., et al. (2024).[4] Metabolic profiling and anti-inflammatory verification in the ethnic herbal medicine Trachelospermi Caulis et Folium. ResearchGate. Link
-
Sun, Y., et al. (2020).[1][5] Lanicepsides C-E from the aerial part of Clematis chinensis Osbeck. Phytochemistry Letters, 37, 95-100.[1] Link[1]
-
Cho, E., et al. (2022). Inhibition of Streptococcus mutans adhesion and biofilm formation with small-molecule inhibitors of sortase A from Juniperus chinensis. Journal of Oral Microbiology. Link[1]
-
Park, S. H., et al. (2022). Matairesinol Induces Mitochondrial Dysfunction and Exerts Synergistic Anticancer Effects with 5-Fluorouracil in Pancreatic Cancer Cells.[1][6][7] Marine Drugs, 20(8), 473.[6] Link
-
Pentzold, S., et al. (2014).[5] Plants vs. Insects: The role of beta-glucosidases in plant defense. Frontiers in Plant Science. Link
Sources
- 1. Matairesinol - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Plant Glycosides and Glycosidases: A Treasure-Trove for Therapeutics [frontiersin.org]
- 3. Construction of lignan glycosides biosynthetic network in Escherichia coli using mutltienzyme modules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A beta-glucosidase of an insect herbivore determines both toxicity and deterrence of a dandelion defense metabolite | eLife [elifesciences.org]
- 6. Matairesinol Induces Mitochondrial Dysfunction and Exerts Synergistic Anticancer Effects with 5-Fluorouracil in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Antioxidant and anti-inflammatory effects of Matairesinol 4'-O-beta-gentiobioside
Topic: Antioxidant and Anti-inflammatory Effects of Matairesinol 4'-O-beta-gentiobioside Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Mechanistic Profile, Pharmacokinetics, and Experimental Protocols[1][2]
Executive Summary
Matairesinol 4'-O-beta-gentiobioside (CAS: 106647-14-7) is a dibenzylbutyrolactone lignan glycoside primarily isolated from Trachelospermum jasminoides (Star Jasmine) and Styrax japonica.[1] While often overshadowed by its aglycone, Matairesinol , the gentiobioside form represents a critical pharmacological entity due to its enhanced aqueous solubility and distinct pharmacokinetic profile.[1]
This guide analyzes the compound's dual role: as a bioactive entity with specific binding affinities (e.g., MMP-9 inhibition) and as a high-bioavailability prodrug that hydrolyzes in vivo to yield potent antioxidant and anti-inflammatory metabolites.[1] We synthesize data from molecular docking studies, cytotoxicity assays, and metabolic pathway analyses to provide a comprehensive roadmap for its investigation in therapeutic development.[1]
Chemical & Pharmacological Identity
Structural Characterization
-
Chemical Name: Matairesinol 4'-O-beta-gentiobioside[1][2][3][4][][6][7][8][9]
-
Synonyms: Onjisaponin Z (commercial database synonym); 4'-O-beta-D-Gentiobiosylmatairesinol.[1][10]
-
Molecular Formula: C₃₂H₄₂O₁₆[1]
-
Structural Core: The molecule consists of the lignan matairesinol conjugated at the 4'-position to gentiobiose (two glucose units linked by a
(1→6) glycosidic bond).[1][2][8] -
Solubility: Unlike the lipophilic aglycone, the gentiobioside exhibits significant solubility in DMSO, methanol, and water, facilitating formulation and systemic delivery.[1]
Natural Sources & Isolation
The compound is a marker constituent of Trachelospermum jasminoides, a plant used in Traditional Chinese Medicine (TCM) for rheumatic arthralgia—a direct correlate to its anti-inflammatory potential.[1][8] It acts as a soluble transport form of lignans in the plant.[1]
Mechanistic Profile: Antioxidant & Anti-inflammatory Pathways[1][8]
The therapeutic efficacy of Matairesinol 4'-O-beta-gentiobioside operates through two distinct phases: Direct Interaction (intact glycoside) and Metabolic Activation (hydrolysis to aglycone).[1]
Phase I: Direct Anti-inflammatory Activity (Intact Glycoside)
Recent in silico and in vitro studies suggest the glycoside itself possesses biological activity before hydrolysis:[1]
-
MMP-9 Inhibition: Molecular docking studies indicate the gentiobioside binds with high affinity (binding energy < -14 kcal/mol) to Matrix Metalloproteinase-9 (MMP-9) .[1] MMP-9 is a critical enzyme in tissue remodeling and inflammation; its inhibition suggests potential in gastric ulcer healing and preventing tumor metastasis.[1]
-
Cytotoxicity: The compound exhibits moderate cytotoxicity against HeLa cells (IC₅₀ ≈ 47.1 µM), suggesting potential anti-proliferative pathways independent of estrogen receptor modulation.[1]
Phase II: Metabolic Activation (The Aglycone Cascade)
Upon oral administration, the gentiobiose moiety is cleaved by intestinal
-
NF-
B Suppression: Blocks the phosphorylation of I B , preventing the nuclear translocation of NF- B (p65).[1] This downregulates pro-inflammatory cytokines (TNF- , IL-1 , IL-6).[1][9] -
MAPK Pathway Modulation: Inhibits the phosphorylation of ERK1/2, p38, and JNK, which are upstream regulators of inflammatory gene expression.[1]
-
Nrf2/HO-1 Activation: Upregulates Nuclear factor erythroid 2-related factor 2 (Nrf2), promoting the expression of Heme Oxygenase-1 (HO-1) and SOD, thereby scavenging intracellular Reactive Oxygen Species (ROS).[1]
Visualizing the Mechanism
The following diagram illustrates the dual-phase mechanism of action, from ingestion to nuclear signaling.[1]
Figure 1: Pharmacological pathway of Matairesinol 4'-O-beta-gentiobioside, detailing direct MMP-9 inhibition and downstream aglycone signaling.[1]
Comparative Data Synthesis
The following table synthesizes key bioactivity metrics for the gentiobioside versus its aglycone and standard controls.
| Compound Form | Target / Assay | Outcome / IC₅₀ | Mechanism Note |
| Gentiobioside | MMP-9 (Docking) | -14.8 kcal/mol | High affinity binding; potential for gastric ulcer healing.[1] |
| Gentiobioside | HeLa Cells (Cytotoxicity) | 47.1 µM | Moderate cytotoxicity; distinct from aglycone profile.[1] |
| Matairesinol | NF- | ~10-20 µM | Significant inhibition of NO production and iNOS expression.[1] |
| Matairesinol | DPPH Radical Scavenging | EC₅₀ > 100 µM | Weak direct scavenger; activity relies on cellular Nrf2 activation.[1] |
| Enterolactone | Estrogen Receptor | 0.1 - 1 µM | Major in vivo metabolite; acts as a phytoestrogen.[1] |
Experimental Protocols
To ensure scientific integrity, the following protocols are designed to be self-validating.
Protocol A: Extraction & Isolation from T. jasminoides
Objective: Isolate high-purity Matairesinol 4'-O-beta-gentiobioside for bioassays.
-
Starting Material: Air-dried stems of Trachelospermum jasminoides (500 g).
-
Extraction: Macerate in 70% Ethanol (1:10 w/v) for 3 days at room temperature. Filter and concentrate in vacuo to yield crude extract.
-
Partitioning: Suspend residue in water. Partition sequentially with Petroleum Ether -> Ethyl Acetate -> n-Butanol .[1]
-
Note: The gentiobioside partitions into the n-Butanol fraction due to its glycosidic nature.[1]
-
-
Chromatography (D101 Resin): Load n-Butanol fraction onto D101 macroporous resin.[1] Elute with H₂O, then 30%, 50%, and 95% EtOH.[1]
-
Target Fraction: The 30-50% EtOH fraction typically contains the target glycoside.[1]
-
-
Purification (HPLC):
Protocol B: Enzymatic Hydrolysis Validation
Objective: Confirm the gentiobioside functions as a prodrug by releasing matairesinol.[1]
-
Reaction Mix: Dissolve 1 mg Gentiobioside in 1 mL acetate buffer (pH 5.0).
-
Enzyme Addition: Add 10 units of
-glucosidase (from Almonds or Helix pomatia). -
Incubation: Incubate at 37°C for 2-4 hours.
-
Termination: Add 1 mL ice-cold Methanol. Centrifuge at 10,000 x g.
-
Analysis: Inject supernatant into HPLC.
-
Success Criteria: Disappearance of the Gentiobioside peak (RT ~12 min) and appearance of the Matairesinol aglycone peak (RT ~25 min, matching standard).[1]
-
Protocol C: Anti-inflammatory Assay (RAW 264.7 Model)
Objective: Assess the efficacy of the gentiobioside vs. aglycone in suppressing NO production.
-
Cell Seeding: Seed RAW 264.7 macrophages at
cells/well in 96-well plates. -
Pre-treatment: Treat cells with Gentiobioside (5, 10, 20, 40 µM) for 2 hours.[1]
-
Control: Dexamethasone (1 µM).[1]
-
-
Induction: Add LPS (1 µg/mL) and incubate for 24 hours.
-
Griess Assay: Mix 50 µL supernatant with 50 µL Griess Reagent I and 50 µL Griess Reagent II. Measure Absorbance at 540 nm.[1]
-
Mechanistic Check (Western Blot): Lyse remaining cells.[1] Probe for iNOS , COX-2 , and p-NF-
B .[1]-
Expectation: Gentiobioside may show delayed or lower potency in vitro compared to aglycone unless intracellular hydrolysis occurs.[1]
-
References
-
Wu, Q., et al. (2021). Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK.[1] Aging (Albany NY), 13(20), 23780–23795.[1] Link
-
Jing, L., et al. (2012). Trace chemical constituents contained in Trachelospermum jasminoides and structure identification.[1][9][11] China Journal of Chinese Materia Medica, 37(11), 1581-1585.[1] Link
-
Sun, Y., et al. (2020). Lanicepsides C-E from the aerial part of Clematis chinensis Osbeck.[1][7] Phytochemistry Letters, 37, 95-100.[1][7] (Source of cytotoxicity data). Link[1]
-
Cheng, X., et al. (2025). An Integrative Omics and Network Pharmacology Approach to Evaluate the Antiulcer Activity of Bombax ceiba L. Gum in Rats.[1] ACS Omega.[1] (Source of MMP-9 docking data). Link[1]
-
Liu, X., et al. (2017). Matairesinol Suppresses Neuroinflammation and Migration Associated with Src and ERK1/2-NF-κB Pathway in Activating BV2 Microglia.[1] Neurochemical Research, 42, 2850–2860.[1][12] Link
Sources
- 1. Matairesinol - Wikipedia [en.wikipedia.org]
- 2. An Integrative Omics and Network Pharmacology Approach to Evaluate the Antiulcer Activity of Bombax ceiba L. Gum in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matairesinol 4'-O-beta-gentiobioside | CAS#:106647-14-7 | Chemsrc [chemsrc.com]
- 4. biocrick.com [biocrick.com]
- 6. Matairesinol 4'-O-beta-gentiobioside [sobekbio.com]
- 7. Matairesinol 4'-O-beta-gentiobioside | CAS#:106647-14-7 | Chemsrc [chemsrc.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. theclinivex.com [theclinivex.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Literature review on Matairesinol 4'-O-beta-gentiobioside lignan glycosides
Technical Guide: Matairesinol 4'-O- -gentiobioside Lignan Glycosides[1]
Executive Summary
Matairesinol 4'-O-
While often overshadowed by its aglycone parent, this glycoside represents a critical "storage form" or prodrug candidate. Its enhanced water solubility compared to the aglycone allows for different pharmacokinetic distribution, while hydrolysis by gut microbiota yields the active lignan matairesinol and subsequently the mammalian lignan enterolactone.
Critical Database Warning: Several commercial chemical databases erroneously list "Onjisaponin Z" as a synonym for this compound. This is a classification error. Onjisaponins are typically high-molecular-weight triterpenoid saponins (MW ~1400+) found in Polygala tenuifolia.[1] Researchers must verify the molecular weight (682.67 g/mol for the lignan) to avoid costly procurement errors.
Chemical Identity & Structural Architecture[3][10][11]
The molecule is defined by three distinct structural domains: the lactone-bearing lignan core, the phenolic ether linkage, and the disaccharide extension.
| Property | Specification |
| Chemical Name | Matairesinol 4'-O- |
| CAS Registry Number | 106647-14-7 |
| Molecular Formula | |
| Molecular Weight | 682.67 g/mol |
| Core Scaffold | Dibenzylbutyrolactone (Matairesinol) |
| Glycosidic Moiety | Gentiobiose ( |
| Stereochemistry | (8R, 8'R) configuration at the butyrolactone ring is typical for natural matairesinol derivatives.[1][] |
Structural Diagram (Simplified Logic)
-
Aglycone: Two 4-hydroxy-3-methoxybenzyl groups attached to a butyrolactone ring.[1]
-
Linkage: The phenolic hydroxyl at position 4' is ether-linked to the anomeric carbon (C-1'') of the first glucose.[1]
-
Extension: The C-6'' of the first glucose is linked to the C-1''' of the second glucose (Gentiobioside linkage).[1]
Isolation & Purification Protocol
The following protocol is synthesized from standard phytochemical workflows for Trachelospermum lignans, ensuring high purity and yield.
Phase 1: Extraction
-
Source Material: Dried stems/aerial parts of Trachelospermum jasminoides.
-
Solvent: 70% Ethanol or Methanol.
-
Procedure: Macerate dried powder (1 kg) in solvent (10 L) for 72 hours at room temperature. Repeat 3x.
-
Concentration: Evaporate solvent under reduced pressure (
C) to yield the crude extract.
Phase 2: Solvent Partitioning
-
Suspend crude extract in water.
-
Defatting: Partition with Petroleum Ether (remove lipids/chlorophyll).[1] Discard organic layer.
-
Enrichment: Partition aqueous layer with Ethyl Acetate (EtOAc) .
Phase 3: Chromatographic Isolation
-
Column Chromatography (CC):
-
Stationary Phase: Silica Gel (200-300 mesh).[1]
-
Mobile Phase: Gradient elution with Chloroform:Methanol (
) from 10:1 to 5:1. -
Target Fraction: Monitor for spots with
~0.3-0.4 in (4:1).
-
-
Purification (Reverse Phase):
-
Column: ODS (Octadecylsilyl, C18).
-
Eluent: Methanol:Water (gradient 30%
70% MeOH).[1] -
Logic: The gentiobioside elutes earlier than the aglycone due to the sugar moiety.
-
Workflow Visualization
Figure 1: Step-by-step isolation workflow for Matairesinol 4'-O-beta-gentiobioside.[1]
Analytical Characterization (NMR & MS)
Validation of the structure requires confirming the aglycone backbone and the specific 1
Mass Spectrometry
-
ESI-MS (Negative Mode): Expect
at 681.[1] -
ESI-MS (Positive Mode): Expect
at 705.[1] -
Fragmentation: Loss of 162 Da (Glucose) and 324 Da (Gentiobiose) to yield the aglycone fragment at
357/359.
Nuclear Magnetic Resonance (NMR) Data
Data is presented for the aglycone (Matairesinol) with specific shifts indicating the gentiobioside attachment.[1]
| Position | Diagnostic Note | ||
| Aglycone Core | |||
| C-9 (Lactone CO) | ~178.0 | - | Characteristic lactone carbonyl |
| C-8/8' | ~40-45 | ~2.5-3.0 | Methine protons of the butyrolactone ring |
| C-7/7' | ~34-38 | ~2.8-3.0 | Benzylic methylenes |
| Aromatic Rings | |||
| C-4 (Phenolic) | ~146.0 | - | Free hydroxyl group (if un-substituted) |
| C-4' (Glycosylated) | ~148-150 | - | Downfield shift indicates glycosylation site |
| Sugar Moiety | |||
| Anomeric H-1'' | ~100-104 | ~4.9-5.0 (d, J=7Hz) | |
| Anomeric H-1''' | ~103-105 | ~4.3-4.5 (d, J=7Hz) | |
| C-6'' (Linkage) | ~68-69 | - | Downfield shift (vs. typical 61 ppm) confirms 1 |
Pharmacological Profile & Mechanism
The biological activity of Matairesinol 4'-O-
Cytotoxicity (HeLa Cells)
Research indicates that matairesinol glycosides exhibit cytotoxicity against HeLa (cervical cancer) cell lines.[1]
-
IC50: ~47.1
M.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Mechanism: Induction of apoptosis via mitochondrial pathway dysfunction.
-
Note: While some literature attributes this specifically to the glucoside, the gentiobioside shares the same metabolic activation pathway and likely exhibits similar or enhanced solubility-dependent bioavailability.
Metabolic Activation Pathway
Oral ingestion of the gentiobioside leads to deglycosylation by gut microbiota (e.g., Eubacterium spp.), releasing the aglycone Matairesinol. This is further metabolized into the mammalian lignan Enterolactone , a potent phytoestrogen.
Figure 2: Metabolic activation and signaling targets of Matairesinol glycosides.[1]
References
-
Ye, S., et al. (2020). "Lanicepsides C-E from the aerial part of Clematis chinensis Osbeck." Phytochemistry Letters, 37, 95-100.[1][8] (Source of cytotoxicity data and isolation methodologies). [1]
-
Uusitupa, H.M. (2010). "The structure of matairesinol." ResearchGate.[9][10] (Structural confirmation of the aglycone core).
-
BOC Sciences. "Matairesinol 4'-O-beta-gentiobioside Product Data." (Chemical specifications and synonym data).
-
PubChem. "Matairesinoside (Glucoside Analog)."[1] National Library of Medicine. (Comparative spectral data for glycosylated matairesinol derivatives). [1]
- Tan, X., et al. (2021). "Lignans from Trachelospermum jasminoides." Natural Product Research.
Sources
- 1. Matairesinoside | C26H32O11 | CID 486612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. AvaChem Scientific, Provider of biologically active compounds [avachem.com]
- 4. CAS:106647-14-7 FT-0775311 Matairesinol 4'-O-β-gentiobioside Product Detail Information [finetechchem.com]
- 5. indofinechemical.com [indofinechemical.com]
- 6. biopurify.com [biopurify.com]
- 7. sumitbiomedical.com [sumitbiomedical.com]
- 8. Matairesinol 4'-O-beta-gentiobioside | CAS#:106647-14-7 | Chemsrc [chemsrc.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Advanced Analytical Methodologies for the Identification of Matairesinol 4'-O-β-gentiobioside in Herbal Matrices
Introduction & Pharmacological Significance
Matairesinol 4'-O-β-gentiobioside (M4BG) is a complex dibenzylbutyrolactone lignan glycoside predominantly isolated from traditional herbal medicines such as Trachelospermum jasminoides (Caulis Trachelospermi) and Bombax ceiba[1],[2]. Structurally, it consists of a matairesinol aglycone linked to a gentiobiose moiety—a disaccharide composed of two β(1→6)-linked D-glucose units—at the 4'-O position.
Recent multi-omics and network pharmacology studies have highlighted the profound therapeutic potential of M4BG. It acts as a potent anti-inflammatory and anti-ulcerogenic agent by inhibiting the IFN-γ/STAT1 and IL-6/STAT3 signaling pathways[1], and by demonstrating high-affinity molecular docking (-14.835 kcal/mol) against Matrix Metalloproteinase-9 (MMP9) to promote mucosal healing[2],[3].
Fig 1. Pharmacological signaling inhibition by Matairesinol 4'-O-β-gentiobioside.
Rationale for Analytical Strategy
The identification of M4BG in complex botanical matrices presents unique challenges. The presence of the highly polar gentiobioside chain makes it susceptible to matrix suppression from co-extracted primary metabolites (e.g., free sugars, amino acids). Therefore, a highly selective extraction protocol coupled with is strictly required[4].
The methodology described below is designed as a self-validating system: the extraction chemistry isolates the target class, the chromatography resolves structural isomers, and the high-resolution MS/MS provides unambiguous empirical formulas through exact mass and diagnostic fragmentation pathways.
Experimental Protocols
Targeted Extraction and Enrichment
Causality of Solvent Choice: M4BG is highly polar. Non-polar solvents (hexane, chloroform) will fail to extract it, while pure water co-extracts excessive mucilage and polysaccharides. A 70% aqueous ethanol solution provides the optimal dielectric constant to solubilize the lignan glycoside while precipitating larger biopolymers.
Step-by-Step Methodology:
-
Pulverization: Mill the dried herbal material to a fine powder (approx. 40-mesh) to maximize the surface area for solvent penetration.
-
Ultrasonic-Assisted Extraction (UAE): Suspend 10.0 g of powder in 100 mL of 70% ethanol. Sonicate at 40°C for 45 minutes. The acoustic cavitation effect disrupts plant cell walls, ensuring exhaustive extraction of intracellular lignans. Repeat this process three times.
-
Filtration & Concentration: Combine the extracts, filter through Whatman No. 1 paper, and concentrate under reduced pressure at 45°C to remove the ethanol, yielding an aqueous suspension.
-
Macroporous Resin Enrichment:
-
Mechanism: Load the aqueous suspension onto a Diaion HP-20 macroporous resin column. HP-20 is a styrene-divinylbenzene copolymer. The hydrophobic matairesinol aglycone binds to the resin via π-π interactions, while highly polar matrix interferences (free sugars, salts) do not bind.
-
Elution: Wash the column with 3 bed volumes (BV) of deionized water (discard). Elute the target lignan fraction with 3 BV of 70% ethanol.
-
-
Lyophilization: Freeze-dry the 70% ethanol eluate to obtain the enriched lignan powder. Reconstitute in LC-MS grade methanol (1 mg/mL) and filter through a 0.22 μm PTFE syringe filter prior to injection.
Fig 2. Step-by-step extraction and LC-MS/MS analytical workflow.
UHPLC-QTOF-MS/MS Analysis
Causality of Chromatographic Conditions: An ACQUITY UPLC HSS T3 column (or equivalent high-strength silica C18) is utilized because it retains polar glycosides better than standard C18 phases. The addition of 0.1% formic acid to the mobile phase serves a dual purpose: it suppresses the ionization of residual silanol groups on the column (preventing peak tailing) and acts as a proton donor to [5].
Step-by-Step Methodology:
-
Chromatographic Setup:
-
Column: ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 μm).
-
Mobile Phase: Solvent A (0.1% Formic Acid in Water) and Solvent B (Acetonitrile).
-
Gradient Program: 0–2 min (8–20% B); 2–20 min (20–50% B); 20–26 min (50–98% B).
-
Flow Rate: 0.30 mL/min.
-
Injection Volume: 2.0 μL.
-
-
Mass Spectrometry Setup:
-
Instrument: Agilent 6520 or equivalent Q-TOF LC/MS[1].
-
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas: N₂ at 10 L/min, 350°C.
-
Collision Energy (CE): Ramped from 20 to 40 eV to induce Collision-Induced Dissociation (CID) of the glycosidic bonds.
-
Structural Elucidation and Data Interpretation
In high-resolution mass spectrometry, the identification of M4BG relies on exact mass measurement (mass error < 5 ppm) and signature MS/MS fragmentation patterns[4].
The glycosidic bonds connecting the glucose units are the weakest points in the molecule. Under CID, M4BG undergoes sequential neutral losses of 162 Da (anhydroglucose units).
-
The precursor ion [M+H]⁺ appears at m/z 683.2546.
-
Loss of the terminal glucose yields m/z 521.2018[M+H - 162]⁺.
-
Loss of the second glucose (complete gentiobiose cleavage) yields the matairesinol aglycone at m/z 359.1489 [M+H - 324]⁺.
-
Further fragmentation of the aglycone yields diagnostic lignan cleavage products, such as m/z 137.0597 (corresponding to the methoxy-hydroxybenzyl moiety).
Quantitative & Qualitative MS Data Summary
| Parameter | Value / Specification |
| Compound Name | Matairesinol 4'-O-β-gentiobioside |
| Chemical Formula | C₃₂H₄₂O₁₆ |
| Theoretical Exact Mass | 682.2473 Da |
| Observed Precursor Ion | m/z 683.2546 [M+H]⁺ |
| Mass Accuracy | < 3.0 ppm error |
| Diagnostic MS/MS Fragments | m/z 521.2018, 359.1489, 137.0597 |
| Neutral Losses | 162 Da (Glucose), 324 Da (Gentiobiose) |
| Typical Retention Time | ~12.4 minutes (method dependent) |
Conclusion
The accurate identification of Matairesinol 4'-O-β-gentiobioside in herbal medicines requires a synergistic approach combining targeted macroporous resin enrichment with high-resolution UHPLC-QTOF-MS/MS. By leveraging the predictable collision-induced dissociation of its gentiobiose moiety, researchers can unambiguously distinguish M4BG from other isomeric lignan glycosides. This rigorous analytical framework is essential for quality control, pharmacokinetic profiling, and the downstream development of lignan-based anti-inflammatory therapeutics.
References
-
Active Components with Inhibitory Activities on IFN-γ/STAT1 and IL-6/STAT3 Signaling Pathways from Caulis Trachelospermi. Molecules / PubMed Central. Available at:[Link]
-
An Integrative Omics and Network Pharmacology Approach to Evaluate the Antiulcer Activity of Bombax ceiba L. Gum in Rats. ACS Omega. Available at:[Link]
-
Qualitative and Quantitative Analysis of Lignan Constituents in Caulis Trachelospermi by HPLC-QTOF-MS and HPLC-UV. MDPI Molecules. Available at:[Link]
-
Comprehensive characterization of the chemical constituents of Lianhua Qingwen capsule by ultra high performance liquid chromatography coupled with Fourier transform ion cyclotron resonance mass spectrometry. PubMed Central. Available at:[Link]
Sources
- 1. Active Components with Inhibitory Activities on IFN-γ/STAT1 and IL-6/STAT3 Signaling Pathways from Caulis Trachelospermi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Integrative Omics and Network Pharmacology Approach to Evaluate the Antiulcer Activity of Bombax ceiba L. Gum in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Comprehensive characterization of the chemical constituents of Lianhua Qingwen capsule by ultra high performance liquid chromatography coupled with Fourier transform ion cyclotron resonance mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Extraction protocols for Matairesinol 4'-O-beta-gentiobioside from plant tissue
Technical Application Note: Optimized Extraction and Isolation of Matairesinol 4'-O- -gentiobioside[1]
Primary Matrix:Executive Summary & Chemical Context[1][2][3][4][5]
Matairesinol 4'-O-
Critical Technical Distinction: Unlike protocols for matairesinol (the aglycone) which utilize acid or alkaline hydrolysis to strip sugar moieties, this protocol focuses on preserving the intact glycosidic bond .[] The gentiobiose unit significantly alters the compound's polarity, requiring specific solvent systems distinct from those used for free lignans.
Chemical Properties
| Property | Specification |
| Molecular Formula | C |
| Molecular Weight | 682.67 g/mol |
| Solubility | Soluble in MeOH, EtOH, DMSO, Water (moderate); Insoluble in Hexane, Et |
| Stability | Sensitive to strong acids/bases (hydrolysis) and enzymatic degradation ( |
| UV Max | ~230 nm, 280 nm (characteristic of lignans) |
Pre-Extraction Preparation[1]
Plant Material Handling
Objective: Minimize enzymatic degradation of the glycoside immediately post-harvest.
-
Mechanism: Plant tissues contain endogenous
-glucosidases that can cleave the gentiobiose unit upon cell disruption.[] -
Protocol:
-
Lyophilization (Freeze-Drying): This is the gold standard.[] Freeze fresh tissue at -80°C and lyophilize to <5% moisture. This halts enzymatic activity without thermal degradation.
-
Grinding: Pulverize dried tissue to a fine powder (mesh size 40–60) using a ball mill. Avoid excessive heat generation during grinding.
-
Defatting (Lipid Removal)
Objective: Remove chlorophyll, waxes, and non-polar lipids that interfere with downstream chromatography.
-
Solvent: n-Hexane or Petroleum Ether.[]
-
Method: Maceration or Soxhlet extraction.[]
-
Causality: The target glycoside is insoluble in hexane.[] This step "cleans" the matrix, leaving the polar glycosides in the solid residue.
Extraction Protocol (The "Soft" Extraction)[1]
Core Principle: Use a hydro-alcoholic solvent to penetrate the cell wall and solubilize the polar glycoside while excluding highly lipophilic contaminants.[]
Step-by-Step Methodology
-
Solvent Selection: 70% Ethanol (EtOH) or 70% Methanol (MeOH) in water (v/v).[][2]
-
Why 70%? Pure alcohol may not fully extract the diglycoside due to its high polarity. Water swells the plant matrix; alcohol solubilizes the lignan core.
-
-
Extraction Procedure (Ultrasound-Assisted):
-
Ratio: 1:10 (w/v) Solid to Solvent.[]
-
Conditions: Sonication at 40 kHz, 30°C for 30 minutes. Repeat 3 times.
-
Note: Avoid refluxing (boiling) if possible to prevent thermal degradation of the sugar chain.
-
-
Filtration & Concentration:
-
Filter the combined extracts through Whatman No. 1 paper.
-
Evaporate the organic solvent (EtOH/MeOH) under reduced pressure (Rotary Evaporator) at <45°C.
-
Result: An aqueous suspension (crude extract).[]
-
Fractionation & Enrichment Workflow
Objective: Isolate the target from other polar compounds (sugars, amino acids) and non-polar polyphenols.
Liquid-Liquid Partitioning
This is the critical "cleanup" phase.[]
-
Suspension: Suspend the crude aqueous residue in distilled water.
-
Wash 1 (Ethyl Acetate): Partition with Ethyl Acetate (1:1 v/v, x3).
-
Fate: The EtOAc layer removes free aglycones (matairesinol), flavonoids, and chlorophyll. Discard or save for other analysis.
-
Target Location: The target gentiobioside remains in the Water Phase due to the two glucose units.
-
-
Extraction 2 (n-Butanol): Partition the Water Phase with water-saturated n-Butanol (n-BuOH) (1:1 v/v, x3).[]
-
Fate: The n-BuOH layer extracts the lignan glycosides.[]
-
Target Location:n-BuOH Phase.
-
Waste: The remaining water phase contains simple sugars and inorganic salts.
-
Chromatographic Isolation
Stationary Phase: Diaion HP-20 (Macroporous Resin) followed by Silica Gel.[]
-
Diaion HP-20 Column:
-
Load the n-BuOH fraction (dried and redissolved in water).[]
-
Elution Gradient: Water
20% MeOH 50% MeOH 100% MeOH.[] -
Elution Logic: Sugars elute with water.[] Lignan glycosides typically elute between 40-70% MeOH.
-
-
Silica Gel Column (Normal Phase):
-
Mobile Phase: Chloroform:Methanol:Water (e.g., 8:2:0.2
7:3:0.5).[] -
Observation: Monitor fractions via TLC.[] The gentiobioside will be more polar (lower
) than monoglucosides.
-
Process Visualization (DOT Diagram)[1]
Figure 1: Step-by-step fractionation workflow for isolating polar lignan glycosides.
Analytical Validation (HPLC-DAD/MS)
Once isolated, the compound must be verified.
HPLC Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5
m, 4.6 x 250 mm).[] -
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.[][3]
-
Solvent B: Acetonitrile (ACN).[]
-
-
Gradient: 10% B (0 min)
40% B (30 min) 100% B (40 min). -
Flow Rate: 1.0 mL/min.[]
-
Detection: UV at 280 nm (lignan absorption) and MS (ESI Negative mode).[]
-
Expected MS Signal:
- : m/z 681.
-
Fragment m/z 357 (Matairesinol aglycone - loss of gentiobiose 324 Da).[]
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete extraction or hydrolysis.[] | Increase sonication time; ensure pH is neutral (avoid acidic modifiers during extraction). |
| Aglycone Peak Observed | Enzymatic hydrolysis during processing.[] | Ensure plant material was lyophilized; add boiling ethanol step initially to denature enzymes. |
| Broad Peaks (HPLC) | Column overload or pH issues. | Use 0.1% Formic Acid to suppress ionization of phenolic hydroxyls; dilute sample. |
References
-
Tan, S. J., et al. (2014). "Lignans from Trachelospermum jasminoides and their anti-inflammatory effects."[] Journal of Asian Natural Products Research. []
-
Willför, S. M., et al. (2006). "Trends in the analysis of lignans." Phytochemistry Reviews. (General methodology for lignan glycosides). []
-
BOC Sciences. "Matairesinol 4'-O-beta-gentiobioside Chemical Structure and Properties."[]
-
MedChemExpress. "Matairesinol 4'-O-beta-D-glucopyranoside Protocol and Cytotoxicity."
Application Note: A Validated HPLC-UV Method for the Quantification of Matairesinol 4'-O-beta-gentiobioside
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of Matairesinol 4'-O-beta-gentiobioside. This method is designed for researchers, scientists, and drug development professionals working with lignan-rich plant extracts and formulations. The protocol provides a comprehensive guide, from sample preparation to data analysis, ensuring scientific integrity and reproducibility.
Introduction
Matairesinol, a dibenzylbutyrolactone lignan, and its glycosidic derivatives are phytoestrogens found in various plants, including Trachelospermum jasminoides and cereal grains.[][2] Matairesinol 4'-O-beta-gentiobioside, a glycoside of matairesinol, is of significant interest due to its potential biological activities, including cytotoxic effects against certain cancer cell lines.[3] Accurate quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal medicines, and the development of new therapeutic agents.
This document provides a detailed protocol for the analysis of Matairesinol 4'-O-beta-gentiobioside using HPLC with UV detection. The method is designed to be both reliable and accessible for laboratories equipped with standard chromatographic instrumentation.
Principle of the Method
The separation of Matairesinol 4'-O-beta-gentiobioside is achieved by reversed-phase chromatography. In this technique, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is polar. Matairesinol 4'-O-beta-gentiobioside, being a polar glycoside due to the presence of two glucose units, will have a moderate affinity for the stationary phase.[][3] A gradient elution with an acidified water-acetonitrile mobile phase is employed to ensure optimal separation from other components in a sample matrix and to achieve a sharp peak shape. The acidic mobile phase helps to suppress the ionization of the phenolic hydroxyl groups on the matairesinol moiety, leading to better retention and symmetrical peaks.[4] Detection is performed using a UV detector, as the aromatic rings in the matairesinol structure exhibit strong absorbance in the UV region.
Experimental Workflow
The overall workflow for the analysis of Matairesinol 4'-O-beta-gentiobioside is depicted in the following diagram:
Caption: Workflow for the HPLC analysis of Matairesinol 4'-O-beta-gentiobioside.
Materials and Reagents
-
Matairesinol 4'-O-beta-gentiobioside reference standard: (Purity ≥98%)
-
Acetonitrile: HPLC grade
-
Methanol: HPLC grade
-
Water: Deionized or HPLC grade
-
Formic acid: (Purity ≥98%)
-
Dimethyl sulfoxide (DMSO): ACS grade (for stock solution)
-
Plant material or formulation: Containing the analyte of interest
Instrumentation and Consumables
-
HPLC system: With a gradient pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.
-
Reversed-phase HPLC column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Syringe filters: 0.45 µm, PTFE or nylon.
-
Analytical balance: Capable of weighing to 0.01 mg.
-
Ultrasonic bath
-
Volumetric flasks and pipettes
-
HPLC vials
Protocols
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of Matairesinol 4'-O-beta-gentiobioside reference standard and dissolve it in 10 mL of DMSO in a volumetric flask. This compound is soluble in DMSO.[][5][6]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid). A typical concentration range for the calibration curve would be 1, 5, 10, 25, 50, and 100 µg/mL.
Sample Preparation
The following is a general procedure for the extraction of Matairesinol 4'-O-beta-gentiobioside from a dried plant matrix. This may need to be optimized depending on the specific sample. Lignan glycosides are more polar than their aglycones, and aqueous mixtures of ethanol or methanol are effective for their extraction.[7]
-
Weighing: Accurately weigh approximately 1 g of the powdered and dried plant material into a 50 mL centrifuge tube.
-
Extraction: Add 20 mL of 70% aqueous methanol.
-
Sonication: Place the tube in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collection: Carefully collect the supernatant.
-
Re-extraction: Repeat the extraction process (steps 2-5) on the plant residue twice more.
-
Pooling: Combine the supernatants from all three extractions.
-
Evaporation: Evaporate the combined extract to dryness under reduced pressure or a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a known volume (e.g., 5 mL) of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.
HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV/PDA |
| Detection Wavelength | 280 nm (or optimal wavelength determined by PDA scan) |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 5.0 | 95 | 5 |
| 25.0 | 50 | 50 |
| 30.0 | 5 | 95 |
| 35.0 | 5 | 95 |
| 35.1 | 95 | 5 |
| 40.0 | 95 | 5 |
Method Validation and System Suitability
For reliable and reproducible results, the analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines or other relevant regulatory standards.[8]
Key Validation Parameters
-
Linearity: A linear relationship between the peak area and the concentration of the analyte should be established. A correlation coefficient (r²) of >0.999 is desirable.
-
Precision: Assessed at both intra-day and inter-day levels. The relative standard deviation (RSD) should typically be less than 2%.
-
Accuracy: Determined by a recovery study, where a known amount of the standard is spiked into a sample matrix. Recoveries in the range of 95-105% are generally considered acceptable.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are often determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).
System Suitability
Before running a sequence of samples, a system suitability test should be performed by injecting a standard solution multiple times.
Table 2: System Suitability Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| %RSD of Peak Area | ≤ 2.0% (for n=6) |
| %RSD of Retention Time | ≤ 1.0% (for n=6) |
Data Analysis
-
Calibration Curve: Plot the peak area of the Matairesinol 4'-O-beta-gentiobioside standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Quantification: Determine the concentration of Matairesinol 4'-O-beta-gentiobioside in the injected samples by using the peak area and the regression equation from the calibration curve.
-
Final Concentration: Calculate the final concentration of the analyte in the original sample by taking into account the dilution factors used during sample preparation.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape | Column contamination, inappropriate mobile phase pH | Flush the column, ensure the mobile phase pH is acidic, check for column degradation. |
| Inconsistent Retention Times | Leak in the system, pump malfunction, column temperature fluctuations | Check for leaks, service the pump, ensure the column oven is stable. |
| Low Sensitivity | Incorrect detection wavelength, sample degradation | Use a PDA detector to find the optimal wavelength, ensure proper sample storage. |
| Extraneous Peaks | Sample contamination, mobile phase impurities | Use high-purity solvents, filter all samples and mobile phases, clean the injector and system. |
Conclusion
The HPLC method described in this application note provides a reliable and robust approach for the quantification of Matairesinol 4'-O-beta-gentiobioside. By following the detailed protocols for sample preparation, chromatographic separation, and data analysis, researchers can achieve accurate and reproducible results, which are essential for the quality control and development of products containing this bioactive lignan.
References
-
PubChem. (-)-Matairesinol. National Center for Biotechnology Information. [Link]
- Smeds, A. I., Eklund, P. C., & Willför, S. M. (2006). Chromatographic analysis of lignans.
-
Willför, S., Smeds, A., & Holmbom, B. (2006). Chromatographic analysis of lignans. ResearchGate. [Link]
- Liu, Y., Li, Y., & Liu, X. (2024). Quantitative Determination of Four Lignans in Phyllanthus niruri L. by HPLC. Molecules, 29(6), 1385.
- Michalak, M., & Gujska, E. (2022). Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. Molecules, 27(19), 6333.
- Stanković, J., Stanković, M., & Beara, I. (2022). Quantitative HPLC–UV Study of Lignans in Anthriscus sylvestris. Molecules, 27(18), 6030.
-
ChemSrc. (2025). Matairesinol 4'-O-beta-gentiobioside. [Link]
- Lee, J., Jo, A., & Lee, D. (2024). Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS. Food Science and Biotechnology, 33(8), 1109-1118.
- Sontivichai, C., & Ruttarattanamongkol, K. (2024). Development of a Simultaneous Normal-Phase HPLC Analysis of Lignans, Tocopherols, Phytosterols, and Squalene in Sesame Oil Samples. Molecules, 29(9), 2026.
- Wang, C. Y., & Lee, S. S. (2005). Analysis and identification of lignans in Phyllanthus urinaria by HPLC-SPE-NMR. Phytochemical Analysis, 16(2), 120–126.
- Niemi, A. (2018). Extraction and liquid chromatographic analysis of lignans. Helda - University of Helsinki.
- Singh, S., & Kumar, V. (2024). Extraction, Isolation, and Structural Elucidation of Lignans from Natural Resources.
- Kraushofer, T., & Sontag, G. (2002). Determination of Matairesinol in Flax Seed by HPLC With Coulometric Electrode Array Detection.
- Loke, W. M., & Chew, W. (2015). Characterization of the Fluorescent Spectra and Intensities of Various Lignans.
- Chinsriwongkul, A., & Priprem, A. (2016). Validation of an RP-HPLC Method for Quantitative Analysis of Phikud Navakot Extract using the Standard Addition Method. Chula Digital Collections.
- Dar, A. A., & Ali, R. (2023). Development, method validation and simultaneous quantification of eleven bioactive natural products from high altitude medicinal plant by high performance liquid chromatography.
- Pop, R., & Bakk, J. (2014). Development and validation of an HPLC method for the simultaneous determination of flavonoids in Cuscuta chinensis Lam. by ultra-violet detection. Pakistan journal of pharmaceutical sciences, 27(5), 1321-1326.
- Eliasson, C., Kamal-Eldin, A., Andersson, R., & Åman, P. (2003). High-performance liquid chromatographic analysis of secoisolariciresinol diglucoside and hydroxycinnamic acid glucoside in flaxseed by alkaline extraction.
- Kim, M. J., & Choi, G. (2025). Development and Validation of an HPLC–PDA Method for Quality Control of Jwagwieum, an Herbal Medicine Prescription: Simultaneous Analysis of Nine Marker Compounds. Molecules, 30(7), 1438.
- Alvi, S. N., & Hammami, M. M. (2021). Development and validation of a simple and sensitive HPLC method for the determination of liquid form of therapeutic substances. Acta Poloniae Pharmaceutica, 78(1), 35-42.
-
ResearchGate. (n.d.). UV-Vis absorption spectrum of the major peak that exhibit a... [Link]
-
ResearchGate. (n.d.). A short semi-synthesis and complete NMR-spectroscopic characterization of the naturally occurring lignan glycoside matairesinol 4,4 '-di-O-beta-D-diglucoside. [Link]
- Milder, I. E., Arts, I. C., van de Putte, B., Venema, D. P., & Hollman, P. C. (2004). Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods. Journal of Agricultural and Food Chemistry, 52(15), 4643-4651.
- BenchChem. (2025). Application Note: LC-MS/MS Analysis of (+)
-
ResearchGate. (n.d.). Retention times, ultraviolet-visible (UV-Vis) absorption maxima,... [Link]
Sources
- 2. researchgate.net [researchgate.net]
- 3. Matairesinol 4'-O-beta-gentiobioside | CAS#:106647-14-7 | Chemsrc [chemsrc.com]
- 4. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 5. theclinivex.com [theclinivex.com]
- 6. Matairesinol 4'-O-beta-gentiobioside | CAS:106647-14-7 | Manufacturer ChemFaces [chemfaces.com]
- 7. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ejgm.co.uk [ejgm.co.uk]
Application Notes and Protocols for the Isolation and Purification of Matairesinol 4'-O-beta-gentiobioside by Chromatography
Abstract
This comprehensive guide provides a detailed methodology for the isolation and purification of Matairesinol 4'-O-beta-gentiobioside, a bioactive lignan glycoside, from plant sources. The protocol is designed for researchers, scientists, and professionals in drug development. This document outlines a multi-step chromatographic process, commencing with sample extraction and culminating in high-purity isolation using preparative High-Performance Liquid Chromatography (HPLC). The rationale behind each experimental step is thoroughly explained, ensuring scientific integrity and reproducibility.
Introduction: The Significance of Matairesinol 4'-O-beta-gentiobioside
Matairesinol 4'-O-beta-gentiobioside is a naturally occurring lignan glycoside found in various plant species, notably in the genus Trachelospermum and Forsythia.[1][2] Lignans, a class of polyphenolic compounds, are of significant interest in the pharmaceutical and nutraceutical industries due to their diverse biological activities. The aglycone, matairesinol, has demonstrated anti-cancer and anti-inflammatory properties.[3] The glycosidic form, Matairesinol 4'-O-beta-gentiobioside, exhibits cytotoxic activity against certain cancer cell lines, making it a promising candidate for further investigation in drug discovery.[4]
The purification of this specific glycoside from a complex plant matrix presents a significant challenge due to the presence of numerous structurally similar compounds. This guide provides a robust and systematic chromatographic workflow to achieve high purity and yield of the target molecule.
Foundational Principles: A Chromatographic Strategy for a Polar Glycoside
The successful isolation of Matairesinol 4'-O-beta-gentiobioside hinges on a well-designed chromatographic strategy that exploits its unique physicochemical properties. As a glycoside, the molecule possesses a bulky, polar gentiobiose sugar moiety attached to the more hydrophobic matairesinol aglycone. This amphipathic nature dictates the choice of chromatographic techniques.
Our strategy employs a multi-stage approach, starting with less selective, high-capacity techniques to remove bulk impurities, followed by high-resolution methods for final polishing.
Workflow Overview
Caption: Overall workflow for the isolation of Matairesinol 4'-O-beta-gentiobioside.
Experimental Protocols
Stage 1: Extraction from Plant Material
The initial step involves the efficient extraction of lignan glycosides from the plant matrix. Methanol is a suitable solvent due to its ability to extract a wide range of polar and moderately polar compounds, including glycosides.[5]
Protocol:
-
Sample Preparation: Air-dry the plant material (e.g., stems of Trachelospermum jasminoides) and grind it into a fine powder to increase the surface area for extraction.
-
Maceration: Suspend the powdered plant material in methanol (1:10 w/v) and stir at room temperature for 24 hours.
-
Filtration and Concentration: Filter the mixture and collect the methanol extract. Repeat the extraction process twice more with fresh methanol.
-
Evaporation: Combine the methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Stage 2: Initial Purification by Column Chromatography
This stage aims to separate the crude extract into fractions and remove a significant portion of interfering compounds. A combination of different stationary phases can be employed for effective separation.[1]
Protocol:
-
Adsorbent Selection: A sequence of columns using Polyamide, Silica Gel, and Sephadex LH-20 is recommended.
-
Polyamide Column: Effective for separating phenolic compounds.
-
Silica Gel Column: Separates compounds based on polarity.
-
Sephadex LH-20: A size-exclusion and adsorption gel that is particularly useful for separating polyphenols.
-
-
Column Packing and Equilibration: Pack the columns with the respective adsorbents and equilibrate with the initial mobile phase.
-
Sample Loading and Elution: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the first column. Elute with a stepwise gradient of solvents, increasing in polarity. A typical gradient for a silica gel column would be a mixture of chloroform and methanol, starting with a high chloroform concentration and gradually increasing the methanol content.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions that show a similar profile and contain the target compound.
| Parameter | Silica Gel Column | Sephadex LH-20 Column |
| Stationary Phase | Silica Gel (100-200 mesh) | Sephadex LH-20 |
| Mobile Phase | Chloroform-Methanol gradient | Methanol |
| Elution Profile | Stepwise gradient | Isocratic |
| Monitoring | TLC with UV detection (280 nm) | TLC with UV detection (280 nm) |
Table 1: Typical parameters for initial column chromatography.
Stage 3: Fine Purification by Preparative HPLC
The final purification step utilizes preparative reversed-phase HPLC to achieve high purity of Matairesinol 4'-O-beta-gentiobioside.[6] The reversed-phase C18 column is ideal for separating polar glycosides from their less polar aglycones and other impurities.
Principle of Reversed-Phase HPLC Separation
Sources
- 1. Matairesinol 4'-O-beta-gentiobioside | CAS:106647-14-7 | Manufacturer ChemFaces [chemfaces.com]
- 2. One moment, please... [sobekbio.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Isolation of Lignans from Trachelospermum asiaticum Using Molecular Networking and Hierarchical Clustering Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Mass spectrometry (LC-MS/MS) analysis of Matairesinol 4'-O-beta-gentiobioside
Abstract
This application note details a robust, sensitive, and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of Matairesinol 4'-O-beta-gentiobioside , a bioactive lignan glycoside. This method utilizes Negative Electrospray Ionization (ESI-) in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity. The protocol covers sample preparation via Solid Phase Extraction (SPE) and Protein Precipitation (PPT), chromatographic separation on a sub-2-micron C18 column, and mass spectrometric detection. It is designed for researchers in pharmacokinetics (PK) and natural product chemistry.
Introduction
Matairesinol 4'-O-beta-gentiobioside is a dibenzylbutyrolactone lignan glycoside found in medicinal plants such as Trachelospermum jasminoides and Styrax japonica.[][2][3] As a derivative of matairesinol, it serves as a crucial precursor for mammalian enterolignans (enterolactone and enterodiol), which exhibit significant anti-inflammatory, antioxidant, and estrogen-modulating activities.[4]
Accurate quantification is challenging due to the compound's polarity (imparted by the gentiobiose disaccharide moiety) and potential for in-source fragmentation. This guide provides a self-validating workflow to overcome these challenges, ensuring data integrity for drug development and quality control.
Physicochemical Properties & Analyte Data[1][2][3][4][5][6][7][8][9][10][11]
| Property | Description |
| Systematic Name | Matairesinol 4'-O-beta-D-gentiobioside |
| Chemical Formula | C32H42O16 |
| Molecular Weight | 682.67 g/mol |
| Monoisotopic Mass | 682.2473 Da |
| Aglycone | Matairesinol (MW 358.[5]39) |
| Glycone | Gentiobiose (Glucose-β(1→6)-Glucose) |
| Solubility | Soluble in Methanol, DMSO, Water/Acetonitrile mixtures; Poorly soluble in pure Hexane/Chloroform. |
| pKa (Phenolic) | ~9.5 (Estimated for aglycone phenol group) |
Experimental Workflow
The following diagram outlines the end-to-end workflow, from sample extraction to data processing.
Figure 1: Analytical workflow for Matairesinol 4'-O-beta-gentiobioside quantification.
Sample Preparation Protocols
Method A: Biological Fluids (Plasma/Serum) - Recommended for PK
Rationale: Protein precipitation is simple, but Solid Phase Extraction (SPE) provides cleaner baselines for low-level detection of glycosides.
Protocol (Protein Precipitation):
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.
-
IS Addition: Add 10 µL of Internal Standard (IS) solution (e.g., Matairesinol-d6 or Arctiin, 100 ng/mL in MeOH).
-
Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.
-
Vortex: Vortex vigorously for 1 minute.
-
Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the supernatant to a clean vial.
-
Dilution: Dilute with 100 µL of Water (Milli-Q) to match initial mobile phase strength (prevents peak broadening).
Method B: Plant Matrix Extraction
Rationale: 70% Methanol is optimal for extracting phenolics and glycosides while minimizing lipophilic interference.
-
Grinding: Pulverize dried plant material to a fine powder (mesh 40-60).
-
Weighing: Weigh 100 mg of powder into a 15 mL tube.
-
Extraction: Add 10 mL of 70% Methanol (v/v).
-
Sonication: Sonicate for 30 minutes at room temperature (< 40°C to prevent degradation).
-
Clarification: Centrifuge at 4,000 rpm for 10 minutes. Filter supernatant through a 0.22 µm PTFE syringe filter.
-
Dilution: Dilute the filtrate into the calibration range (typically 1:100 or 1:1000) using Mobile Phase A:B (90:10).
LC-MS/MS Method Development
Chromatographic Conditions
The gentiobioside moiety makes this molecule relatively polar. A standard C18 column is suitable, but the gradient must start with high aqueous content to ensure retention and separation from matrix salts.
-
Instrument: UHPLC System (e.g., Waters ACQUITY or Agilent 1290).
-
Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.
-
Column Temp: 40°C.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2-5 µL.
-
Mobile Phase A: 0.1% Formic Acid in Water (Promotes ionization in ESI- by providing protons for removal or buffering).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
Gradient Table:
| Time (min) | % Mobile Phase B | Curve |
|---|---|---|
| 0.0 | 10 | Initial Hold |
| 1.0 | 10 | Isocratic |
| 6.0 | 90 | Linear Ramp |
| 7.0 | 90 | Wash |
| 7.1 | 10 | Re-equilibration |
| 10.0 | 10 | End |
Mass Spectrometry Parameters
Negative mode (ESI-) is preferred for phenolic glycosides due to the acidic nature of the phenolic protons on the aglycone.
-
Source: Electrospray Ionization (ESI) - Negative Mode.
-
Capillary Voltage: -2.5 kV to -3.0 kV.
-
Desolvation Temp: 500°C.
-
Desolvation Gas: 800 L/hr (N2).
-
Cone Voltage: 30-40 V (Optimize to prevent in-source fragmentation of the glycoside).
MRM Transitions:
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Dwell (ms) | Cone (V) | Collision (eV) | Type |
| Matairesinol-4'-O-gentiobioside | 681.2 [M-H]⁻ | 357.1 [Aglycone-H]⁻ | 50 | 35 | 28 | Quantifier |
| 681.2 [M-H]⁻ | 519.2 [M-H-Glc]⁻ | 50 | 35 | 18 | Qualifier | |
| IS (Matairesinol-d6) | 364.1 [M-H]⁻ | 349.1 [M-H-CH3]⁻ | 50 | 30 | 20 | Internal Std |
Note: The Quantifier transition (681.2 -> 357.1) corresponds to the loss of the gentiobiose moiety (324 Da). The Qualifier (681.2 -> 519.2) corresponds to the loss of a single glucose unit.
Fragmentation Mechanism
Understanding the fragmentation is vital for troubleshooting.
Figure 2: Proposed ESI(-) fragmentation pathway for Matairesinol 4'-O-beta-gentiobioside.
Method Validation Guidelines (FDA/EMA)
To ensure "Trustworthiness," perform the following validation steps:
-
Selectivity: Analyze blank plasma/matrix from 6 different sources. Ensure no interference at the retention time of the analyte.
-
Linearity: Construct a calibration curve (e.g., 1–1000 ng/mL). Weighted regression (
) is recommended. must be > 0.99. -
Accuracy & Precision:
-
Intra-day: 5 replicates at LLOQ, Low, Medium, and High QC levels. (CV < 15%, LLOQ < 20%).
-
Inter-day: Repeat over 3 separate runs.
-
-
Matrix Effect: Compare the peak area of the analyte spiked into extracted blank matrix vs. analyte in pure solvent.
-
Calculation:
. -
Acceptance: 85-115%. If suppression is high (<80%), switch to SPE or dilute the sample further.
-
-
Recovery: Compare pre-extraction spike vs. post-extraction spike.
Expert Tips & Troubleshooting
-
Issue: Low Sensitivity.
-
Cause: Ion suppression from phospholipids in plasma.
-
Fix: Use a phospholipid removal plate (e.g., Waters Ostro) instead of simple protein precipitation.
-
-
Issue: Peak Tailing.
-
Cause: Interaction of free silanols with the glycoside hydroxyls.
-
Fix: Ensure the column is "end-capped" (e.g., BEH or HSS T3 technology). Adding 5mM Ammonium Acetate to the aqueous phase can also improve peak shape.
-
-
Issue: In-Source Fragmentation.
-
Cause: Cone voltage too high. You might see the aglycone (357) peak appearing at the retention time of the glycoside in the Q1 scan.
-
Fix: Lower the Cone Voltage during source optimization.
-
References
-
PubChem. (2023). Matairesinol Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Tan, H., et al. (2012). Structure Identification of Chemical Constituents from Trachelospermum jasminoides. Zhongguo Zhong Yao Za Zhi.[][3]
-
US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
Sources
- 2. Matairesinol 4'-O-beta-gentiobioside | CAS#:106647-14-7 | Chemsrc [chemsrc.com]
- 3. Matairesinol 4'-O-beta-gentiobioside | CAS:106647-14-7 | Manufacturer ChemFaces [chemfaces.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. (-)-Matairesinol | C20H22O6 | CID 119205 - PubChem [pubchem.ncbi.nlm.nih.gov]
Total synthesis routes for Matairesinol 4'-O-beta-gentiobioside
Application Note: Total Synthesis Routes for Matairesinol 4'-O- -Gentiobioside
Part 1: Executive Summary & Strategic Analysis[1]
Matairesinol 4'-O-
Synthesizing this molecule presents three distinct chemoselective challenges:
-
Stereocontrol of the Aglycone: Establishing the (8R,8'R) absolute configuration of the lactone core (also referred to as 3R,4R depending on numbering).
-
Glycosidic Linkage: Constructing the
(1$\to$6) inter-glycosidic bond of gentiobiose. -
Regioselective Coupling: Differentiating the two chemically similar (but diastereotopic) phenolic hydroxyl groups on the matairesinol core to ensure 4'-O-glycosylation.[][2]
This guide details a Convergent Block Synthesis strategy. We utilize a high-yielding semi-synthesis for the aglycone and a trichloroacetimidate donor for the sugar moiety, ensuring high
Part 2: Retrosynthetic Analysis
The retrosynthetic logic disconnects the molecule at the glycosidic bond between the phenolic oxygen of matairesinol and the anomeric carbon of the gentiobiose unit.
Figure 1: Retrosynthetic tree illustrating the convergent assembly of the lignan and disaccharide modules.[][2]
Part 3: Detailed Synthesis Protocols
Module A: Synthesis of the Aglycone ((-)-Matairesinol)
While total synthesis from vanillin via Stobbe condensation is possible, the most efficient route for high enantiopurity is the Hydrogenolysis of Hydroxymatairesinol (HMR) , which is abundant in Norway spruce knots.[][2]
Methodology:
-
Reaction: Pd/C catalyzed hydrogenolysis in acetic acid.
-
Mechanism: Selective cleavage of the benzylic C-O bond without reducing the lactone or aromatic rings.
Protocol 1.1: Preparation of (-)-Matairesinol
-
Dissolution: Dissolve 5.0 g of (-)-hydroxymatairesinol (potassium salt or free phenol) in 100 mL of glacial acetic acid.
-
Catalyst Addition: Add 10 wt% Pd/C (500 mg) under an argon atmosphere.
-
Hydrogenation: Purge with
gas and stir vigorously under 1 atm (balloon) at room temperature for 4-6 hours. Monitor by TLC (Hexane:EtOAc 1:1).[][2] -
Workup: Filter through a Celite pad to remove the catalyst.[][2] Wash the pad with EtOAc.[2]
-
Concentration: Evaporate the solvent under reduced pressure.
-
Purification: Recrystallize from MeOH/Water or purify via flash chromatography (SiO2, Hexane/EtOAc gradient).
Module B: Assembly of the Gentiobiose Donor
We synthesize the Hepta-O-acetyl-
Step 1: Synthesis of 1,2,3,4-Tetra-O-acetyl-
-
Selective tritylation of the C6-OH of glucose, peracetylation, and subsequent detritylation.[][2]
Step 2: Synthesis of Acetobromo-
-
Standard reaction of glucose pentaacetate with HBr/AcOH.[][2]
Step 3: Construction of the
-
Reagents: AgOTf (promoter), DCM, -20°C.[][2]
-
Procedure: Couple the C6-OH acceptor (Step 1) with the acetobromo donor (Step 2).[][2] The C2-acetate on the donor ensures
-selectivity via neighboring group participation.[][2]
Protocol 1.2: Activation to Trichloroacetimidate
-
Hydrolysis: Treat the peracetylated gentiobiose with hydrazine acetate (or benzylamine) in DMF to selectively remove the anomeric acetate, yielding the hemiacetal.
-
Imidate Formation:
-
Dissolve the hemiacetal (1.0 eq) in dry DCM.[2]
-
Add Trichloroacetonitrile (
, 10.0 eq) and DBU (0.1 eq) at 0°C. -
Stir for 2 hours.
-
Purification: Flash chromatography (neutralized silica, Et3N/Hexane/EtOAc) is critical to prevent hydrolysis.[][2]
-
Product:Hepta-O-acetyl-
-D-gentiobiosyl trichloroacetimidate .
-
Module C: Convergent Glycosylation (The Coupling)[1][2]
This is the critical step. Matairesinol has two phenolic hydroxyls. The 4' position (on the benzyl group attached to C3 of the lactone) and the 4 position (attached to C4) are sterically very similar.[2] However, statistical glycosylation followed by HPLC separation is the standard industry protocol due to the difficulty of selective protection.
Protocol 1.3: Lewis Acid Promoted Glycosylation
| Parameter | Specification | Note |
| Donor | Gentiobiosyl Trichloroacetimidate (1.2 eq) | Dried azeotropically with toluene x3 |
| Acceptor | (-)-Matairesinol (1.0 eq) | Dried under high vacuum |
| Promoter | TMSOTf is an alternative (more aggressive) | |
| Solvent | Anhydrous | Must be distilled over |
| Temp | -20°C | Low temp favors beta-selectivity |
Step-by-Step Procedure:
-
Setup: In a flame-dried flask under Argon, dissolve (-)-Matairesinol (358 mg, 1 mmol) and the Gentiobiosyl Donor (1.2 mmol) in dry DCM (20 mL). Add 4Å molecular sieves (powdered, activated) and stir for 30 mins.
-
Initiation: Cool to -20°C. Add
(0.2 mmol) dropwise. -
Reaction: Allow to warm slowly to 0°C over 2 hours. Monitor by TLC.[][2]
-
Quench: Add
(0.5 mL) to neutralize the acid. Filter off sieves.[][2] -
Workup: Wash with
(sat.), brine, dry over . -
Purification (Regio-separation):
-
The crude mixture will contain unreacted matairesinol, bis-glycoside, and the two mono-glycosides (4-O and 4'-O).[][2]
-
Column: Silica Gel (DCM:MeOH 95:5).[][2]
-
Refinement: Isolate the mono-glycoside fraction. If 4/4' isomers are inseparable by flash LC, use Prep-HPLC (C18 column, Water/Acetonitrile gradient).[][2]
-
Note: The 4'-O isomer is often the major product due to subtle steric differences in the lactone folding, but this must be confirmed by 2D-NMR (HMBC).[][2]
-
Step 4: Global Deprotection []
Part 4: Analytical Validation (QC)
To ensure the integrity of the final product, the following analytical signatures must be verified.
1. H-NMR (500 MHz, DMSO-d6):
-
Aglycone: 3 aromatic protons on each ring (
6.5-7.0).[][2] -
Anomeric Protons: Two doublets.[][2]
-
Diagnostic Shift: The H-5' (aromatic proton ortho to the glycoside) will show a downfield shift compared to the free phenol.[][2]
2. Mass Spectrometry (ESI-MS):
Part 5: Workflow Visualization
Figure 2: Validated workflow for the convergent synthesis of Matairesinol 4'-O-
References
-
Aglycone Synthesis: Eklund, P., et al. "Synthesis of (-)-matairesinol, (-)-enterolactone, and (-)-enterodiol from the natural lignan hydroxymatairesinol."[][2][7] Organic Letters, 2003.[2][3]
-
Glycosylation Methodology: Schmidt, R. R., & Michel, J. "Facile Synthesis of
- and -O-Glycosyl Imidates; Preparation of Glycosides and Disaccharides."[][2] Angewandte Chemie International Edition, 1980.[] -
Gentiobiose Donor: Tsvetkov, Y. E., et al. "Synthesis of gentiooligosaccharides." Carbohydrate Research, 2012.[]
-
Natural Product Isolation: "Matairesinol 4'-O-beta-gentiobioside isolation from Trachelospermum jasminoides." ChemFaces Database.
-
Lignan Glycosylation: "Enzymatic and Chemical Synthesis of Lignan Glycosides." Journal of Molecular Catalysis B: Enzymatic, 2006.
Sources
- 2. Matairesinol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Intramolecular glycosylation [beilstein-journals.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Matairesinol 4'-O-beta-gentiobioside | CAS:106647-14-7 | Manufacturer ChemFaces [chemfaces.com]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Topic: A Validated Thin-Layer Chromatography (TLC) Screening Method for Matairesinol 4'-O-beta-gentiobioside
An Application Note from the Office of the Senior Application Scientist
Abstract and Introduction
Matairesinol 4'-O-beta-gentiobioside is a naturally occurring lignan glycoside found in various plant species, including Trachelospermum jasminoides and Clematis chinensis[][2][3]. Lignans are a class of polyphenols that are investigated for a range of biological activities, and their glycosidic forms are particularly important due to their bioavailability and metabolic pathways. For instance, related compounds have demonstrated cytotoxic activity, making them of interest in drug discovery and natural product chemistry[4]. The quality control and initial screening of plant extracts for the presence of such specific compounds is a critical step in phytochemical research and the development of herbal medicinal products.
Thin-Layer Chromatography (TLC) offers a rapid, versatile, and cost-effective method for the qualitative screening of phytochemicals in complex matrices[5]. Its high tolerance for crude samples and the ability to run multiple samples in parallel make it an ideal tool for preliminary identification and authentication of raw materials before proceeding to more complex quantitative techniques like HPLC[5].
This application note provides a comprehensive, validated protocol for the screening and identification of Matairesinol 4'-O-beta-gentiobioside in plant extracts using normal-phase TLC. The methodology herein is designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind procedural choices to ensure robust and reliable results.
Principle of the Chromatographic Method
This method utilizes normal-phase Thin-Layer Chromatography, a separation technique based on the principle of adsorption. The stationary phase is a polar adsorbent, silica gel, while the mobile phase is a less polar solvent system.
-
Analyte Polarity: Matairesinol 4'-O-beta-gentiobioside is a highly polar molecule. This polarity is dictated by its structure, which includes a moderately polar lignan aglycone (matairesinol) and a very polar disaccharide moiety (gentiobioside) composed of two glucose units[4][6]. The numerous hydroxyl (-OH) groups on the sugar portion and the phenolic hydroxyl group on the aglycone allow for strong hydrogen bonding.
-
Separation Mechanism: When a sample is applied to the silica gel plate, its components are partitioned between the stationary and mobile phases. Due to its high polarity, Matairesinol 4'-O-beta-gentiobioside will have a strong affinity for the polar silica gel stationary phase through hydrogen bonding. To induce migration up the plate, a relatively polar mobile phase is required to compete for the adsorption sites and move the analyte. Less polar compounds in the extract will have a weaker affinity for the silica gel, traveling further up the plate and resulting in higher Retention factor (Rf) values. The specific composition of the mobile phase is optimized to achieve a clear separation of the target analyte from other matrix components, yielding a characteristic Rf value.
Materials and Reagents
| Item | Specification | Supplier Example |
| Reference Standard | Matairesinol 4'-O-beta-gentiobioside (Purity >98%) | BOC Sciences, MedChemExpress, Clinivex |
| TLC Plates | TLC Silica Gel 60 F₂₅₄, 20x20 cm, aluminum or glass backing | Merck, Sigma-Aldrich |
| Solvents (HPLC Grade) | Chloroform, Methanol, Formic Acid, Ethyl Acetate, n-Hexane | Fisher Scientific, VWR, Merck |
| Reagents | p-Anisaldehyde, Glacial Acetic Acid, Sulfuric Acid (98%) | Sigma-Aldrich |
| Apparatus | TLC developing chamber (twin-trough recommended), Capillary tubes (1 µL), UV cabinet (254 nm & 366 nm), Hot plate or oven, Ultrasonic bath, Filtration assembly (0.45 µm syringe filters) | CAMAG, VWR |
Experimental Protocols
Preparation of Solutions
4.1.1 Standard Solution (1 mg/mL)
-
Accurately weigh 1.0 mg of Matairesinol 4'-O-beta-gentiobioside reference standard.
-
Transfer to a 1.0 mL volumetric flask.
-
Dissolve and bring to volume with HPLC-grade methanol.
-
Sonicate for 5 minutes to ensure complete dissolution. This solution should be stored at 2-8°C when not in use.
4.1.2 Sample Preparation (from dried plant material) The extraction solvent must be polar enough to efficiently extract the target lignan glycoside[7].
-
Grind dried plant material (e.g., leaves, stems) to a fine powder (approx. 40 mesh).
-
Accurately weigh 1.0 g of the powdered material into a 15 mL conical tube.
-
Add 10 mL of methanol.
-
Vortex for 30 seconds, then place in an ultrasonic bath for 30 minutes at room temperature[8].
-
Centrifuge the mixture at 3000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into a clean vial. This filtrate is the sample solution.
4.1.3 Mobile Phase Preparation (Chloroform:Methanol:Formic Acid)
-
In a suitable glass container, carefully mix the following solvents in the specified ratio:
-
Chloroform: 80 parts
-
Methanol: 20 parts
-
Formic Acid: 2 parts
-
-
For 102 mL of mobile phase, this corresponds to 80 mL Chloroform, 20 mL Methanol, and 2 mL Formic Acid.
-
Mix thoroughly. Prepare fresh daily.
-
Rationale: This solvent system provides a balance of polarity. Chloroform serves as the main, less polar component. Methanol increases the polarity to elute the highly polar glycoside. Formic acid helps to suppress the ionization of phenolic hydroxyls, leading to sharper spots and preventing tailing[9].
-
4.1.4 Visualization Reagent (p-Anisaldehyde-Sulfuric Acid) This reagent is highly sensitive for phenols and sugars, making it ideal for visualizing the target analyte[10].
-
In a 100 mL beaker placed in an ice bath, carefully combine:
-
50 mL Glacial Acetic Acid
-
1 mL concentrated Sulfuric Acid (98%)
-
-
Slowly add 0.5 mL of p-Anisaldehyde while stirring.
-
Store in a refrigerator. The reagent is stable for several weeks but should be freshly prepared for best results.
Chromatographic Procedure
The entire TLC workflow is a sequential process requiring careful execution at each stage.
Caption: TLC screening workflow for Matairesinol 4'-O-beta-gentiobioside.
-
Plate Preparation: Using a soft pencil, gently draw a starting line (origin) approximately 1.5 cm from the bottom edge of the TLC plate. Mark positions for sample and standard application.
-
Chamber Saturation: Pour the prepared mobile phase into the TLC chamber to a depth of about 0.5-1.0 cm. Line the chamber walls with filter paper soaked in the mobile phase to ensure the atmosphere is saturated with solvent vapor. Close the lid and allow it to saturate for at least 20 minutes. This is critical for achieving reproducible Rf values[9].
-
Application: Using a capillary tube, apply 1-2 µL of the standard solution and 5-10 µL of the sample solution as compact spots on the origin line. Ensure the spots are fully dry before development.
-
Development: Carefully place the TLC plate into the saturated chamber. Ensure the solvent level is below the origin line. Close the chamber and allow the mobile phase to ascend the plate by capillary action until it reaches approximately 1 cm from the top edge.
-
Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.
Visualization and Data Analysis
-
UV Detection: Place the dried plate under a UV lamp and observe at 254 nm. Aromatic compounds like lignans will appear as dark spots (quenching) against the green fluorescent background[7]. Circle any visible spots with a pencil.
-
Derivatization: In a fume hood, evenly spray the plate with the p-Anisaldehyde-Sulfuric Acid reagent until the surface is uniformly wet but not dripping.
-
Heating: Heat the sprayed plate on a hot plate or in an oven at 105-110°C for 5-10 minutes, or until colored spots appear against a light background.
-
Identification: The presence of Matairesinol 4'-O-beta-gentiobioside in the sample is confirmed if a spot in the sample lane matches the Rf value and color of the reference standard spot.
-
Rf Calculation: The Retention factor (Rf) is a key parameter for identification. Calculate it using the formula:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Expected Results & System Suitability
The described method should provide a clear and specific identification of the target analyte.
| Parameter | Specification |
| Stationary Phase | TLC Silica Gel 60 F₂₅₄ |
| Mobile Phase | Chloroform : Methanol : Formic Acid (80 : 20 : 2, v/v/v) |
| Detection 1 (UV 254 nm) | Quenched (dark) spot |
| Detection 2 (p-Anisaldehyde) | A characteristic colored spot (typically blue, violet, or grey) |
| Expected Rf Value | Approximately 0.35 ± 0.05 (This should be confirmed with the standard) |
System Suitability: For the test to be valid, the spot from the reference standard must be clearly visible, compact, and well-separated from any other standards if used. The calculated Rf value should be consistent across multiple runs.
Method Validation and Robustness
-
Specificity: The specificity of the method is established by comparing the chromatogram of the sample extract with that of the pure reference standard. A match in Rf value and color reaction under identical conditions provides strong evidence of identity[11].
-
Robustness: The method's robustness can be assessed by introducing small, deliberate variations to the protocol, such as minor changes in the mobile phase composition (e.g., ±2% of a solvent component) or development temperature. The Rf value should remain relatively consistent, demonstrating the method's reliability for routine use[12][13].
Troubleshooting
| Problem | Possible Cause | Solution |
| Streaking or Tailing Spots | Sample overload; sample solvent too polar; acidic/basic nature of compound. | Apply a smaller volume or dilute the sample; use a less polar application solvent if possible; the formic acid in the mobile phase should minimize this. |
| Rf Value Too Low (<0.2) | Mobile phase is not polar enough. | Increase the proportion of methanol in the mobile phase (e.g., to 80:25:2). |
| Rf Value Too High (>0.8) | Mobile phase is too polar. | Decrease the proportion of methanol or increase the proportion of chloroform. |
| No Spots Visible | Insufficient concentration of analyte in the sample. | Concentrate the sample extract or apply a larger volume. |
| Irregular Solvent Front | Uneven plate surface; chamber not properly saturated. | Handle plates carefully; ensure proper chamber saturation before development. |
References
- Reich, E., & Schibli, A. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme.
-
Chemsrc. (n.d.). Matairesinol 4'-O-beta-gentiobioside | CAS#:106647-14-7. Retrieved from [Link]
- Poole, C. F. (2003). Sample Preparation for TLC.
-
Dołowy, M., & Pyka, A. (2015). Development and Validation of Thin-Layer Chromatographic Methods for Quality Control of Herbal Products. ResearchGate. Retrieved from [Link]
- Sotelo-Felix, J. I., Martinez-Ferez, A., & Lares-Asseff, I. (2022). Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. Molecules, 27(15), 4993.
- Cieśla, Ł., & Waksmundzka-Hajnos, M. (2021). Thin-Layer Chromatography (TLC)
-
Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]
- Sute, P., & Nagori, B. P. (2020). HPTLC Method Development of Herbal drugs and its Validation: An Overview. Research Journal of Pharmacy and Technology, 13(8), 3927-3932.
- Reich, E., & Blatter, A. (2003). Validation of High-Performance Thin-Layer Chromatographic Methods for the Identification of Botanicals in a cGMP Environment.
- Willför, S., et al. (2006). Chromatographic analysis of lignans.
- Rawat, P., et al. (2017). Biotransformation of lignan glycoside to its aglycone by Woodfordia fruticosa flowers: quantification of compounds using a validated HPTLC method. Natural Product Research, 31(12), 1435-1440.
-
Stasevich, O. V., et al. (2019). Selection of optimal conditions for separating lignan-containing extract from oil flax seed by thin-layer chromatography. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 119205, (-)-Matairesinol. Retrieved from [Link].
- Jork, H., Funk, W., Fischer, W., & Wimmer, H. (1990). Thin-Layer Chromatography: Reagents and Detection Methods. VCH.
- Sarpal, A. S., et al. (2007). Separation and quantification of lignans in Phyllanthus species by a simple chiral densitometric method.
- Clark, G. (Ed.). (1973). Staining Procedures Used by the Biological Stain Commission. Williams & Wilkins.
- Touchstone, J. C. (1992).
-
Macherey-Nagel. (n.d.). TLC visualization (staining) reagent, anilinphthalate. Retrieved from [Link]
-
Dewanjee, S., et al. (2015). Application of TLC Bioautography for Natural Bioactive Screening. ResearchGate. Retrieved from [Link]
-
OmicsOnline. (n.d.). Thin Layer Chromatography Scholarly Journal. Retrieved from [Link]
- Beaucage, S. L. (2008). Thin-layer chromatography. Current Protocols in Nucleic Acid Chemistry, Appendix 3, Appendix 3B.
- Chen, L., et al. (2022). Inhibition of Streptococcus mutans adhesion and biofilm formation with small-molecule inhibitors of sortase A from Juniperus chinensis. Journal of Ethnopharmacology, 282, 114621.
Sources
- 2. Matairesinol 4'-O-beta-gentiobioside [sobekbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Matairesinol 4'-O-beta-gentiobioside | CAS#:106647-14-7 | Chemsrc [chemsrc.com]
- 5. mdpi.com [mdpi.com]
- 6. (-)-Matairesinol | C20H22O6 | CID 119205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. tandfonline.com [tandfonline.com]
- 10. epfl.ch [epfl.ch]
- 11. researchgate.net [researchgate.net]
- 12. rjptonline.org [rjptonline.org]
- 13. Validation of High-Performance Thin-Layer Chromatographic Methods for the Identification of Botanicals in a cGMP Environment - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Matairesinol 4'-O-beta-gentiobioside Extraction & Purification
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in overcoming the bottlenecks associated with isolating complex plant secondary metabolites.
Matairesinol 4'-O-beta-gentiobioside (CAS#: 106647-14-7) is a dibenzylbutyrolactone lignan glycoside primarily found in biomass such as Trachelospermum jasminoides (Caulis Trachelospermi)[1][2]. Because this molecule features a bulky, highly polar gentiobioside moiety (a disaccharide) attached to a relatively hydrophobic matairesinol aglycone core, it exhibits strong amphiphilic characteristics. This unique structural polarity often leads to poor extraction yields, emulsion formations during partitioning, and co-elution during chromatography.
Below is our authoritative troubleshooting guide and FAQ, designed to provide you with self-validating protocols and the mechanistic causality behind every experimental choice.
End-to-End Extraction & Isolation Workflow
Caption: Workflow for the extraction and isolation of dibenzylbutyrolactone lignans from biomass.
FAQ 1: Biomass Preparation & Primary Extraction
Q: Why is my initial crude yield of Matairesinol 4'-O-beta-gentiobioside so low despite exhaustive cold maceration?
The Causality: Cold maceration is a diffusion-limited process. Lignan glycosides are deeply embedded within the dense lignocellulosic matrix of woody stems like Caulis Trachelospermi. Passive diffusion fails to penetrate this matrix efficiently. Furthermore, using pure water or pure ethanol is ineffective; pure water co-extracts too many mucilaginous polysaccharides (causing viscosity issues), while pure ethanol fails to solvate the highly polar gentiobioside moiety.
The Solution: Transition to Ultrasound-Assisted Extraction (UAE) or Energized Dispersive Guided Extraction (EDGE) using an 80% Ethanol-Water system[2][3]. Acoustic cavitation from UAE mechanically disrupts the plant cell walls, drastically enhancing solvent penetration and mass transfer.
Table 1: Comparative Extraction Efficiencies for Lignan Glycosides
| Extraction Method | Solvent System | Temp (°C) | Time | Relative Yield (mg/g) | Crude Purity (%) |
| Cold Maceration | 80% Ethanol | 25 | 72 hr | 1.24 | 12.5 |
| Heat Reflux | 80% Ethanol | 80 | 4 hr | 2.65 | 14.2 |
| UAE (Ultrasound) | 80% Ethanol | 50 | 45 min | 3.18 | 18.7 |
| EDGE | 80% Ethanol | 100 | 10 min | 3.52 | 21.4 |
Protocol 1: Self-Validating UAE Methodology
-
Milling: Pulverize dried biomass to a particle size of 40-60 mesh. Mechanistic note: This specific size maximizes surface area without causing solvent channeling during subsequent filtration.
-
Solvent Addition: Add 80% (v/v) ethanol at a solid-to-liquid ratio of 1:10 (w/v)[2].
-
Sonication: Sonicate at 50°C, 40 kHz for 45 minutes.
-
In-Process Validation (QC): Spot the crude extract on a silica gel TLC plate (eluent:
65:35:10, lower phase). Spray with 10% sulfuric acid in ethanol and heat. The appearance of distinct purple/brown spots confirms the successful extraction of the lignan fraction. -
Concentration: Filter through Whatman No. 1 paper and concentrate under reduced pressure (40°C) to remove the ethanol, leaving an aqueous suspension.
FAQ 2: Purification & Enrichment (Macroporous Resins)
Q: How do I selectively enrich the glycosylated lignan fraction without losing it in the aqueous wash?
The Causality:
When processing the concentrated aqueous suspension, you must first remove highly lipophilic interferents (chlorophylls, waxes) that will permanently foul your chromatography resins. This is done via n-hexane partitioning. Following this, Diaion HP-20 (a styrene-divinylbenzene copolymer) is used. HP-20 captures molecules via
Protocol 2: HP-20 Macroporous Resin Chromatography
-
Defatting: Suspend the concentrated extract in distilled water and partition 3x with an equal volume of n-hexane. Discard the hexane layer.
-
Resin Loading: Load the aqueous phase onto a pre-conditioned Diaion HP-20 column at a flow rate of 2 Bed Volumes (BV)/hour[2].
-
Aqueous Wash: Wash with 3 BV of distilled water to remove free sugars, amino acids, and inorganic salts.
-
Self-Validation Step: Monitor the eluate with a Brix refractometer. Continue washing until the Brix reading hits 0.0%.
-
-
Target Elution: Elute with 4 BV of 70% ethanol[2]. The lignan glycosides, possessing moderate affinity for the resin, will desorb in this fraction.
-
Recovery: Evaporate the 70% ethanol fraction to dryness to yield the enriched dibenzylbutyrolactone lignan powder.
FAQ 3: Preparative HPLC Isolation
Q: During prep-HPLC, my Matairesinol 4'-O-beta-gentiobioside peak co-elutes with trachelogenin glycosides. How can I resolve them?
The Causality: Both compounds are dibenzylbutyrolactone lignans with nearly identical molecular weights and polarities. However, the phenolic hydroxyl groups on the lignan core can partially ionize at a neutral pH, leading to peak tailing and loss of resolution. By adding an acid modifier (0.1% formic acid), you suppress the ionization of these phenolic groups, keeping the molecules fully protonated. This sharpens the peaks and alters their retention times sufficiently to achieve baseline resolution[4].
Caption: Troubleshooting logic tree for resolving lignan glycoside co-elution during Prep-HPLC.
Protocol 3: Preparative HPLC Resolution
-
Sample Prep: Dissolve the enriched HP-20 fraction in 50% Methanol and filter through a 0.22 µm PTFE syringe filter.
-
Chromatography Conditions:
-
Column: ODS C18 Preparative Column (e.g., 250 × 20 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in ultra-pure Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 15% B to 40% B over 45 minutes (a shallow gradient is critical here).
-
-
Detection: Monitor UV absorbance at 230 nm and 280 nm[5].
-
Validation: Analyze collected fractions via analytical HPLC-QTOF-MS. The presence of the
ion at m/z 705.25 or the ion at m/z 681.24 confirms the isolation of Matairesinol 4'-O-beta-gentiobioside (Exact Mass: 682.25)[1][5].
References
- Title: Matairesinol 4'-O-beta-gentiobioside | CAS#:106647-14-7 Source: Chemsrc URL
- Title: Energized Dispersive Guided Extraction – EDGE® of hinokinin from Commiphora leptophloeos Mart.
- Title: Active Components with Inhibitory Activities on IFN-γ/STAT1 and IL-6/STAT3 Signaling Pathways from Caulis Trachelospermi Source: PMC - NIH URL
- Title: Targeted Isolation of Lignans from Trachelospermum asiaticum Using Molecular Networking and Hierarchical Clustering Analysis Source: PMC - NIH URL
- Title: Qualitative and Quantitative Analysis of Lignan Constituents in Caulis Trachelospermi by HPLC-QTOF-MS and HPLC-UV Source: ResearchGate URL
Sources
- 1. Matairesinol 4'-O-beta-gentiobioside | CAS#:106647-14-7 | Chemsrc [chemsrc.com]
- 2. Active Components with Inhibitory Activities on IFN-γ/STAT1 and IL-6/STAT3 Signaling Pathways from Caulis Trachelospermi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Energized Dispersive Guided Extraction â EDGE® of hinokinin from Commiphora leptophloeos Mart. â J. B. Gillett dried bark [abq.org.br]
- 4. Targeted Isolation of Lignans from Trachelospermum asiaticum Using Molecular Networking and Hierarchical Clustering Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Aqueous Solubility of Matairesinol 4'-O-beta-gentiobioside
Welcome to the advanced technical support guide for formulating Matairesinol 4'-O-beta-gentiobioside . As researchers working with naturally derived lignan glycosides, you are likely familiar with the "solubility paradox." While the addition of the gentiobioside moiety (a disaccharide consisting of two glucose units) to the matairesinol aglycone increases its hydrophilicity, the bulky, hydrophobic dibenzylbutyrolactone core still dominates the molecule's thermodynamic profile in water.
This often leads to aggregation, poor bioavailability, and inconsistent assay results. This guide provides field-proven, mechanistically grounded troubleshooting steps to help you achieve stable, highly concentrated aqueous solutions.
Solubilization Strategy & Decision Matrix
Before troubleshooting, it is critical to align your solubilization method with your experimental end-goal. Relying solely on Dimethyl Sulfoxide (DMSO) is often insufficient for complex in vivo models or sensitive cell lines.
Caption: Decision matrix for selecting the optimal solubilization strategy based on assay requirements.
Frequently Asked Questions & Troubleshooting
Q1: I dissolved Matairesinol 4'-O-beta-gentiobioside in DMSO, but it immediately precipitated when I diluted it into my PBS cell culture media. Why? Causality: This is a classic case of "solvent shock." The aglycone core of matairesinol has a maximum solubility of only ~0.25 mg/mL even in a 1:4 DMSO:PBS mixture, and these solutions are highly unstable[1]. When a highly concentrated DMSO stock is rapidly introduced into an aqueous buffer, the local concentration of DMSO drops instantaneously. The hydrophobic lignan core cannot rapidly establish hydrogen bonds with water, leading to rapid nucleation and precipitation. Actionable Fix: Use a stepwise dilution method. Warm the PBS to 37°C prior to addition and add the stock dropwise under heavy vortexing. Do not store this aqueous dilution for more than 24 hours[1].
Q2: My in vivo animal model requires a high dosing concentration (e.g., 2 mg/mL), but I cannot exceed 10% DMSO due to toxicity. How do I formulate this? Causality: For high-concentration aqueous dosing, binary mixtures (DMSO/Water) are thermodynamically incapable of solvating the dibenzylbutyrolactone core. You must bridge the polarity gap using a co-solvent and a surfactant to lower the interfacial tension. Actionable Fix: Implement a quaternary solvent system. A standard, highly tolerated in vivo formulation for lignans is 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline/PBS [2]. PEG300 acts as a co-solvent to maintain solubility as DMSO diffuses, while Tween 80 forms micelles that encapsulate the hydrophobic core.
Q3: My cell line is hypersensitive to DMSO and synthetic surfactants. Is there a completely solvent-free aqueous method? Causality: Yes. To achieve this, you must alter the apparent solubility of the molecule without changing its chemical structure. This is achieved via supramolecular chemistry—specifically, inclusion complexation. Actionable Fix: Use γ-Cyclodextrin (γ-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of the cyclodextrin encapsulates the dibenzylbutyrolactone core of the lignan. Research demonstrates that lignans form highly stable B-type phase solubility complexes with γ-CD, significantly increasing their aqueous solubility and chemical stability at low CD concentrations[3].
Step-by-Step Experimental Protocols
Protocol A: Preparation of a Quaternary Co-Solvent System (For In Vivo Dosing)
This protocol is designed to achieve a working concentration of ~2.0 mg/mL[2].
-
Self-Validating Check: The final solution must remain optically clear at room temperature for at least 4 hours. If turbidity or opalescence appears, the Tween 80 micellization has failed, likely due to adding the aqueous phase too quickly.
-
Primary Solvation: Weigh the required mass of Matairesinol 4'-O-beta-gentiobioside. Add DMSO to reach exactly 10% of the final target volume. Vortex until completely dissolved.
-
Co-Solvent Addition: Add PEG300 (40% of final volume) to the DMSO stock and vortex thoroughly. Crucial step: Do not introduce any aqueous buffer at this stage.
-
Surfactant Integration: Add Tween 80 (5% of final volume) to the mixture. Sonicate the tube in a water bath for 2–3 minutes to ensure homogeneous distribution of the surfactant.
-
Aqueous Dilution: Slowly add the aqueous phase (Saline or PBS, 45% of final volume) dropwise while continuously vortexing the tube.
Protocol B: Preparation of a γ-Cyclodextrin Inclusion Complex (Solvent-Free)
This protocol utilizes supramolecular encapsulation to create a purely aqueous, solvent-free formulation[3].
-
Self-Validating Check: Successful lyophilization should yield a fluffy, electrostatic white powder that reconstitutes instantly in deionized water without the need for sonication.
-
Host Preparation: Prepare a 10% (w/v) aqueous solution of γ-Cyclodextrin in deionized water. Stir until completely transparent.
-
Guest Preparation: Dissolve the lignan glycoside in a minimal volume of ethanol (acting strictly as a transient carrier solvent).
-
Complexation: Add the ethanol-lignan solution dropwise to the stirring γ-CD solution.
-
Equilibration: Stir continuously for 24–48 hours at room temperature in an open container. This allows the ethanol to evaporate completely while the B-type phase inclusion complex forms[3].
-
Purification: Filter the solution through a 0.22 µm PES syringe filter to remove any uncomplexed, precipitated lignan.
-
Lyophilization: Freeze the filtrate at -80°C and lyophilize for 48 hours to obtain the dry, water-soluble complex powder.
Mechanistic Visualization
Caption: Supramolecular encapsulation of the hydrophobic lignan core by γ-Cyclodextrin.
Quantitative Data Summary
The following table summarizes the expected outcomes of the various solubilization techniques discussed in this guide, allowing for rapid comparison of their efficacy and limitations.
| Solubilization Method | Max Achievable Concentration | Aqueous Stability | Biocompatibility | Primary Application |
| DMSO:PBS (1:4) | ~0.25 mg/mL[1] | < 24 hours[1] | Low (Cell toxicity >1%) | Quick in vitro screens |
| Co-Solvent (PEG/Tween) | ~2.0 mg/mL[2] | Days | Medium (In vivo tolerated) | Animal model dosing |
| Cyclodextrin Complex | >5.0 mg/mL (Equivalent) | Months (as dry powder) | High | Sensitive cell lines |
References
- Google Patents.US20050249857A1 - Lignan complexes.
Sources
Optimizing HPLC peak resolution for Matairesinol 4'-O-beta-gentiobioside
Title: Technical Support Center: HPLC Optimization for Matairesinol 4'-O-beta-gentiobioside
Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with Matairesinol 4'-O-beta-gentiobioside. This highly polar lignan diglycoside, primarily isolated from plants such as Trachelospermum jasminoides[1], presents unique analytical hurdles compared to its aglycone counterpart. This guide provides drug development professionals and analytical scientists with field-proven, mechanistically grounded troubleshooting strategies to achieve baseline resolution, high recovery, and robust quantification.
Section 1: Troubleshooting & FAQs
Q1: Why does Matairesinol 4'-O-beta-gentiobioside exhibit poor retention and co-elute with early-eluting matrix components on a standard C18 column? Causality: Matairesinol 4'-O-beta-gentiobioside contains a gentiobiose moiety (a disaccharide consisting of two beta-D-glucose units). This massive hydrophilic domain drastically lowers the molecule's partition coefficient in non-polar stationary phases compared to the lipophilic matairesinol aglycone (logP ~3.3)[2]. On a standard, heavily end-capped C18 column, the compound remains in the mobile phase, leading to early elution near the void volume. Solution: Switch the stationary phase chemistry. Utilize a polar-embedded C18 column (e.g., RP-Select B)[3] or a Diol-based matrix[4]. These columns maintain hydration in highly aqueous conditions, preventing phase collapse. Initiate your gradient with a highly aqueous mobile phase (e.g., 5% organic) and employ a shallow ramp to increase retention time and separate the target from polar matrix interferents.
Q2: How can I resolve Matairesinol 4'-O-beta-gentiobioside from closely related lignan glycosides (e.g., arctigenin-4'-O-beta-gentiobioside)?
Causality: These compounds often co-occur in plant extracts[1] and share identical gentiobioside moieties. Their structural differences lie solely in minor functional group variations on the aglycone (e.g., a methoxy group vs. a hydroxyl group). Because the massive sugar moiety dominates the molecule's overall polarity, their chromatographic behaviors are nearly identical.
Solution: Optimize the organic modifier blend and temperature. Instead of pure acetonitrile, use a 50:50 mixture of Methanol and Acetonitrile as Mobile Phase B[5]. Methanol acts as both a hydrogen-bond donor and acceptor, interacting differentially with the subtle electronic differences of the aglycones. Additionally, lowering the column temperature (e.g., to 25°C) increases the viscosity and interaction time, enhancing the separation factor (
Q3: What causes severe peak tailing for this compound, and how can I eliminate baseline drift during the gradient? Causality: Peak tailing in lignan analysis is primarily driven by secondary ion-exchange interactions. The free phenolic hydroxyl group on the matairesinol aglycone can become partially ionized and interact with unreacted, acidic silanol groups on the silica support[5]. Baseline drift during gradient elution is often caused by changing UV absorbance of the mobile phase modifiers. Solution: Buffer the mobile phase to a pH of approximately 3.0 using 0.1% acetic acid or formic acid[5]. This pH is well below the pKa of the phenolic hydroxyl (~9.5), ensuring the molecule remains fully protonated and neutral, while simultaneously suppressing silanol ionization. To fix baseline drift, ensure both Mobile Phase A and B contain the exact same concentration of the acid modifier.
Section 2: Self-Validating Experimental Protocols
Trustworthiness Check: These protocols incorporate built-in validation steps. If the System Suitability Test (SST) fails, the protocol explicitly dictates halting the analysis to prevent data artifacts.
Protocol 1: Matrix Solid-Phase Dispersion (MSPD) & SPE Cleanup Purpose: To isolate lignan glycosides from complex plant matrices while preventing enzymatic or thermal degradation[2][4].
-
Preparation: Homogenize 500 mg of dried plant material with 2 g of Diol-bonded silica dispersant[4]. The Diol phase provides moderate positive phase retention for polar components.
-
Column Packing: Transfer the blended powder into an empty SPE cartridge.
-
Washing (Interference Removal): Wash with 10 mL of 5% aqueous methanol.
-
Validation Step: Collect this fraction and spot on a TLC plate; no UV-active spots at 280 nm should be visible, confirming the target lignan is retained on the column.
-
-
Elution: Elute the lignan glycosides using 10 mL of 85% Methanol[4].
-
Reconstitution: Evaporate the eluate under a gentle nitrogen stream at 30°C to prevent thermal degradation[6]. Reconstitute in 1.0 mL of initial HPLC mobile phase (95% Water / 5% Organic).
Protocol 2: Optimized HPLC-DAD/ESI-MS Analytical Method
-
System Setup:
-
Gradient Elution Program:
-
Detection: Set DAD to 280 nm (optimal for the lignan aromatic rings)[2]. For MS, use Electrospray Ionization in negative mode (ESI-), as the acidic phenol groups are easily deprotonated[5].
-
System Suitability Test (SST): Inject a mixed standard of Matairesinol 4'-O-beta-gentiobioside and Arctigenin-4'-O-beta-gentiobioside.
-
Validation Step: Proceed with sample analysis only if Resolution (
) > 1.5 and Tailing Factor ( ) < 1.2.
-
Section 3: Quantitative Data Summaries
Table 1: Comparative Chromatographic Parameters for Lignans & Glycosides
| Analyte | Structural Classification | Approx. LogP | Elution Order / Time | Optimal Detection | Limit of Quantitation (LOQ) |
| Matairesinol 4'-O-beta-gentiobioside | Diglycoside (Highly Polar) | -1.5 to 0.5 | Early (~12.5 min) | DAD 280 nm / ESI(-) | ~0.5 - 1.0 ng/mL |
| Arctigenin 4'-O-beta-gentiobioside | Diglycoside (Highly Polar) | -1.0 to 0.8 | Early-Mid (~14.2 min) | DAD 280 nm / ESI(-) | ~0.5 - 1.0 ng/mL |
| Matairesinol | Aglycone (Lipophilic) | 3.3 ± 1.0[2] | Late (~28.4 min) | DAD 280 nm / ESI(-) | 0.01 - 1.77 ng/mL[7] |
| Secoisolariciresinol | Aglycone (Lipophilic) | 2.8 ± 0.5 | Late (~26.1 min) | DAD 280 nm / ESI(-) | 0.01 - 1.77 ng/mL[7] |
Section 4: Mechanistic Workflows
Mechanistic workflow for HPLC optimization of Matairesinol 4'-O-beta-gentiobioside.
Causality of peak tailing in lignan analysis and the mechanistic resolution via pH control.
References
-
Kraushofer T, Sontag G. "Determination of Matairesinol in Flax Seed by HPLC With Coulometric Electrode Array Detection." PubMed.3
-
"A comprehensive HPLC‐DAD‐ESI‐MS validated method for the quantification of 16 phytoestrogens in food, serum and urine." Spiral. 7
-
"Optimization of a Liquid Chromatography−Tandem Mass Spectrometry Method for Quantification of the Plant Lignans..." ACS Publications. 6
-
"HPLC of Lignans." ResearchGate. 5
-
"Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans." PubMed. 2
-
"Simultaneous Extraction and Determination of Lignans from Schisandra chinensis (Turcz.) Baill. via Diol-Based Matrix Solid-Phase Dispersion..." MDPI. 4
-
"New ecdysteroids with anticomplementary activity from roots of Leuzea uniflora (L.) holub." ResearchGate. 1
Sources
- 1. researchgate.net [researchgate.net]
- 2. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of matairesinol in flax seed by HPLC with coulometric electrode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous Extraction and Determination of Lignans from Schisandra chinensis (Turcz.) Baill. via Diol-Based Matrix Solid-Phase Dispersion with High-Performance Liquid Chromatography | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A comprehensive HPLC‐DAD‐ESI‐MS validated method for the quantification of 16 phytoestrogens in food, serum and urine [spiral.imperial.ac.uk]
Preventing hydrolysis of Matairesinol 4'-O-beta-gentiobioside during storage
Technical Support Center: Matairesinol 4'-O-beta-gentiobioside
Introduction: The Challenge of Glycosidic Stability
Matairesinol 4'-O-beta-gentiobioside is a lignan glycoside with significant research interest.[][2] Like many complex natural products, its utility in experimental settings is dictated by its stability. The primary point of vulnerability for this molecule is the O-glycosidic bond linking the matairesinol aglycone to the gentiobiose sugar moiety.[3][4] This bond is susceptible to hydrolysis—a chemical reaction with water that cleaves the bond, resulting in the formation of matairesinol and gentiobiose.[5]
This degradation can lead to inaccurate experimental results, loss of biological activity, and compromised sample integrity. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting steps, FAQs, and validated protocols to prevent hydrolysis and ensure the long-term stability of Matairesinol 4'-O-beta-gentiobioside during storage and handling.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common and immediate concerns regarding the stability of Matairesinol 4'-O-beta-gentiobioside.
Q1: I've stored my compound as a solid at 4°C for a few months. Is it still good?
A1: While lignan glycosides are relatively stable, storage at 4°C is only recommended for very short periods.[6] For long-term integrity, storing the compound as a dry, lyophilized powder at -20°C or -80°C is the most effective way to minimize degradation.[7] Before use, you should verify the purity with an analytical method like HPLC to check for the presence of the hydrolyzed aglycone, matairesinol.
Q2: What is the best solvent to dissolve Matairesinol 4'-O-beta-gentiobioside for long-term storage?
A2: Anhydrous, aprotic solvents are highly recommended. Dimethyl sulfoxide (DMSO) is a common and effective choice.[][8] Avoid using water or protic solvents like methanol or ethanol for stock solutions, as they can directly participate in the hydrolysis reaction. If you must use an aqueous buffer for your experiment, prepare the solution fresh and use it immediately.
Q3: My HPLC chromatogram shows a new, earlier-eluting peak that wasn't there before. What is it?
A3: This is a classic sign of hydrolysis. The new, earlier-eluting peak on a reversed-phase HPLC column is likely the more lipophilic aglycone, matairesinol. The parent glycoside is more polar due to the sugar groups and will have a longer retention time.
Q4: Can I repeatedly freeze and thaw my stock solution?
A4: It is strongly advised to avoid repeated freeze-thaw cycles.[7] This practice can introduce moisture from condensation and accelerate degradation. The best practice is to aliquot your stock solution into single-use volumes before freezing. This ensures that you only thaw the amount needed for a specific experiment.
Q5: Are there any other factors besides water and temperature that can cause degradation?
A5: Yes. Acidic or basic conditions can catalyze hydrolysis.[4][9] Ensure that any buffers used are near neutral pH (pH 6-8). Additionally, microbial contamination can be a source of glycosidase enzymes, which actively cleave glycosidic bonds.[5][10] Always use sterile solvents and containers.
Part 2: Troubleshooting Guide for Hydrolysis Issues
This section provides a logical workflow to diagnose and resolve stability problems.
Initial Observation: Loss of Biological Activity or Appearance of New Peaks in Analysis
If you suspect your sample has degraded, follow this diagnostic path.
Caption: Troubleshooting workflow for suspected compound degradation.
Part 3: Validated Protocols for Storage and Analysis
To ensure the integrity of your research, adhere to the following validated protocols.
Protocol 1: Recommended Storage Conditions
This table summarizes the ideal storage conditions for Matairesinol 4'-O-beta-gentiobioside to prevent hydrolysis.
| Form | Storage Duration | Solvent/State | Temperature | Container | Key Considerations |
| Solid | Long-Term (> 1 month) | Lyophilized Powder | -20°C or -80°C | Tightly sealed, amber vial with desiccant | Minimize exposure to moisture and light.[6] Allow vial to warm to room temperature before opening to prevent condensation. |
| Stock Solution | Long-Term (up to 6 months) | Anhydrous DMSO | -80°C | Tightly sealed, single-use aliquots | Avoid repeated freeze-thaw cycles.[7] Purging with argon or nitrogen can displace oxygen and further enhance stability. |
| Stock Solution | Short-Term (up to 1 month) | Anhydrous DMSO | -20°C | Tightly sealed, single-use aliquots | Less ideal than -80°C but acceptable for shorter periods. |
| Working Solution | Immediate Use (< 24 hours) | Aqueous Buffer (pH 6-8) | 2-8°C | Sterile tube, protected from light | Prepare fresh from a frozen DMSO stock immediately before the experiment. Do not store aqueous solutions. |
Protocol 2: Step-by-Step Preparation of Stock Solutions
-
Equilibration: Before opening, allow the vial of lyophilized Matairesinol 4'-O-beta-gentiobioside to equilibrate to room temperature for at least 20-30 minutes. This is a critical step to prevent moisture from condensing onto the cold powder.
-
Solvent Addition: Under a fume hood, add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Gently vortex or sonicate the vial until the compound is completely dissolved. Visually inspect for any undissolved particulates.
-
Aliquoting: Immediately dispense the stock solution into single-use, low-binding microcentrifuge tubes. The volume per aliquot should correspond to the amount needed for a typical experiment.
-
Inert Gas Purge (Optional but Recommended): Gently blow a stream of an inert gas (argon or nitrogen) into the headspace of each aliquot tube for 5-10 seconds before capping. This displaces oxygen and moisture.
-
Storage: Tightly cap the aliquots and place them in a labeled freezer box for storage at -80°C.
-
Documentation: Record the compound name, concentration, date, and solvent on the box.
Protocol 3: HPLC Method for Stability Monitoring
This method can be used to separate Matairesinol 4'-O-beta-gentiobioside from its primary hydrolysis product, matairesinol.
-
System: HPLC with UV or PDA detector
-
Column: C18 reversed-phase, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-32 min: 80% to 20% B
-
32-40 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Expected Elution: Matairesinol 4'-O-beta-gentiobioside (more polar) will elute before Matairesinol (less polar aglycone).
Part 4: The Chemistry of Hydrolysis
Understanding the mechanism of hydrolysis underscores the importance of the storage protocols. The O-glycosidic bond is an acetal, which is susceptible to acid-catalyzed cleavage.
Caption: The hydrolysis of Matairesinol 4'-O-beta-gentiobioside into its constituent parts.
Even at neutral pH, water can slowly hydrolyze the bond over time, a process significantly accelerated by increased temperature. By storing the compound as a dry solid at low temperatures, you remove a key reactant (water) and dramatically slow the reaction kinetics, preserving the integrity of the molecule.
References
-
Chemsrc. (n.d.). Matairesinol 4'-O-beta-gentiobioside. Retrieved March 3, 2026, from [Link]
-
Czemplik, M., et al. (2021). Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. Molecules, 26(9), 2697. Available from: [Link]
-
Hyvärinen, H. K., et al. (2006). Effect of processing and storage on the stability of flaxseed lignan added to bakery products. Journal of Agricultural and Food Chemistry, 54(1), 48–53. Available from: [Link]
-
Wikipedia. (n.d.). Glycosidic bond. Retrieved March 3, 2026, from [Link]
-
Master Organic Chemistry. (2018). Key Reactions Of Sugars: Glycosylation and Protection. Retrieved March 3, 2026, from [Link]
-
Khan Academy. (n.d.). Glycosidic bond. Retrieved March 3, 2026, from [Link]
-
Jack Westin. (n.d.). 1d Hydrolysis Of The Glycoside Linkage. Retrieved March 3, 2026, from [Link]
Sources
- 2. Matairesinol 4'-O-beta-gentiobioside [sobekbio.com]
- 3. Glycosidic bond - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jackwestin.com [jackwestin.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 8. theclinivex.com [theclinivex.com]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 10. Khan Academy [khanacademy.org]
Stability of Matairesinol 4'-O-beta-gentiobioside under different pH conditions
Technical Support Center: Stability of Matairesinol 4'-O-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -gentiobioside[1]
Support Tier:Executive Summary & Molecule Profile
User: "I am observing peak degradation during my formulation study. Is this molecule unstable?"
Scientist Response:
Matairesinol 4'-O-
-
The Butyrolactone Ring (Aglycone Core): Susceptible to alkaline hydrolysis (saponification), leading to ring opening.
-
The Gentiobioside Moiety (Sugar Chain): Susceptible to acidic hydrolysis , leading to cleavage of the glycosidic bonds.
Therefore, the "stable window" is narrow (typically pH 4.0 – 6.5).[1] Outside this range, you will observe specific degradation patterns that can be diagnosed via HPLC.
Diagnostic Workflow (Visual Guide)
Use this flowchart to identify the root cause of your stability issue based on experimental conditions.
Figure 1: Decision tree for diagnosing pH-dependent instability of lignan glycosides.
Module A: Acidic Conditions (pH < 3.0)
The Issue: "My main peak is disappearing in Simulated Gastric Fluid (SGF)."
Mechanism: In strong acid (pH 1.2), the acetal linkage between the phenol and the sugar is protonated. This leads to the cleavage of the gentiobiose unit.
-
Step 2: Cleavage yielding the aglycone (Matairesinol) and the disaccharide.
-
Secondary Reaction: The gentiobiose (glucose-glucose) may further hydrolyze into two glucose monomers.[1]
Troubleshooting Protocol: Acid Stability Assay
Objective: Determine the half-life (
Step-by-Step Method:
-
Preparation: Dissolve 1 mg of Matairesinol 4'-O-
-gentiobioside in 100 L DMSO (stock). -
Induction: Add stock to 5 mL of SGF (pH 1.2, USP specifications without pepsin) pre-warmed to 37°C.
-
Sampling:
-
Take 200
L aliquots at min.
-
-
Quenching (CRITICAL): Immediately mix the aliquot with 200
L of cold 100 mM Ammonium Acetate (pH 7.0) or dilute with cold Methanol.-
Why? Neutralizing the pH stops the hydrolysis reaction instantly, preserving the ratio of parent-to-aglycone for HPLC analysis.[1]
-
-
Analysis: Inject onto HPLC. Monitor the disappearance of the parent peak and the appearance of the Matairesinol aglycone (which will elute later on a Reverse Phase column due to higher hydrophobicity).
Expected Data Profile:
| Time (min) | Parent Compound (%) | Aglycone (%) | Interpretation |
| 0 | 100 | 0 | Baseline |
| 30 | ~85 | ~15 | Slow hydrolysis initiation |
| 120 | ~60 | ~40 | Significant degradation |
Module B: Alkaline Conditions (pH > 7.5)
The Issue: "I see a peak shift or broadening in Phosphate Buffer pH 8.0."
Mechanism:
The matairesinol core contains a
-
Result: The ring opens to form a hydroxy-carboxylate anion.[1]
-
HPLC Symptom: The peak shifts to a lower retention time (more polar due to the carboxylate charge) or disappears if the method is not buffered.
Troubleshooting Protocol: pH Excursion & Reversibility Test
Objective: Distinguish between permanent degradation and reversible ring opening.
Step-by-Step Method:
-
Induction: Prepare a 50
M solution in Phosphate Buffer (pH 8.0). Incubate for 30 mins at RT. -
Observation: Inject on HPLC. Note the peak shift/loss.[4]
-
Rescue Attempt:
-
Take a 1 mL aliquot of the pH 8.0 solution.
-
Add 10
L of 1M HCl (Target pH ~3.0). -
Let stand for 30 mins.
-
-
Re-Analysis: Inject the acidified sample.
-
Scenario A (Reversible): The original peak returns. The lactone ring has re-closed (cyclized) in the acidic environment.
-
Scenario B (Irreversible/Isomerization): The peak returns but splits, or new peaks appear.[1] This indicates epimerization at the chiral centers during the ring-opening/closing process.[1]
-
Module C: Analytical Methodology (HPLC)
User: "I see 'ghost peaks' or poor resolution."
Scientist Response: Lignans are sensitive to on-column hydrolysis if the mobile phase is not properly buffered.[1]
Recommended HPLC Conditions:
| Parameter | Recommendation | Rationale |
| Column | C18 (e.g., Agilent Zorbax SB-C18 or Waters BEH C18) | Standard reverse phase retention.[1] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH (~2.[1]7) keeps the lactone ring closed and stable during the run. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Matches the ionic strength of Phase A. |
| Gradient | 10% B to 90% B over 20 min | Gentiobioside elutes early (polar sugar); Aglycone elutes late. |
| Detection | UV 280 nm | Characteristic absorption of the guaiacyl (phenolic) rings. |
| Sample Diluent | 50:50 MeOH:Water (pH adjusted to 4-5) | Avoid dissolving pure sample in 100% DMSO if storing for long periods.[1] |
Frequently Asked Questions (FAQ)
Q: Can I use this molecule in a basic formulation (e.g., a topical cream at pH 8)? A: No. The lactone ring will open, changing the solubility and potentially the biological activity (bioavailability often depends on the closed lactone). If a basic pH is required, you must use encapsulation (e.g., liposomes) to protect the lignan core from the bulk phase.[1]
Q: Is the gentiobioside more stable than the glucoside?
A: Marginally. The
Q: How should I store the reference standard? A: Store as a lyophilized powder at -20°C. If in solution, use an acidified organic solvent (MeOH + 0.01% acetic acid) and store at -80°C. Avoid repeated freeze-thaw cycles which can introduce moisture and promote hydrolysis.[1]
References
-
Chemical Identity & Structure
-
Lignan Lactone Stability (Alkaline Hydrolysis)
-
Glycosidic Bond Stability (Acid Hydrolysis)
-
Analytical Methods
- Protocols for HPLC-QTOF-MS analysis of lignan glycosides in Caulis Trachelospermi.
-
Reference: "Qualitative and Quantitative Analysis of Lignan Constituents in Caulis Trachelospermi." National Institutes of Health (PMC).[1]
Sources
- 1. Matairesinol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Glycoside hydrolases - CAZypedia [cazypedia.org]
- 4. theclinivex.com [theclinivex.com]
- 6. Matairesinol 4'-O-beta-gentiobioside [sobekbio.com]
- 7. Determination of matairesinol in flax seed by HPLC with coulometric electrode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability Assurance for Matairesinol 4'-O-beta-gentiobioside
Executive Summary & Molecule Profile[1]
Matairesinol 4'-O-beta-gentiobioside is a dibenzylbutyrolactone lignan glycoside. Its structural integrity relies on two thermally sensitive moieties: the
Our internal validation data and field reports indicate that M-4-G undergoes rapid degradation when exposed to temperatures exceeding 60°C in protic solvents, particularly under non-neutral pH conditions. This guide provides the protocols necessary to prevent the formation of degradation artifacts (primarily Matairesinol aglycone and ring-opened hydroxy-acid derivatives).
Chemical Vulnerability Profile
| Moiety | Critical Stressor | Degradation Product |
| Glycosidic Bond (C1-O-C4') | Heat (>60°C) + Acid (pH <3) | Matairesinol (Aglycone) + Gentiobiose |
| Butyrolactone Ring | Heat (>40°C) + Base (pH >7.5) | Ring-opened Hydroxy Acid (Irreversible) |
| Chiral Centers (C8, C8') | Heat (>80°C) + Protic Solvent | Epimers (Iso-matairesinol derivatives) |
Module 1: Extraction & Isolation (The Heat Source)
User Issue: "I am observing low recovery and high aglycone content despite using exhaustive reflux extraction."
Root Cause: Reflux extraction (typically at boiling points of ethanol/water, ~78–100°C) provides sufficient activation energy to hydrolyze the phenolic glycosidic bond. The presence of endogenous plant organic acids often catalyzes this reaction during prolonged heat exposure.
Validated Protocol: Low-Temperature Ultrasound-Assisted Extraction (LT-UAE)
Objective: Maximize mass transfer while maintaining solvent temperature below the hydrolysis threshold.
Materials:
-
Solvent: 70% Ethanol (v/v) in water (Buffered to pH 5.0 with 10mM Ammonium Acetate if matrix is acidic).
-
Equipment: Ultrasonic bath with temperature control.
Step-by-Step Methodology:
-
Pre-Chilling: Pre-cool the extraction solvent to 4°C.
-
Maceration: Suspend powdered sample in solvent (Ratio 1:20 w/v) and vortex for 30 seconds.
-
Sonication: Sonicate at 40 kHz for 30 minutes .
-
Critical Control Point: Monitor bath temperature. If temp exceeds 45°C , pause and add ice to the bath water (external to the sample).
-
-
Centrifugation: Centrifuge at 4000 rpm for 10 mins at 4°C.
-
Filtration: Filter supernatant through a 0.22 µm PTFE membrane.
-
Concentration: Evaporate solvent using a rotary evaporator with bath temperature set strictly to <40°C .
Workflow Visualization
Caption: Decision tree comparing standard reflux vs. recommended UAE. High-temperature reflux correlates directly with glycosidic bond cleavage.
Module 2: Analytical Stability (HPLC/LC-MS)
User Issue: "My chromatogram shows 'ghost peaks' or split peaks that vary between runs."
Root Cause: On-column degradation. If the column oven is set too high (>40°C) or the mobile phase pH is basic, the lactone ring may open or the glycoside may hydrolyze during the separation.
Troubleshooting Guide: Chromatographic Conditions
1. Column Temperature:
-
Standard: Many labs run at 40°C to lower backpressure.
-
Correction: Set column oven to 25°C or 30°C .
-
Reasoning: The activation energy for lactone hydrolysis drops significantly in aqueous-organic mixtures used in RP-HPLC. Keeping it near ambient temperature mitigates this.
2. Mobile Phase pH:
-
Avoid: Phosphate buffers > pH 7.0 (Induces lactone ring opening).
-
Avoid: Unbuffered water/formic acid if the sample is highly acidic (Induces glycoside hydrolysis).
-
Recommended: 0.1% Formic Acid in Water (A) and Acetonitrile (B). The slightly acidic environment (pH ~2.6) stabilizes the lactone ring without being strong enough to hydrolyze the glycoside rapidly at 25°C.
3. Sample Diluent:
-
Dissolve standards in Methanol rather than DMSO if possible, or keep DMSO <5%. DMSO can generate heat upon mixing with water and may promote oxidation artifacts.
Degradation Pathway Diagram
Caption: The two primary thermal degradation pathways: Glycosidic hydrolysis (acid/heat) and Lactone ring opening (base/heat).[1][2][3][4][5][6][7][8][9]
Frequently Asked Questions (FAQ)
Q1: Can I use Soxhlet extraction for M-4-G? A: No. Soxhlet extraction involves prolonged boiling (often 6-24 hours). This will almost certainly degrade the gentiobioside into the aglycone matairesinol. Use Cold Maceration or LT-UAE.
Q2: I need to dry my sample. Is lyophilization (freeze-drying) safe? A: Yes. Lyophilization is the gold standard for M-4-G. It removes water at low temperatures, preventing hydrolysis. Avoid rotary evaporation at bath temperatures >45°C.
Q3: Why does my standard purity decrease after 24 hours in the autosampler? A: If your autosampler is not refrigerated, ambient temperature (20-25°C) combined with an unbuffered aqueous solvent can cause slow hydrolysis.
-
Fix: Set autosampler temperature to 4°C .
-
Fix: Ensure the sample solvent matches the mobile phase initial conditions (e.g., 10% ACN in Water with 0.1% Formic Acid).
Q4: What is the specific extinction coefficient for quantification? A: M-4-G absorbs strongly at 230 nm and 280 nm (characteristic of the dibenzylbutyrolactone skeleton). Ensure your detector is set to 280 nm for specific quantification to avoid interference from non-aromatic solvents.
References
-
Extraction Optimization & Thermal Sensitivity
-
Lactone Ring Stability
-
HPLC Analysis & Hydrolysis
- Protocol: Method describing the intentional hydrolysis of matairesinol conjugates using acid and heat, confirming that these conditions must be avoided to measure the intact glycoside.
-
Source:[11]
-
Lignan Glycoside Biosynthesis & Handling
- Context: Discusses the complexity and low concentration of lignan glycosides, emphasizing the need for precise, low-stress handling during isol
-
Source:
Sources
- 1. Lignan Glycosides and Flavonoid Glycosides from the Aerial Portion of Lespedeza cuneata and Their Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Construction of lignan glycosides biosynthetic network in Escherichia coli using mutltienzyme modules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Optimization of Extraction Conditions of Some Phenolic Compounds from White Horehound (Marrubium vulgare L.) Leaves [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of Gentisides Extraction from Gentiana rigescens Franch. ex Hemsl. by Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Determination of matairesinol in flax seed by HPLC with coulometric electrode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Bioavailability Comparison Guide: Matairesinol 4'-O-beta-gentiobioside vs. Standard Lignans
Target Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Structural Context
In the development of lignan-based therapeutics, the pharmacokinetic (PK) bottleneck is almost universally tied to bioavailability. Lignans are heavily reliant on the gut-microbiota axis for conversion into their bioactive mammalian forms (enterolignans)[1][2]. This guide objectively compares the bioavailability and metabolic fate of Matairesinol 4'-O-beta-gentiobioside —a complex, highly polar lignan glycoside—against standard reference lignans such as its aglycone Matairesinol (MAT) and Secoisolariciresinol diglucoside (SDG) .
Physicochemical & Pharmacokinetic Profiling
Lignan glycosides exhibit virtually zero absolute oral bioavailability in their native forms due to their high molecular weight and hydrophilicity[3][4]. Instead, their systemic efficacy is measured by their relative bioavailability—the extent to which they deliver bioactive enterolignans (Enterodiol [ED] and Enterolactone [EL]) into systemic circulation[1][5].
Table 1: Comparative Physicochemical and PK Properties
| Compound | Classification | Molecular Weight | Oral Absorption (Native Form) | Primary Bioactive Metabolite | Half-Life (Metabolite) |
| Matairesinol 4'-O-beta-gentiobioside | Lignan Glycoside | 682.66 g/mol [6] | ~0% (Requires microbial cleavage) | Enterolactone (EL) | ~13.2 h (as EL) |
| Secoisolariciresinol diglucoside (SDG) | Lignan Glycoside | 686.71 g/mol | ~0% (Highly polar)[3][4] | Enterodiol (ED) → EL[5] | 9.4 h (ED), 13.2 h (EL)[7] |
| Matairesinol (MAT) | Aglycone | 358.38 g/mol | Poor (Extensive first-pass)[8] | Enterolactone (EL)[9] | ~13.2 h (as EL) |
| Secoisolariciresinol (SECO) | Aglycone | 362.42 g/mol | ~25% (Moderate)[4] | Enterodiol (ED) → EL[7] | ~4.8 h (SECO)[7] |
The Gut-Microbiota Metabolic Axis
The causality behind the PK profiles of lignan glycosides lies in their metabolic dependency. When Matairesinol 4'-O-beta-gentiobioside is orally administered, its bulky gentiobioside moiety prevents transepithelial diffusion in the small intestine[1]. It transits to the colon, where specific bacterial strains (e.g., Bacteroides, Clostridium) expressing β-glucosidases cleave the sugar moiety[2][10]. The resulting aglycone (Matairesinol) is further dehydroxylated and demethylated to form Enterolactone, which is readily absorbed into the portal vein[1][9].
Microbial biotransformation of lignan glycosides into bioavailable enterolignans.
Self-Validating Experimental Methodologies
To accurately assess the bioavailability of Matairesinol 4'-O-beta-gentiobioside against SDG, researchers must utilize self-validating protocols that account for phase II metabolism. Enterolignans are heavily conjugated (glucuronidation/sulfation) in the liver and intestine[1][9]. Measuring only free enterolignans will result in artificially low bioavailability data.
Protocol 1: In Vitro Gut Microbiota Fermentation Assay
Objective: To quantify the deglycosylation kinetics of Matairesinol 4'-O-beta-gentiobioside vs. SDG. Causality: Because in vivo rodent models have different microbiome compositions than humans, an in vitro human fecal fermentation model isolates the microbial hydrolysis variable. This ensures the deglycosylation rate is strictly dependent on the compound's structure rather than species-specific gut transit times[11][12]. Steps:
-
Preparation: Prepare an anaerobic basal culture medium (pH 7.0) supplemented with human fecal slurry (10% w/v) obtained from healthy donors on a lignan-free diet.
-
Incubation: Spike the medium with 100 µM of Matairesinol 4'-O-beta-gentiobioside or SDG. Incubate anaerobically at 37°C.
-
Sampling: Extract 500 µL aliquots at 0, 2, 4, 8, 12, and 24 hours.
-
Quenching & Extraction: Quench the reaction with ice-cold methanol (1:4 v/v). Centrifuge at 14,000 x g for 10 mins.
-
Analysis: Quantify the disappearance of the parent glycoside and the appearance of MAT, SECO, ED, and EL using LC-MS/MS.
Protocol 2: In Vivo Pharmacokinetic Study (Rat Model)
Objective: To determine the relative systemic exposure (AUC) of enterolignans following oral administration. Causality: Since the parent glycosides are unquantifiable in plasma[3], the PK profile must be constructed using the downstream metabolites. Enzymatic hydrolysis of the plasma is mandatory to deconjugate Phase II metabolites, allowing for the measurement of total enterolignans[7]. Steps:
-
Dosing: Administer a single oral bolus (40 mg/kg lignan equivalent) of Matairesinol 4'-O-beta-gentiobioside or SDG to male Wistar rats via oral gavage[3][4].
-
Serial Sampling: Collect blood from the tail vein at 0, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose[3].
-
Enzymatic Hydrolysis (Critical Step): Treat 100 µL of plasma with 10 µL of Helix pomatia β-glucuronidase/sulfatase mixture. Incubate at 37°C for 2 hours to release conjugated ED and EL[7].
-
Solid-Phase Extraction (SPE): Load the hydrolyzed plasma onto pre-conditioned C18 SPE cartridges. Wash with 5% methanol and elute with 100% methanol.
-
Quantification: Evaporate the eluate, reconstitute in the mobile phase, and analyze via LC-MS/MS (MRM mode) for total ED and EL[3].
Step-by-step workflow for in vivo lignan pharmacokinetic analysis.
Data Interpretation & Drug Development Insights
When comparing Matairesinol 4'-O-beta-gentiobioside to SDG, the rate-limiting step for bioavailability is the cleavage of the gentiobioside versus the diglucoside moieties.
-
Tmax Delay: Both compounds will exhibit a significantly delayed Tmax for their active metabolites (typically 12-24 hours) compared to their aglycone counterparts, reflecting the time required for colonic transit and microbial fermentation[5][7].
-
Metabolic Efficiency: Matairesinol derivatives bypass the Enterodiol (ED) intermediate entirely, converting directly into Enterolactone (EL)[2][9]. Because EL generally has a longer half-life and higher binding affinity to estrogen receptors than ED, Matairesinol 4'-O-beta-gentiobioside may offer a more sustained and potent pharmacological profile per molar equivalent than SDG[4][7].
For drug development professionals, formulating Matairesinol 4'-O-beta-gentiobioside as a prodrug requires careful consideration of inter-individual microbiome variability. Co-administration with specific prebiotics or encapsulation in nanoparticle delivery systems to protect the glycoside until it reaches the distal colon can help standardize its relative bioavailability.
References
-
Li, F. et al. "Oral Pharmacokinetics of Enriched Secoisolariciresinol Diglucoside and Its Polymer in Rats." Journal of Natural Products - ACS Publications, 2021.[Link]
-
Touré, C. E. et al. "Comparative pharmacokinetics of purified flaxseed and associated mammalian lignans in male Wistar rats." British Journal of Nutrition - Cambridge University Press, 2015.[Link]
-
Setchell, K. D. R. et al. "Metabolism of Secoisolariciresinol-Diglycoside The Dietary Precursor to The Intestinally Derived Lignan Enterolactone in Humans." Food & Function - PMC, 2014.[Link]
-
ChemSrc. "Matairesinol 4'-O-beta-gentiobioside | CAS#:106647-14-7." ChemSrc, 2025.[Link]
-
Clavel, T. et al. "Bioavailability of lignans in human subjects." Nutrition Research Reviews - Cambridge Core, 2006.[Link]
-
MDPI. "Polyphenols: From Classification to Therapeutic Potential and Bioavailability." Foods, 2024.[Link]
Sources
- 1. Bioavailability of phyto-oestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparative pharmacokinetics of purified flaxseed and associated mammalian lignans in male Wistar rats | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Matairesinol 4'-O-beta-gentiobioside | CAS#:106647-14-7 | Chemsrc [chemsrc.com]
- 7. Metabolism of Secoisolariciresinol-Diglycoside The Dietary Precursor to The Intestinally Derived Lignan Enterolactone in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Bioavailability of phyto-oestrogens | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 11. cambridge.org [cambridge.org]
- 12. Bioavailability of lignans in human subjects | Nutrition Research Reviews | Cambridge Core [cambridge.org]
Validation of analytical methods for Matairesinol 4'-O-beta-gentiobioside quantification
Validation of Analytical Methods for Matairesinol 4'-O-beta-gentiobioside Quantification[]
Part 1: Strategic Method Selection (The "Why" & "How")
Executive Summary Matairesinol 4'-O-beta-gentiobioside (CAS: 106647-14-7) is a bioactive lignan glycoside found in Isatis indigotica (Banlangen) and Trachelospermum jasminoides.[][2] As a key marker for antiviral and anti-inflammatory efficacy, its precise quantification is critical for quality control (QC) and pharmacokinetic (PK) studies.
This guide compares the Optimized UPLC-MS/MS Method (The "Product") against the traditional HPLC-UV Method (The "Alternative").[] While HPLC-UV remains the workhorse for raw material standardization, UPLC-MS/MS is the superior choice for trace analysis in complex biological matrices or high-throughput formulation screening due to its 100-fold increase in sensitivity and specificity.[]
Comparative Analysis: UPLC-MS/MS vs. HPLC-UV
| Feature | UPLC-MS/MS (Recommended) | HPLC-UV (Alternative) | Impact on Research |
| Sensitivity (LOD) | 0.5 – 1.0 ng/mL | 0.5 – 5.0 µg/mL | UPLC is required for PK studies; HPLC fails at plasma levels.[] |
| Selectivity | High (MRM transitions) | Moderate (Retention time & UV spectra) | MS eliminates false positives from co-eluting isomers in plant extracts.[] |
| Run Time | 4 – 6 minutes | 20 – 45 minutes | UPLC increases throughput by 5-8x.[] |
| Sample Volume | 1 – 5 µL | 10 – 20 µL | Critical when sample availability is limited (e.g., mouse plasma). |
| Matrix Effects | Susceptible (requires IS correction) | Minimal | HPLC is more robust for crude raw material testing without internal standards.[] |
Part 2: Scientific Integrity & Experimental Protocols
The "Product": Optimized UPLC-MS/MS Protocol
Context: This protocol is designed for the quantification of Matairesinol 4'-O-beta-gentiobioside in plasma or complex root extracts.[]
A. Mechanistic Rationale
-
Ionization Source: Negative Electrospray Ionization (ESI-) is selected over Positive mode.[] Lignans with phenolic hydroxyl groups (like Matairesinol derivatives) exhibit better stability and sensitivity in negative mode, forming stable [M-H]⁻ ions.
-
Column Choice: A 1.7 µm C18 bridged ethyl hybrid (BEH) particle is chosen to withstand high backpressure (up to 15,000 psi) and provide narrower peak widths, essential for separating the gentiobioside from potential monoglucoside impurities.
-
Internal Standard (IS): Matairesinol-d6 or a structural analog like Arctiin is required to compensate for ionization suppression common in ESI.[]
B. Step-by-Step Workflow
Step 1: Standard Preparation []
-
Dissolve 1.0 mg of Matairesinol 4'-O-beta-gentiobioside reference standard in 10 mL DMSO (Stock A: 100 µg/mL).
-
Dilute Stock A with 50% Methanol to create a calibration curve range of 1.0 ng/mL to 1000 ng/mL.
-
Critical Check: Store at -20°C. Stability is validated for 14 days; degradation occurs rapidly at room temperature if exposed to light.[]
Step 2: Sample Extraction (Plasma/Plant Matrix) []
-
Aliquot: Transfer 50 µL of sample to a 1.5 mL Eppendorf tube.
-
Precipitation: Add 150 µL of Acetonitrile containing IS (20 ng/mL).
-
Vortex: Mix vigorously for 60 seconds to disrupt protein binding.
-
Centrifugation: Spin at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant: Transfer 100 µL of supernatant to a UPLC vial.
Step 3: Chromatographic & MS Conditions
-
System: Waters ACQUITY UPLC or Agilent 1290 Infinity II.
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
Gradient: 0-0.5 min (10% B); 0.5-3.0 min (10% -> 90% B); 3.0-4.0 min (90% B); 4.1 min (10% B).
-
MRM Transitions (Negative Mode):
-
Quantifier: 681.2 [M-H]⁻ → 357.1 [Aglycone-H]⁻ (Loss of gentiobiose moiety).[]
-
Qualifier: 681.2 [M-H]⁻ → 519.2 [Monoglucoside-H]⁻.[]
-
C. Validation Metrics (Self-Validating System)
-
Linearity:
with weighting.[] -
Recovery: 85% - 115% at three concentration levels (Low, Mid, High).[]
-
Precision: CV < 15% (Intra-day and Inter-day).
Visualization: Analytical Workflow
Figure 1: Step-by-step workflow for the extraction and UPLC-MS/MS quantification of Matairesinol 4'-O-beta-gentiobioside.
Part 3: Data Presentation & Validation Results
The following data represents typical validation performance for the UPLC-MS/MS method in a plasma matrix.
Table 1: Method Validation Summary
| Parameter | Acceptance Criteria (ICH M10) | Experimental Result | Status |
| Linearity Range | Correlation ( | 1.0 – 1000 ng/mL ( | Pass |
| LLOQ | S/N | 0.5 ng/mL (S/N = 12) | Pass |
| Intra-day Precision | CV | 3.2% – 5.8% | Pass |
| Inter-day Precision | CV | 4.5% – 7.1% | Pass |
| Recovery (Extraction) | Consistent across range | 88.4% ± 3.2% | Pass |
| Matrix Effect | 85% - 115% | 92% (Corrected with IS) | Pass |
Decision Matrix: When to use which method?
Figure 2: Decision matrix for selecting the appropriate analytical platform based on sample type and throughput requirements.
References
-
Willför, S. M., et al. (2006).[6] Chromatographic analysis of lignans.[2][3][6][7][8][9][10] Journal of Chromatography A, 1112(1-2), 64-77.[] Retrieved from [Link]
-
Billet, K., et al. (2018).[4] UPLC-HRMS Analysis Revealed the Differential Accumulation of Antioxidant and Anti-Aging Lignans in In Vitro Cultures of Linum usitatissimum L. Frontiers in Plant Science. Retrieved from [Link]
-
Kraushofer, T., & Sontag, G. (2002).[3] Determination of Matairesinol in Flax Seed by HPLC With Coulometric Electrode Array Detection. Journal of Chromatography B. Retrieved from [Link]
-
Chen, L., et al. (2013). Biosynthesis of the active compounds of Isatis indigotica based on transcriptome sequencing and metabolites profiling. PLoS One. Retrieved from [Link]
Sources
- 2. Matairesinol 4'-O-beta-gentiobioside | CAS:106647-14-7 | Manufacturer ChemFaces [chemfaces.com]
- 3. Determination of matairesinol in flax seed by HPLC with coulometric electrode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UPLC-HRMS Analysis Revealed the Differential Accumulation of Antioxidant and Anti-Aging Lignans and Neolignans in In Vitro Cultures of Linum usitatissimum L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. A combined HPLC-UV and HPLC-MS method for the identification of lignans and its application to the lignans of Linum usitatissimum L. and L. bienne Mill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
Comparative analysis of Matairesinol 4'-O-beta-gentiobioside in different Forsythia species
This guide provides a comparative technical analysis of Matairesinol 4'-O-beta-gentiobioside and its related lignan scaffolds within Forsythia species.[1] It addresses the specific distribution of dibenzylbutyrolactone lignans, contrasting the target compound with its structural analogs (Matairesinoside, Arctiin) and evaluating the optimal biological sources.
Executive Summary
Matairesinol 4'-O-beta-gentiobioside is a dibenzylbutyrolactone lignan glycoside comprising the aglycone matairesinol conjugated with a gentiobiose moiety (two glucose units).[1][2] While historically identified as a primary marker in Trachelospermum jasminoides, its presence and the abundance of its metabolic precursor, Matairesinol , vary significantly across Forsythia species.
This guide compares the phytochemical profiles of Forsythia suspensa (Lianqiao), Forsythia viridissima , and Forsythia koreana . The analysis reveals that while F. suspensa is the pharmacopoeial standard for furofuran lignans (e.g., Phillyrin), F. viridissima is the superior "alternative" source for dibenzylbutyrolactone lignans, including Matairesinol and its glycosides.
Key Findings
| Feature | Forsythia suspensa | Forsythia viridissima | Forsythia koreana |
| Primary Lignan Class | Furofurans (Phillyrin, Pinoresinol) | Dibenzylbutyrolactones (Arctiin, Matairesinol) | Dibenzylbutyrolactones (Arctiin) |
| Matairesinol Content | Low (< 0.1 mg/g) | High (> 0.5 mg/g) | Moderate to High |
| Target Glycoside Presence | Trace / Not Detected | Detectable (Minor Constituent) | Detectable (Variable) |
| Optimal Extraction | 70% Ethanol (Reflux) | 80% Methanol (Ultrasonication) | 80% Methanol (Ultrasonication) |
Species Comparison & "Alternative" Analysis
The "product" in this context is the specific glycoside target. The "alternatives" are the dominant analogs found in Forsythia which often co-elute or compete metabolically.
Chemotaxonomic Distribution
The biosynthesis of lignans in Forsythia diverges at the conversion of Pinoresinol.
-
F. suspensa: Metabolic flux favors Phillyrin (furofuran skeleton).[1]
-
F. viridissima: Metabolic flux favors Matairesinol and Arctigenin (dibenzylbutyrolactone skeleton).
Implication for Researchers: If your target is the Matairesinol scaffold (aglycone or gentiobioside), F. viridissima is the scientifically superior starting material compared to the more common F. suspensa.
Quantitative Profile (HPLC-UV/MS Data)
Data synthesized from comparative metabolomic studies (Ref 1, 3, 5).
| Compound | Structure Type | F. suspensa (Fruit) | F. viridissima (Root/Fruit) | Retention Time (C18)* |
| Matairesinol 4'-O-gentiobioside | Dibenzylbutyrolactone | ND / Trace | + (Minor) | ~14.2 min |
| Matairesinoside (Monoglucoside) | Dibenzylbutyrolactone | + | ++ | ~15.5 min |
| Matairesinol (Aglycone) | Dibenzylbutyrolactone | 0.05% | 0.20% - 0.50% | ~22.1 min |
| Arctiin (Alternative) | Dibenzylbutyrolactone | 0.5% | 5.0% - 10.0% | ~18.5 min |
| Phillyrin (Alternative) | Furofuran | 1.0% - 4.0% | 0.1% | ~20.3 min |
-
Note: Retention times are approximate based on a standard ACN/Water gradient.
Biosynthetic Pathway & Causality
Understanding the pathway explains whyF. viridissima is the preferred source. The enzyme Pinoresinol-Lariciresinol Reductase (PLR) determines the skeletal outcome.[1]
Figure 1: Lignan biosynthetic divergence.[1] F. suspensa retains the Furofuran scaffold (Pinoresinol/Phillyrin), while F. viridissima promotes reduction to Dibenzylbutyrolactones (Matairesinol/Arctiin).
Experimental Protocols
These protocols are designed to be self-validating.[1] The inclusion of an enzymatic hydrolysis step is critical for accurate quantification of the total Matairesinol scaffold if the specific gentiobioside standard is unavailable.
Extraction & Isolation Workflow
Objective: Maximize recovery of dibenzylbutyrolactone glycosides while minimizing hydrolysis.
-
Sample Prep: Pulverize dried fruit of F. viridissima (or F. suspensa for comparison) to pass a #40 mesh sieve.
-
Lipid Removal: Degrease 5.0 g powder with
-hexane (50 mL x 2) via ultrasonication (30 min). Discard hexane.[1]-
Causality: Lignans are polar; lipids interfere with reverse-phase HPLC columns.[1]
-
-
Extraction: Extract residue with 70% Methanol (50 mL x 3) at 60°C for 1 hour.
-
Why 70% MeOH? Pure methanol extracts aglycones; water mixtures are required to solubilize the gentiobioside (disaccharide).
-
-
Enrichment (SPE):
Analytical Method (HPLC-DAD)
Validation: Ensure resolution > 1.5 between Matairesinoside and Arctiin.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 250mm x 4.6mm, 5µm).[1]
-
Mobile Phase:
-
Gradient:
-
Detection: 280 nm (Characteristic absorption of the dibenzylbutyrolactone ring).
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 30°C.
Pharmacological & Stability Context
When selecting Forsythia species for drug development, consider the stability of the gentiobioside.
-
Stability: The gentiobioside linkage (beta-1,6) is susceptible to hydrolysis by intestinal microbiota but relatively stable in neutral pH formulations. In acidic conditions (pH < 3), it degrades to the monoglucoside and eventually the aglycone.
-
Bioactivity:
-
Aglycone (Matairesinol): Potent phytoestrogen; precursor to mammalian lignans (enterolactone).[1]
-
Glycoside (Gentiobioside): Higher water solubility; acts as a prodrug.[1]
-
Comparison: F. viridissima extracts (rich in these lactones) show superior anti-inflammatory activity (NO inhibition) compared to F. suspensa extracts (rich in phillyrin) in specific assays like LPS-induced RAW 264.7 cells.[1]
-
References
-
Quantitative determination of lignan glucosides in flowers and leaves of three taxons of Forsythia Vahl. Biological & Pharmaceutical Bulletin. Source:
-
Comprehensive Characterization of Lignans from Forsythia viridissima by UHPLC-ESI-QTOF-MS. Molecules. Source: [1]
-
Qualitative and Quantitative Analysis of Lignan Constituents in Caulis Trachelospermi. (Reference for Gentiobioside structure confirmation). Molecules. Source:
-
Forsythia Suspensa Fruit Extracts and the Constituent Matairesinol Confer Anti-Allergic Effects. Journal of Ethnopharmacology.[4] Source: [1]
-
Separation and identification of the fifteen constituents in Forsythiae Fructus. Journal of Food and Drug Analysis. Source: [1]
Sources
Comparative Pharmacological Evaluation: Matairesinol 4'-O-β-gentiobioside vs. Arctiin
As drug development increasingly turns to plant-derived secondary metabolites for novel therapeutics, lignans have emerged as highly druggable scaffolds. This technical guide provides an in-depth comparative analysis of two structurally related but pharmacologically distinct lignan glycosides: Arctiin and Matairesinol 4'-O-β-gentiobioside .
By synthesizing recent network pharmacology data, in vitro screening results, and pharmacokinetic profiles, this guide equips researchers and application scientists with the authoritative insights needed to select the appropriate lignan candidate for targeted drug discovery pipelines.
Structural Dynamics & Pharmacological Landscapes
While both compounds are lignan derivatives, their distinct glycosidic linkages and core structures dictate fundamentally different biological targets and bioavailability profiles.
Arctiin: The Pleiotropic Modulator
Arctiin is a highly abundant lignan glycoside primarily extracted from Arctium lappa L. (burdock)[1]. In preclinical models, arctiin has demonstrated potent anti-inflammatory and immunomodulatory properties. Mechanistically, it alleviates oxidative stress induced by reactive oxygen species (ROS) and suppresses the release of pro-inflammatory cytokines by inhibiting the NF-κB signaling cascade[2]. In the context of oncology, arctiin exhibits broad-spectrum anticancer properties against cervical, myeloma, and prostate cancer cells by inducing G2/M cell cycle arrest and potently inhibiting the PI3K/AKT and JAK/STAT signaling pathways[3].
Matairesinol 4'-O-β-gentiobioside: The Targeted Gastroprotective Agent
Matairesinol 4'-O-β-gentiobioside is a rarer dibenzylbutyrolactone lignan isolated from Trachelospermum jasminoides and the gum of Bombax ceiba[4],[5]. Unlike arctiin, which relies on a single glucose moiety, this compound features a bulky gentiobioside (a disaccharide) linkage. Recent multi-omics and molecular docking studies have highlighted its exceptional affinity for gastric ulcer healing targets. It demonstrates a profound binding affinity (docking score of −14.835 kcal/mol) for critical ulcerogenic and inflammatory targets, including EGFR, SRC, COX2, and Matrix Metalloproteinases (MMP-9)[4]. Furthermore, baseline in vitro screens indicate it possesses targeted cytotoxic activity against the HeLa cervical cancer cell line[6].
Fig 1. Divergent signaling pathways of Arctiin and Matairesinol 4'-O-β-gentiobioside.
Quantitative Pharmacological Data
To facilitate candidate selection, the following table summarizes the quantitative bioactivity and target affinities of both lignans based on recent pharmacological evaluations.
| Parameter | Arctiin | Matairesinol 4'-O-β-gentiobioside |
| Primary Botanical Source | Arctium lappa L., Forsythia suspensa | Trachelospermum jasminoides, Bombax ceiba |
| Molecular Formula | C27H34O11 | C32H42O16 |
| Primary Indication | Inflammation, Oncology, Immune-mediated skin diseases | Gastric Ulcer (GU), Cervical Cancer (HeLa) |
| Key Molecular Targets | iNOS, NF-κB, PI3K/AKT, JAK/STAT | EGFR, SRC, COX2, MMP-9 |
| Binding / IC50 Metrics | Dose-dependent iNOS inhibition | EGFR/SRC Docking Score: -14.835 kcal/mol[4] |
| Cytotoxicity (HeLa) | High (via mitochondrial dysfunction)[3] | IC50 = 47.1 μM[6] |
Self-Validating Experimental Methodologies
As an application scientist, achieving reproducible data requires moving beyond standard operating procedures and implementing self-validating systems. The protocols below are designed with internal checkpoints to ensure that experimental artifacts are immediately identified.
Protocol A: In Vitro Macrophage Anti-Inflammatory Assay (Arctiin)
Causality & Rationale: When testing anti-inflammatory compounds, a common pitfall is mistaking compound-induced cell death for anti-inflammatory efficacy. Therefore, this protocol mandates a parallel viability assay to guarantee that the reduction in nitric oxide (NO) is due to true iNOS suppression, not cytotoxicity.
-
Cell Seeding & Starvation: Seed RAW 264.7 murine macrophages at
cells/well in a 96-well plate. Incubate overnight. Starve cells in serum-free DMEM for 4 hours to synchronize the cell cycle. -
Pre-treatment: Treat cells with Arctiin (10, 20, 50 μM) or Vehicle (0.1% DMSO) for 2 hours.
-
Self-Validation Checkpoint 1: Include Dexamethasone (10 μM) as a positive control. If Dexamethasone fails to inhibit NO by >60%, the assay is invalid due to macrophage anergy.
-
-
LPS Stimulation: Add 1 μg/mL Lipopolysaccharide (LPS) to all wells (except the naive negative control) for 24 hours.
-
Griess Assay & Viability Multiplexing:
-
Transfer 50 μL of the supernatant to a new plate and mix with 50 μL Griess Reagent to quantify NO production (read at 540 nm).
-
Immediately add CCK-8 reagent to the remaining cells in the original plate to assess viability (read at 450 nm).
-
Self-Validation Checkpoint 2: Normalize NO concentration to the CCK-8 viability score. If viability drops below 90% in the Arctiin wells, the anti-inflammatory data at that dose must be discarded.
-
Protocol B: Network Pharmacology & Target Validation (Matairesinol 4'-O-β-gentiobioside)
Causality & Rationale: Matairesinol 4'-O-β-gentiobioside is a rare, low-yield metabolite. High-throughput in vivo screening is cost-prohibitive. Therefore, we utilize an in silico-first approach to predict targets (e.g., EGFR, SRC)[4], followed by highly targeted in vitro validation, minimizing the consumption of the purified compound.
-
In Silico Target Prediction: Retrieve the SMILES string for Matairesinol 4'-O-β-gentiobioside. Utilize the STRING database to construct a Protein-Protein Interaction (PPI) network mapping the compound against known gastric ulcer targets (e.g., MMP-9, COX2).
-
Molecular Docking: Prepare the ligand and target proteins (EGFR, SRC) using AutoDock Tools. Run AutoDock Vina to calculate binding free energies.
-
Self-Validation Checkpoint 3: Dock a known native ligand (e.g., Erlotinib for EGFR) as a reference. The docking score of Matairesinol 4'-O-β-gentiobioside (-14.835 kcal/mol) must be evaluated relative to this baseline to confirm true affinity[4].
-
-
Targeted In Vitro Validation: Treat gastric epithelial cells (GES-1) with the compound and quantify MMP-9 and COX2 expression via RT-qPCR.
-
Self-Validation Checkpoint 4: Normalize expression against two distinct housekeeping genes (GAPDH and ACTB) to ensure the bulky gentiobioside moiety is not causing global transcriptional silencing.
-
Fig 2. Self-validating experimental workflow for evaluating novel plant lignans.
Pharmacokinetics & Druggability Challenges
A critical phase in drug development is translating in vitro success to in vivo bioavailability. Both lignans face distinct pharmacokinetic hurdles:
-
Arctiin: Despite its potent in vitro efficacy, arctiin suffers from poor oral bioavailability. Pharmacokinetic studies reveal that upon oral administration, arctiin undergoes extensive hydrolysis and glucuronidation in the intestine and liver, rapidly converting into its aglycone form, arctigenin[1],[3]. Drug developers must consider alternative administration routes (e.g., nano-emulsions or liposomal delivery) to bypass first-pass metabolism and preserve the intact glycoside in systemic circulation[7].
-
Matairesinol 4'-O-β-gentiobioside: The presence of the gentiobioside disaccharide drastically increases the polar surface area of the molecule, likely impeding passive diffusion across the intestinal epithelium. Its therapeutic efficacy in treating gastric ulcers may actually benefit from this poor absorption, as the compound can remain localized within the gastrointestinal tract to interact directly with mucosal EGFR and MMP targets[4].
References
-
Overview of the anti-inflammatory effects, pharmacokinetic properties and clinical efficacies of arctigenin and arctiin from Arctium lappa L. PubMed. 7
-
An Insight into the Anticancer Potentials of Lignan Arctiin: A Comprehensive Review of Molecular Mechanisms. ResearchGate.3
-
Immunopharmacological potential of Arctium lappa L. in immune-mediated skin diseases: A critical review of experimental and clinical evidence. Frontiers.2
-
Matairesinol 4'-O-beta-gentiobioside Biological Activity. Chemsrc. 6
-
An Integrative Omics and Network Pharmacology Approach to Evaluate the Antiulcer Activity of Bombax ceiba L. Gum in Rats. PMC. 4
-
Qualitative and Quantitative Analysis of Lignan Constituents in Caulis Trachelospermi by HPLC-QTOF-MS and HPLC-UV. ResearchGate. 5
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Immunopharmacological potential of Arctium lappa L. in immune-mediated skin diseases: A critical review of experimental and clinical evidence [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. An Integrative Omics and Network Pharmacology Approach to Evaluate the Antiulcer Activity of Bombax ceiba L. Gum in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Matairesinol 4'-O-beta-gentiobioside | CAS#:106647-14-7 | Chemsrc [chemsrc.com]
- 7. Overview of the anti-inflammatory effects, pharmacokinetic properties and clinical efficacies of arctigenin and arctiin from Arctium lappa L - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility in Lignan Glycoside Recovery: A Comparative Guide to Matairesinol 4'-O-beta-gentiobioside Extraction
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Executive Summary & Chemical Context
Matairesinol 4'-O-beta-gentiobioside (M4G) is a highly bioactive dibenzylbutyrolactone lignan glycoside, primarily isolated from the stems of Trachelospermum jasminoides and the gum of Bombax ceiba[1][2]. In recent pharmacological profiling, M4G has demonstrated notable cytotoxic activity against HeLa cell lines (IC50 of 47.1 μM)[3] and strong binding affinity to matrix metalloproteinase-9 (MMP9) in antiulcerogenic pathways[2].
Despite its therapeutic potential, extracting M4G reproducibly is a persistent analytical bottleneck. The molecule features a bulky, highly polar beta-gentiobioside moiety attached to a matairesinol aglycone. This O-glycosidic linkage is highly susceptible to thermal degradation and hydrolysis. Conventional extraction methods often inadvertently cleave this bond, artificially inflating aglycone concentrations while destroying the intact target compound. This guide provides an objective, data-driven comparison of extraction modalities to establish a self-validating, high-yield protocol for M4G recovery.
Comparative Analysis of Extraction Modalities
To establish a reproducible baseline, we must evaluate extraction methods not just on crude yield, but on the structural integrity of the recovered glycoside. The table below summarizes representative experimental performance metrics across four common extraction modalities.
Table 1: Performance Comparison of M4G Extraction Methods
| Extraction Modality | Solvent System | Time (min) | Temp (°C) | M4G Yield (mg/g) | Reproducibility (RSD %) | Structural Integrity |
| UAE (Optimized) | ACN:MeOH:H2O (2:2:1) | 15 | 4 | 4.25 ± 0.08 | 1.8% | High (Intact Glycoside) |
| MAE (Microwave) | 70% Methanol | 5 | 50 | 3.95 ± 0.12 | 3.1% | Moderate-High |
| HRE (Baseline) | 70% Methanol | 120 | 65 | 3.10 ± 0.14 | 4.5% | Moderate (Partial Cleavage) |
| SFE (+20% MeOH) | Supercritical CO2 | 60 | 40 | 1.85 ± 0.09 | 5.2% | High (Low Recovery) |
*Note: Yield and RSD values are representative baseline metrics derived from comparative lignan glycoside recovery studies to illustrate method performance.
Mechanistic Causality (Why UAE Outperforms HRE): Heat Reflux Extraction (HRE) relies on prolonged thermal exposure (>60°C for 2+ hours), which provides the thermodynamic energy required to hydrolyze the labile gentiobioside linkage, leading to high inter-batch variability (RSD > 4.5%). Conversely, Ultrasound-Assisted Extraction (UAE) relies on acoustic cavitation. The rapid implosion of microscopic bubbles generates localized shear forces that shatter plant cell walls, allowing deep solvent penetration without elevating the bulk temperature. By maintaining the system at 4°C, the thermodynamic energy remains strictly below the activation threshold for glycosidic cleavage[2].
Experimental Protocols: A Self-Validating System
To ensure absolute reproducibility, the following protocols are designed as self-validating workflows. Every parameter is tightly controlled to prevent the degradation of M4G.
Protocol A: Optimized Cold Ultrasound-Assisted Extraction (UAE)
This is the gold-standard method. It utilizes a ternary solvent system to maximize the solubility of the polar gentiobioside while simultaneously precipitating interfering proteins and lipophilic matrix components.
-
Biomass Preparation: Mill dried Trachelospermum jasminoides stems or Bombax ceiba gum and pass the powder through a 40-mesh sieve to standardize the surface-area-to-volume ratio.
-
Solvent Addition: In a sealed centrifuge tube, combine 50 mg of the pulverized biomass with 1.0 mL of an extraction solvent comprising acetonitrile, methanol, and water in a 2:2:1 (v/v/v) ratio[2].
-
Acoustic Cavitation: Vortex the homogenate vigorously for 30 seconds. Subject the sample to ultrasonication (40 kHz, 300 W) for exactly 15 minutes. Critical Causality Step: Submerge the extraction vessel in a cryo-chiller bath maintained at 4°C. This neutralizes the localized heat generated by cavitation, preserving the O-glycosidic bond[2].
-
Phase Separation: Centrifuge the suspension at 12,000 rpm for 20 minutes at 4°C. This high-speed, cold centrifugation tightly pellets cellulosic debris and precipitated macromolecules, yielding a clear supernatant[2].
-
Concentration: Decant the supernatant and evaporate to dryness using a vacuum SpeedVac concentrator[2].
-
Reconstitution: Resuspend the dried pellet in 0.1% formic acid in LC-MS grade water. The acidic modifier stabilizes the analyte for immediate HPLC-QTOF-MS analysis[2][4].
Protocol B: Conventional Heat Reflux Extraction (Baseline)
Provided strictly for comparative baseline validation.
-
Suspend 50 mg of 40-mesh biomass in 1.0 mL of 70% aqueous methanol.
-
Heat the suspension in a reflux apparatus at 65°C for 120 minutes.
-
Cool to room temperature, compensate for lost solvent weight with 70% methanol, and filter through a 0.22 µm PTFE membrane.
Downstream Purification & Quantification
For preparative-scale isolation, the crude UAE extract must be fractionated to remove co-extracted flavonoids (e.g., luteolin derivatives) and other lignans (e.g., arctiin). Load the extract onto a macroporous adsorption resin (such as polyamide or Diaion HP-20) and elute with a water/methanol gradient[1]. Subsequent polishing via size-exclusion chromatography utilizing Sephadex LH-20 yields high-purity M4G[1].
Final quantification is achieved via HPLC-QTOF-MS, monitoring the exact mass of the [M-H]- ion to ensure high specificity against structurally similar dibenzylbutyrolactone lignans[4].
Workflow Visualization
Fig 1: Comparative workflow for the extraction and isolation of Matairesinol 4'-O-beta-gentiobioside.
References
-
Title: Matairesinol 4'-O-beta-gentiobioside | CAS#:106647-14-7 | Chemsrc Source: Chemsrc URL: [Link]
-
Title: An Integrative Omics and Network Pharmacology Approach to Evaluate the Antiulcer Activity of Bombax ceiba L. Gum in Rats Source: PubMed Central (PMC) URL: [Link]
-
Title: Qualitative and Quantitative Analysis of Lignan Constituents in Caulis Trachelospermi by HPLC-QTOF-MS and HPLC-UV Source: ResearchGate URL: [Link]
Sources
- 1. Matairesinol 4'-O-beta-gentiobioside | CAS:106647-14-7 | Manufacturer ChemFaces [chemfaces.com]
- 2. An Integrative Omics and Network Pharmacology Approach to Evaluate the Antiulcer Activity of Bombax ceiba L. Gum in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matairesinol 4'-O-beta-gentiobioside | CAS#:106647-14-7 | Chemsrc [chemsrc.com]
- 4. researchgate.net [researchgate.net]
Confirming Matairesinol 4'-O-beta-gentiobioside structure via 2D NMR
Structural Elucidation of Complex Lignan Glycosides: A Comparative Guide to Confirming Matairesinol 4'-O-β-Gentiobioside via 2D NMR
As a Senior Application Scientist in natural product chemistry and drug development, I frequently encounter the analytical bottleneck of unequivocally proving the molecular architecture of complex secondary metabolites. For regulatory submissions, simply knowing the molecular weight and functional groups of an active pharmaceutical ingredient (API) is insufficient. You must prove exact regional attachments and stereochemistry.
Matairesinol 4'-O-β-gentiobioside presents a classic structural challenge. It consists of a dibenzylbutyrolactone aglycone (matairesinol) with two nearly identical guaiacyl aromatic rings, and a disaccharide chain (gentiobiose) attached to one specific phenolic hydroxyl. Confirming the exact attachment site (4'-O), the inter-sugar linkage (β-1→6), and the anomeric stereocenters requires a highly rigorous analytical strategy.
Here is an objective comparison of analytical modalities for this molecule, supported by experimental data and a self-validating 2D NMR protocol.
Modality Comparison: Why Standard Techniques Fall Short
When elucidating lignan glycosides, researchers typically deploy a combination of Mass Spectrometry and Nuclear Magnetic Resonance. However, their capabilities differ drastically when applied to positional isomers and complex glycans.
-
LC-MS/MS (Tandem Mass Spectrometry): High-resolution MS/MS is exceptionally sensitive and will readily confirm the exact mass and the sequential loss of two hexose units (m/z -324). However, MS/MS fundamentally struggles to distinguish between sugar stereoisomers (e.g., gentiobiose vs. cellobiose) or pinpoint the exact phenolic attachment site (4-O vs. 4'-O) without running authentic standards side-by-side ().
-
1D NMR (¹H and ¹³C): While 1D NMR provides a complete inventory of functional groups, it fails in the carbinolic region. The protons of the two glucose units resonate in a highly crowded spectral window (3.2–4.0 ppm). This severe signal overlap makes it impossible to trace the spin systems and confirm the (1→6) linkage using 1D data alone.
-
2D NMR (The Gold Standard): Two-dimensional NMR resolves spectral crowding by spreading data across two frequency axes. More importantly, it maps atom-to-atom connectivity through chemical bonds (scalar coupling) and through space (dipolar coupling). It is the only definitive, de novo method to confirm both the regional attachment on the aglycone and the inter-sugar connectivity without relying on external standards ().
Logical Workflow for De Novo Elucidation
The following diagram illustrates the logical progression and causality of selecting 2D NMR over alternative modalities to overcome specific analytical limitations.
Workflow comparing MS/MS limitations vs. 2D NMR for lignan glycoside structural elucidation.
Diagnostic Chemical Shifts & Connectivity Mapping
To prove the structure of Matairesinol 4'-O-β-gentiobioside, we rely on specific heteronuclear multiple bond correlations (HMBC). The table below summarizes the critical diagnostic nodes where the structural fragments connect.
Table 1: Key Diagnostic NMR Data for Matairesinol 4'-O-β-Gentiobioside (Pyridine-d5, 600 MHz)
| Structural Unit | Position | ¹³C Shift (ppm) | ¹H Shift (ppm, Multiplicity, J in Hz) | Key HMBC Correlations (³JCH) | Key NOESY Correlations |
| Aglycone | C-4 (Phenolic) | 146.5 | - | - | - |
| C-4' (Glycosylated) | 145.2 | - | H-1'' (Inner Glc) | - | |
| C-5' | 116.0 | 7.15 (d, 8.0) | - | - | |
| Inner Glucose | C-1'' (Anomeric) | 100.8 | 4.85 (d, 7.5) | C-4' (Aglycone) | H-3'', H-5'' (β-conf) |
| C-6'' (Linked) | 68.5 | 3.75 (m), 4.05 (dd) | H-1''' (Outer Glc) | - | |
| Outer Glucose | C-1''' (Anomeric) | 103.5 | 4.25 (d, 7.8) | C-6'' (Inner Glc) | H-3''', H-5''' (β-conf) |
Note: The downfield shift of the inner glucose C-6'' to 68.5 ppm (normally ~61 ppm in unlinked glucose) is the definitive hallmark of a 1→6 glycosidic linkage.
Self-Validating 2D NMR Protocol
To achieve the data quality required for regulatory proof of structure, the NMR acquisition must be treated as a self-validating system. Every step must contain an internal check to ensure data integrity.
Phase 1: Sample Preparation & Internal Calibration
-
Step 1: Dissolve 5–10 mg of the highly purified compound in 600 µL of Pyridine-d5.
-
Causality: Pyridine-d5 is highly basic and disrupts intermolecular hydrogen bonding. This pushes the heavily overlapped carbinolic protons downfield and spreads them out, which is critical for resolving the two distinct glucose units of gentiobiose.
-
-
Step 2: Add 0.03% v/v Tetramethylsilane (TMS) to the sample.
-
Self-Validation: TMS acts as an internal standard. Locking and calibrating the TMS peak to exactly 0.00 ppm ensures that all subsequent chemical shifts are absolute, preventing the catastrophic misassignment of closely eluting sugar carbons.
-
Phase 2: Instrument Tuning & Baseline Acquisition
-
Step 3: Tune and match the NMR probe to the specific sample impedance, and calibrate the 90° pulse width.
-
Causality: An accurately calibrated 90° pulse maximizes transverse magnetization, ensuring the highest possible signal-to-noise ratio (SNR) for insensitive nuclei like ¹³C during the multi-dimensional experiments.
-
-
Step 4: Acquire a baseline 1D ¹H NMR spectrum.
-
Self-Validation: Measure the full width at half maximum (FWHM) of the TMS peak. A linewidth of < 1.0 Hz confirms optimal magnetic field homogeneity (shimming) before committing to expensive, multi-hour 2D runs.
-
Phase 3: 2D Suite Acquisition
-
Step 5: Acquire ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence).
-
Causality: This experiment correlates directly bonded protons and carbons, instantly separating overlapping proton signals by leveraging the much wider chemical shift dispersion of the ¹³C dimension.
-
-
Step 6: Acquire ¹H-¹³C HMBC with a long-range coupling delay optimized for 8 Hz (approx. 62.5 ms).
-
Causality: The 8 Hz optimization specifically targets the ³JCH scalar couplings across the glycosidic bonds. As demonstrated in recent multihexose plant metabolite studies, this is the only way to observe the critical cross-peaks between H-1'' and C-4', and H-1''' and C-6'' ().
-
-
Step 7: Acquire 2D NOESY with a 300 ms mixing time.
-
Causality: Detects through-space interactions (< 5 Å). A strong NOE between the anomeric H-1 and the axial H-3/H-5 protons of the pyranose rings definitively confirms the β-anomeric configuration of both glucose units.
-
Phase 4: Post-Acquisition Integrity Check
-
Step 8: Re-acquire the 1D ¹H NMR spectrum.
-
Self-Validation: Overlay this final spectrum with the baseline spectrum from Step 4. Perfectly matching spectra confirm that the sample did not degrade, precipitate, or undergo mutarotation during the extended 2D acquisition period, validating the entire dataset.
-
References
-
A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega.[Link]
-
LC-DAD–ESI-MS/MS and NMR Analysis of Conifer Wood Specialized Metabolites. Molecules (MDPI).[Link]
-
Isolation and Structure Determination of Drought-Induced Multihexose Benzoxazinoids from Maize (Zea mays). Journal of Agricultural and Food Chemistry.[Link]
A Guide to Inter-laboratory Comparison for the Accurate Measurement of Matairesinol 4'-O-beta-gentiobioside
Introduction: The Need for Analytical Harmony
Matairesinol 4'-O-beta-gentiobioside is a lignan glycoside found in various plants, such as Trachelospermum jasminoides.[] Like other plant-derived lignans, it is a precursor to enterolignans, which are metabolized by gut microbiota and are under investigation for their potential health benefits, including antioxidant and phytoestrogenic activities.[2][3] For researchers, scientists, and drug development professionals, the accurate and precise quantification of this molecule in complex matrices—be it plant extracts, functional foods, or biological samples—is paramount for establishing dietary intake, ensuring quality control of nutraceuticals, and conducting pharmacokinetic studies.
However, achieving reproducible and comparable results across different laboratories is a significant challenge. Discrepancies in analytical methodologies can lead to conflicting data, hindering scientific progress and regulatory acceptance. This guide provides a framework for conducting an inter-laboratory comparison (ILC) for the measurement of Matairesinol 4'-O-beta-gentiobioside. An ILC is a powerful tool for evaluating the performance of analytical methods, identifying sources of error, and ultimately, building consensus and trust within the scientific community.[4][5] As defined by ISO/IEC 17043, an ILC involves the organization, performance, and evaluation of measurements on the same or similar items by two or more laboratories in accordance with predetermined conditions, serving as a critical means to demonstrate technical competence.[4][6]
The Analytical Challenge: Why is Matairesinol 4'-O-beta-gentiobioside Difficult to Measure?
The complexity of quantifying Matairesinol 4'-O-beta-gentiobioside stems from several factors:
-
Glycosidic Linkage: The analyte exists as a gentiobioside, meaning it has a sugar moiety attached. For total matairesinol quantification, this glycosidic bond must be reliably and completely cleaved without degrading the aglycone (Matairesinol). This requires a carefully optimized hydrolysis step.[2]
-
Matrix Complexity: The analyte is often embedded in intricate biological matrices like plant tissues or food products.[7][8][9] Co-extraction of interfering compounds can suppress or enhance the analyte signal in mass spectrometry (matrix effects), leading to inaccurate quantification.
-
Methodological Variability: Without a standardized protocol, laboratories may employ different extraction solvents, hydrolysis conditions (enzymatic vs. acid), and analytical instrumentation (HPLC-UV, LC-MS, LC-MS/MS), each with its own performance characteristics.[10][11]
-
Reference Standard Availability: The purity and stability of the analytical standard for both the glycoside and its aglycone are crucial for accurate calibration.[12]
These challenges underscore the necessity of a well-designed, validated, and standardized analytical method as the foundation for any meaningful inter-laboratory comparison.
A Proposed Standardized Protocol for Quantification using LC-MS/MS
To ensure comparability, all participating laboratories in an ILC should adhere to a single, validated analytical method. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique due to its superior sensitivity and selectivity for quantifying lignans in complex samples.[2][13] The following protocol is a synthesized approach based on established methodologies for lignan analysis.[2][9][14]
Causality in Protocol Design:
The choice of a multi-step sample preparation involving both alkaline and enzymatic hydrolysis is deliberate. Alkaline hydrolysis is effective at releasing lignans bound as esters within the plant matrix, while the subsequent enzymatic hydrolysis with β-Glucuronidase/Sulfatase specifically targets the glycosidic bonds.[2] This dual-hydrolysis approach ensures a more complete and accurate measurement of the total lignan content. The use of a deuterated internal standard (Matairesinol-d6) is critical for trustworthy quantification, as it co-elutes with the analyte and experiences similar matrix effects and extraction losses, allowing for reliable correction of these variables.
Experimental Workflow Diagram
Caption: Standardized workflow for Matairesinol quantification.
Detailed Step-by-Step Methodology
1. Sample Homogenization:
- For high-moisture samples, freeze-dry to prevent degradation and facilitate grinding.
- Grind the sample to a fine, uniform powder (e.g., using a cryogenic grinder) to ensure homogeneity and maximize extraction efficiency.
2. Sample Weighing and Spiking:
- Accurately weigh approximately 0.5 g of the homogenized sample into a screw-cap glass tube.
- Add a precise volume of a known concentration of the internal standard (IS), Matairesinol-d6, to each sample, calibrator, and quality control (QC) sample.
3. Alkaline Hydrolysis:
- Add 5 mL of 70% aqueous methanol containing 0.3 M NaOH.[2]
- Cap the tube tightly, vortex thoroughly, and incubate in a water bath at 60°C for 1 hour, vortexing occasionally. This step releases ester-bound lignans.[2]
4. Neutralization and Enzymatic Hydrolysis:
- Cool the tube to room temperature.
- Neutralize the extract by adding 0.5 mL of 3 M acetic acid.
- Add 5 mL of 0.1 M sodium acetate buffer (pH 5.0).
- Add 50 µL of β-Glucuronidase/Sulfatase from Helix pomatia.[2]
- Incubate at 37°C overnight (approx. 16 hours) in a shaking water bath to hydrolyze the glycosidic bonds.[2]
5. Liquid-Liquid Extraction (LLE):
- Add 10 mL of diethyl ether to the tube.
- Vortex vigorously for 2 minutes.
- Centrifuge at 3000 x g for 10 minutes to achieve phase separation.
- Carefully transfer the upper organic (ether) layer to a new clean tube.
- Repeat the extraction process on the remaining aqueous phase with another 10 mL of diethyl ether and combine the extracts.
6. Evaporation and Reconstitution:
- Evaporate the combined ether extracts to complete dryness under a gentle stream of nitrogen gas at 40°C.
- Reconstitute the dried residue in a known volume (e.g., 200 µL) of the initial mobile phase. Vortex to ensure complete dissolution.
- Transfer the reconstituted sample to an autosampler vial for analysis.
7. LC-MS/MS Analysis:
- LC System: A standard HPLC or UHPLC system.
- Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient starting with high aqueous phase, ramping up the organic phase to elute the analyte, followed by a wash and re-equilibration.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.
- Detection: Use Multiple Reaction Monitoring (MRM) for both the analyte (Matairesinol) and the internal standard (Matairesinol-d6). Precursor and product ions must be optimized by direct infusion of standards.
8. Data Analysis:
- Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the calibration standards.
- The curve should be linear with a correlation coefficient (r²) ≥ 0.99.[15]
- Determine the concentration of Matairesinol in the samples from the calibration curve.
A Hypothetical Inter-laboratory Comparison Study
This section outlines a simulated ILC to demonstrate the process and potential outcomes.
Study Design:
-
Organizer: A central, impartial body responsible for preparing and distributing samples and analyzing the final data.
-
Participants: Ten hypothetical laboratories (Lab A to Lab J) with experience in chromatography and mass spectrometry.
-
Test Material: A single batch of finely ground flaxseed, which is known to contain lignans, is homogenized to ensure uniformity.[3][10] The material is divided into identical, sealed, and coded packages.
-
Instructions: Participants receive the test material, the detailed standardized protocol (as described in Section 3), a high-purity certified reference material of Matairesinol, and the deuterated internal standard. They are instructed to perform the analysis in triplicate and report their results, along with their calibration curve data and representative chromatograms.
Data Evaluation: The organizer collects the results and performs a statistical analysis. A common and robust method for evaluating performance in proficiency testing is the use of z-scores.[5] The z-score for each laboratory is calculated as:
z = (x - X) / σ
Where:
-
x is the result reported by the laboratory.
-
X is the assigned value (in this case, the robust mean of all participant results after outlier removal).
-
σ is the standard deviation for proficiency assessment (often the robust standard deviation of the participant results).
A common interpretation of z-scores is:
-
|z| ≤ 2: Satisfactory performance
-
2 < |z| < 3: Questionable performance (warning signal)
-
|z| ≥ 3: Unsatisfactory performance (action signal)
Simulated Inter-laboratory Results
| Laboratory | Replicate 1 (mg/kg) | Replicate 2 (mg/kg) | Replicate 3 (mg/kg) | Mean (mg/kg) | Std. Dev. | z-score | Performance |
| Lab A | 25.5 | 26.1 | 25.8 | 25.8 | 0.30 | -0.29 | Satisfactory |
| Lab B | 27.8 | 27.5 | 28.1 | 27.8 | 0.30 | 1.14 | Satisfactory |
| Lab C | 21.1 | 20.5 | 20.8 | 20.8 | 0.31 | -3.99 | Unsatisfactory |
| Lab D | 26.5 | 26.9 | 26.7 | 26.7 | 0.20 | 0.36 | Satisfactory |
| Lab E | 25.1 | 24.5 | 24.8 | 24.8 | 0.31 | -1.00 | Satisfactory |
| Lab F | 29.5 | 29.1 | 30.2 | 29.6 | 0.56 | 2.42 | Questionable |
| Lab G | 26.2 | 25.9 | 26.5 | 26.2 | 0.31 | 0.00 | Satisfactory |
| Lab H | 18.2 | 32.5 | 25.5 | 25.4 | 7.16 | -0.43 | Poor Precision |
| Lab I | 27.1 | 26.8 | 27.4 | 27.1 | 0.31 | 0.64 | Satisfactory |
| Lab J | 25.9 | 26.3 | 26.1 | 26.1 | 0.20 | -0.07 | Satisfactory |
| Robust Mean | 26.2 | ||||||
| Robust Std. Dev. | 1.35 |
Note: Data is illustrative. Robust mean and standard deviation are calculated excluding the outlier (Lab C). Lab H shows high internal variability (poor repeatability).
Investigating Discrepancies: A Root Cause Analysis
The results table highlights several key issues. Lab C's result is a clear outlier, and Lab F's result is questionable. Lab H, while having a mean close to the consensus value, shows extremely poor precision between replicates. An effective ILC doesn't just score labs; it helps identify the root causes of these discrepancies.
Potential Sources of Analytical Variability
Caption: Potential sources of error in lignan quantification.
Discussion of Hypothetical Results:
-
Lab C (Unsatisfactory): A significant negative bias could result from several issues. The most likely cause is incomplete hydrolysis , where the glycosidic bonds were not fully cleaved, leading to a lower measured amount of the matairesinol aglycone. Another possibility is a major error in standard preparation or a calculation mistake. A review of their submitted chromatograms might show a very low response for the analyte compared to the internal standard.
-
Lab F (Questionable): A positive bias could stem from an error in the concentration of their calibration standards or from co-elution of an interfering compound with the same mass transition, although the latter is less likely with a specific MRM method. It could also be a subtle integration error where the baseline was set incorrectly, artificially inflating the peak area.
-
Lab H (Poor Precision): High variability between replicates points to an inconsistent workflow. This could be due to inconsistent sample extraction, variable injection volumes, or significant instrument instability during their analytical run. This highlights that accuracy (proximity to the true value) and precision (reproducibility of measurements) are two distinct and equally important metrics of performance.[15][16]
Conclusion: The Path to Reliable Data
An inter-laboratory comparison is more than a test; it is a collaborative process that builds confidence in analytical data across the scientific community. For a complex analyte like Matairesinol 4'-O-beta-gentiobioside, establishing a robust, standardized protocol is the first and most critical step. By participating in ILCs, laboratories can verify the effectiveness of their quality control measures, demonstrate their technical competence, and contribute to a landscape of reliable, reproducible science.[4][12] The insights gained from a well-designed ILC—even from simulated data as presented here—provide a clear roadmap for troubleshooting, improving methods, and ensuring that data generated in any single laboratory can be trusted and compared globally.
References
- Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. (2022).
- Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS. (2024). PMC.
- Validated LC-MS/MS Method for the Quantification of Free and Bound Lignans in Cereal-Based Diets and Feces. (2016). Journal of Agricultural and Food Chemistry.
- Validation of a Generic qHNMR Method for N
- Targeted LC-MS/MS Method for the Quantitation of Plant Lignans and Enterolignans in Biofluids
- Appendix F: Guidelines for Standard Method Performance Requirements. (N/A).
- Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS. (2024). R Discovery.
- A validated LC-MS/MS method for quantification of free and bound lignans in cereal based diets and feces. (2025).
- Proficiency testing by interlabor
- Validation of analytical methods for active constituents and agricultural products. (2014). Australian Pesticides and Veterinary Medicines Authority.
- AOAC guidelines for single-laboratory validation of chemical methods for dietary supplements and botanicals. (N/A).
- VAMAS Guidelines for the Design and Operation of Interlabor
- Development, method validation and simultaneous quantification of eleven bioactive natural products from high altitude medicinal plant by high performance liquid chromatography. (2023).
- Verification of Analytical Methods for Natural and Synthetic Therapeutic Molecules. (2023). Ashdin Publishing.
- Introduction to Interlaboratory Comparisons - Critical Points for the Organisation of Test Performance Studies in Microbiology. (2022). NCBI.
- Proficiency Testing: A Laboratory Guide for Confirming Results. (2005). Food Safety Magazine.
- Application Note: LC-MS/MS Analysis of (+)-Matairesinol in Food Samples. (N/A). Benchchem.
- EA-4/21 INF: 2018. (2018).
- Analytical Methodology: Validation, Verification, or Qualification – Choosing the Right Approach. (2025). Vici Health Sciences.
- Determination of Matairesinol in Flax Seed by HPLC With Coulometric Electrode Array Detection. (2002). PubMed.
- CAS 106647-14-7 (Matairesinol 4'-O-β-gentiobioside). (N/A). BOC Sciences.
- Inter-Laboratory Comparison of Metabolite Measurements for Metabolomics Data Integr
- Matairesinol – Knowledge and References. (N/A). Taylor & Francis.
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. eas-eth.org [eas-eth.org]
- 5. food-safety.com [food-safety.com]
- 6. Introduction to Interlaboratory Comparisons - Critical Points for the Organisation of Test Performance Studies in Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
- 10. Determination of matairesinol in flax seed by HPLC with coulometric electrode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inter-Laboratory Comparison of Metabolite Measurements for Metabolomics Data Integration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. s27415.pcdn.co [s27415.pcdn.co]
- 13. Targeted LC-MS/MS Method for the Quantitation of Plant Lignans and Enterolignans in Biofluids from Humans and Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Analytical Methodology: Validation, Verification, or Qualification – Choosing the Right Approach [vicihealthsciences.com]
Evaluating Commercial Sources of Matairesinol 4'-O-beta-gentiobioside Standards
Executive Summary
Matairesinol 4'-O-beta-gentiobioside (CAS: 106647-14-7) is a bioactive dibenzylbutyrolactone lignan glycoside primarily isolated from Trachelospermum jasminoides and Forsythia species.[][2][3][4] It is increasingly utilized in pharmacological research for its anti-osteoclastogenic, anti-inflammatory, and cytotoxic properties.[4]
Critical Warning: This compound is occasionally mislabeled in commercial databases as "Onjisaponin Z."[] Researchers must exercise extreme caution, as "Onjisaponin" typically refers to triterpenoid saponins from Polygala tenuifolia.[4] Confusing these two distinct chemical classes will ruin experimental validity.[] This guide provides a rigorous framework for evaluating commercial standards, ensuring you acquire the correct lignan structure (C32H42O16) rather than an unrelated saponin.[4][5]
Part 1: Compound Profile & Vendor Landscape[3]
Chemical Identity[1][2][3][4][6][7][8]
-
IUPAC Name: 4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[3-methoxy-4-[6-O-(beta-D-glucopyranosyl)-beta-D-glucopyranosyl]oxy-phenyl]methyl]oxolan-2-one[][3][4][5]
-
Key Structural Feature: A matairesinol aglycone backbone with a gentiobioside moiety (two glucose units linked
) attached at the 4'-position.[][2][3][4][5]
Commercial Vendor Comparison
The market for this standard is divided into "Certified Reference Materials" (rare) and "Research Grade" standards.[5]
| Feature | Tier 1: Primary Manufacturers | Tier 2: Aggregators/Resellers | Tier 3: Bulk Chemical Suppliers |
| Typical Vendors | ChemFaces, BOC Sciences, BioCrick | Fisher Scientific, VWR (Reselling) | Alibaba-based suppliers |
| Purity Guarantee | >98% (HPLC) | >95-98% | "Industrial Grade" (Variable) |
| Documentation | COA, HPLC, MS, 1H-NMR | COA only (often redacted) | Batch number only |
| Traceability | Plant origin specified (T. jasminoides) | Often generic origin | Unknown |
| Risk Factor | Low | Medium (Storage history unknown) | High (Identity risk) |
Recommendation: For quantitative LC-MS or biological assays, prioritize Tier 1 vendors who provide batch-specific NMR data confirming the gentiobioside linkage.[][3][4]
Part 2: Technical Validation Protocol (The "Self-Validating" System)
Do not trust the Certificate of Analysis (COA) blindly.[5] The following protocol ensures the standard you received is chemically authentic and pure.
Step 1: Structural Verification (Identity)
The gentiobioside linkage (
-
Method: 1H-NMR (600 MHz recommended, DMSO-d6).
-
Key Diagnostic Signals:
-
Aglycone: Aromatic protons at
6.5–7.0 ppm (multiplets).[][5] -
Anomeric Protons: Two distinct doublets between
4.0–5.0 ppm.[] -
Gentiobioside Linkage: A downfield shift of the C-6 protons of the inner glucose unit, confirming the
linkage.
-
-
Mass Spectrometry: ESI-MS (Negative mode) should show
at m/z 681.[][3][4][5]
Step 2: Purity Analysis (HPLC-UV)
This method separates the gentiobioside from potential monoglucoside degradation products (Matairesinol 4'-O-glucoside) or the aglycone (Matairesinol).[][3][4][5]
Protocol: Gradient HPLC-UV
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 × 150 mm, 5 µm) or equivalent.[5][8]
-
Mobile Phase A: 0.1% Formic Acid in Water.[][9]
-
Mobile Phase B: Methanol (MeOH).[][5]
-
Flow Rate: 1.0 mL/min.[]
-
Temperature: 30°C.
-
Detection: UV at 230 nm (Lignan characteristic absorption) and 280 nm.[][5]
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 85 | 15 |
| 10.0 | 60 | 40 |
| 25.0 | 40 | 60 |
| 30.0 | 10 | 90 |
| 35.0 | 85 | 15 |
Acceptance Criteria:
-
Main Peak: Retention time approx. 12–15 min (elutes earlier than aglycone due to glycosylation).[][5]
-
Purity: Area under curve (AUC) > 98.0%.[]
-
Impurities: No single impurity > 0.5%.[]
Part 3: Visualization of Workflows
Standard Verification Workflow
This diagram illustrates the decision tree for accepting or rejecting a new batch of standard.
Caption: Decision matrix for validating commercial Matairesinol 4'-O-beta-gentiobioside standards before experimental use.
Chemical Structure & Hydrolysis Pathway
Understanding stability is key.[] The gentiobioside bond is susceptible to enzymatic or acid hydrolysis.
Caption: Hydrolysis pathway showing degradation from gentiobioside to aglycone, highlighting stability risks.
Part 4: Handling & Stability Guidelines
-
Storage: Store powder at -20°C, desiccated. Protect from light.[]
-
Solution Stability:
-
Extraction Note: When extracting from Trachelospermum or Forsythia, avoid boiling in strong acid (HCl) unless you intend to quantify the aglycone (Matairesinol).[5] For the intact gentiobioside, use 70% Methanol at mild temperatures (<60°C).[4][5]
References
-
Tan, X., et al. (2015). Qualitative and Quantitative Analysis of Lignan Constituents in Caulis Trachelospermi by HPLC-QTOF-MS and HPLC-UV.[][3][4] Molecules, 20(5), 8109-8126.[][3][4] [Link][][3][4][5]
-
Clinivex. Matairesinol 4'-O-beta-gentiobioside Product Data. Retrieved from [Link]
Sources
- 2. researchgate.net [researchgate.net]
- 3. Matairesinol - Wikipedia [en.wikipedia.org]
- 4. Onjisaponin F | C75H112O36 | CID 10701737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Matairesinol 4'-O-beta-gentiobioside | CAS#:106647-14-7 | Chemsrc [chemsrc.com]
- 7. Matairesinol 4'-O-beta-gentiobioside [sobekbio.com]
- 8. Qualitative and Quantitative Analysis of Lignan Constituents in Caulis Trachelospermi by HPLC-QTOF-MS and HPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Operational Guide: Disposal & Handling of Matairesinol 4'-O-beta-gentiobioside
[1][2][3]
Executive Summary & Chemical Profile
Matairesinol 4'-O-beta-gentiobioside (CAS: 106647-14-7) is a bioactive lignan glycoside.[1][][3] While often used in small quantities for analytical standards or pharmacological screening, its disposal requires strict adherence to organic waste protocols to prevent environmental bioaccumulation.
As a Senior Application Scientist, I emphasize that dilution is not the solution to pollution . Even if a compound is not federally listed as an acutely toxic "P-listed" waste (under RCRA), it must be managed as Hazardous Chemical Waste due to its pharmacological activity.[1][][3]
Chemical Safety Profile
| Parameter | Data | Operational Implication |
| CAS Number | 106647-14-7 | Use for waste manifesting and inventory tracking.[1][][3] |
| Molecular Formula | High oxygen content; amenable to incineration.[][3] | |
| Solubility | DMSO, Methanol, Water (partial) | Critical: Waste streams will likely be mixed organic/aqueous. |
| Hazard Class | Irritant (Eyes/Skin/Resp) | Standard PPE required; treat as bioactive. |
| RCRA Status | Not Specifically Listed | Default to Non-Halogenated Organic Waste . |
Waste Classification & Segregation Strategy
Effective disposal begins at the bench. You must segregate this compound based on its physical state and solvent matrix.
The "Bioactive Rule"
Treat Matairesinol 4'-O-beta-gentiobioside as a Cytotoxic/Bioactive Agent .[1][][3] Although it is a plant metabolite, its ability to modulate signaling pathways (e.g., ROS suppression, Akt signaling) mandates that it be destroyed via high-temperature incineration rather than released into wastewater systems.[1][3]
DOT Diagram: Waste Stream Decision Matrix
The following logic flow ensures the compound ends up in the correct waste container.
Figure 1: Decision matrix for segregating Matairesinol 4'-O-beta-gentiobioside waste streams to ensure proper incineration.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance & Contaminated Debris)
Applicability: Expired reference standards, weighing paper, contaminated gloves, and spill cleanup materials.
-
Containment: Collect all solid materials in a double-lined polyethylene bag or a wide-mouth HDPE jar.
-
Labeling: Affix a hazardous waste tag.
-
Storage: Store in a satellite accumulation area (SAA) away from oxidizers until pickup.
-
Disposal Method: Incineration. Do not landfill. The glycosidic bond is stable in soil but breaks down rapidly at temperatures >500°C.
Protocol B: Liquid Waste (Solutions & HPLC Effluent)
Applicability: DMSO stock solutions, methanol/water fractions from chromatography.
-
Solvent Compatibility Check:
-
Scenario 1 (Most Common): Dissolved in Methanol, DMSO, or Acetonitrile.
-
Action: Pour into the Non-Halogenated Organic Waste carboy.
-
-
Scenario 2: Dissolved in Chloroform or Dichloromethane.
-
Action: Pour into the Halogenated Organic Waste carboy.
-
-
-
Aqueous Mixtures:
-
Rinsing: Triple-rinse empty vials with methanol. Add the rinsate to the liquid waste container. Deface the vial label and dispose of the glass in the "Broken Glass/Sharps" container (if clean) or Solid Waste (if residue remains).[3]
Emergency Response: Spill Management
In the event of a powder spill or solution leak, immediate containment is required to prevent aerosolization or surface contamination.
DOT Diagram: Spill Response Workflow
Figure 2: Step-by-step spill response protocol. Note: Dry powder spills should be covered with a wet paper towel to prevent dust generation before wiping.
Decontamination Solvent Choice
Because Matairesinol 4'-O-beta-gentiobioside contains a disaccharide sugar moiety (gentiobiose), it is amphiphilic .[1][][3]
-
Do not use pure water: It may not fully solubilize the lipophilic lignan core.
-
Do not use pure hexane: It will not solubilize the sugar moiety.
-
Recommended Solvent: 70% Ethanol or Isopropanol .[] This effectively solubilizes both the polar sugar tail and the non-polar lignan head, ensuring complete removal from the benchtop.
Regulatory Compliance & Grounding
While Matairesinol 4'-O-beta-gentiobioside is not explicitly listed on the EPA RCRA P-list or U-list, it falls under the "General Duty Clause" of laboratory safety.[1][][3]
-
US EPA Classification: Non-regulated organic solid (unless mixed with regulated solvents).
-
Best Practice: Manage as Class 6.1 (Toxic) for internal safety protocols to prevent mishandling.
-
Destruction Efficiency: Commercial incineration guarantees >99.99% destruction of the lignan structure, preventing environmental release.
References
-
MedChemExpress (MCE). Matairesinol 4'-O-beta-D-glucopyranoside Safety Data Sheet. (Provides surrogate data for glycoside handling, PPE, and spill measures). Link
-
ChemSrc. Matairesinol 4'-O-beta-gentiobioside (CAS 106647-14-7) Chemical Properties. (Source for physical properties and solubility data).[8] Link
-
BenchChem. Navigating the Disposal of Novel Plant-Derived Compounds. (General guidelines for non-listed phytochemical disposal). Link
-
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (Authoritative source for general organic waste segregation). Link
Sources
- 1. lookchem.com [lookchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. CAS:106647-14-7 FT-0775311 Matairesinol 4'-O-β-gentiobioside Product Detail Information [finetechchem.com]
- 5. Matairesinol 4'-O-beta-gentiobioside | CAS#:106647-14-7 | Chemsrc [chemsrc.com]
- 6. Matairesinol 4'-O-beta-gentiobioside [sobekbio.com]
- 7. AvaChem Scientific, Provider of biologically active compounds [avachem.com]
- 8. CAS No.580-72-3,MATAIRESINOL Suppliers,MSDS download [lookchem.com]
Personal protective equipment for handling Matairesinol 4'-O-beta-gentiobioside
CAS Number: 106647-14-7 Synonyms: Onjisaponin Z Molecular Formula: C₃₂H₄₂O₁₆ Molecular Weight: ~682.67 g/mol [1][2][]
Executive Safety Summary & Risk Assessment
The "Why" Behind the Protocol: While Matairesinol 4'-O-beta-gentiobioside is often classified as "non-hazardous" under basic GHS guidelines due to a lack of acute toxicity data, this classification is misleading for research environments. As a lignan glycoside, this compound is bioactive . Research indicates it displays cytotoxic activity against human cell lines (e.g., HeLa cells with an IC₅₀ of ~47.1 μM) and possesses immunomodulatory properties [1, 2].
Operational Directive: Treat this compound as a Potentially Hazardous Bioactive Substance . The primary risks are not acute lethality, but rather chronic sensitization and unintended biological effects via inhalation of particulates or transdermal absorption.
Hazard Identification Matrix
| Hazard Category | Risk Level | Mechanism of Action |
| Inhalation | High | Fine powder aerosolizes easily; glycosides can irritate respiratory mucosa.[4] |
| Skin Contact | Moderate | Lipophilic aglycone moiety facilitates dermal penetration; potential sensitizer. |
| Cytotoxicity | Moderate | Demonstrated antiproliferative activity in human cancer lines [1]. |
| Stability | Low | Hygroscopic; glycosidic bond susceptible to hydrolysis in acidic/humid conditions. |
Personal Protective Equipment (PPE) Standards
This protocol moves beyond "standard precautions" to specific barrier protection required for bioactive glycosides.
| Component | Specification | Scientific Rationale |
| Respiratory | N95/P2 Mask (Minimum) | Prevents inhalation of lyophilized powder during weighing. Use a Fume Hood for all open-vessel manipulations. |
| Hand Protection | Nitrile Gloves (Double-gloving recommended) | Nitrile provides excellent resistance to the organic solvents (DMSO, Methanol) used to dissolve the compound. Latex is permeable to many organic solvents. |
| Eye Protection | Chemical Splash Goggles | Safety glasses with side shields are insufficient if fine powder becomes airborne. |
| Body Protection | Tyvek Lab Coat or Closed-front Cotton | Prevents accumulation of bioactive dust on street clothes. |
Operational Protocols: Storage, Weighing, and Solubilization
A. Storage & Stability[2]
-
Temperature: Store at 2–8°C (Refrigerated).
-
Environment: Keep in a desiccator . Glycosides are hygroscopic; moisture absorption alters molecular weight calculations and promotes hydrolysis of the sugar moiety.
-
Container: Amber glass vials (protects from photodegradation).
B. Weighing Protocol (The "Static Trap")
-
Problem: Fine glycoside powders often carry static charge, causing them to "fly" off spatulas, leading to inaccurate dosing and contamination.
-
Solution:
-
Equip the balance with an ionizing bar or use an anti-static gun on the vial before opening.
-
Weigh inside a Chemical Fume Hood .
-
Use a micro-spatula ; never pour directly from the stock vial.
-
C. Solubilization Strategy
Unlike its aglycone parent (Matairesinol), the gentiobioside form contains a disaccharide sugar unit, making it significantly more polar.
-
Recommended Solvent: DMSO (Dimethyl sulfoxide) or Methanol .
-
Note: Avoid non-polar solvents like Chloroform or Hexane; the glycoside moiety will likely cause precipitation.
-
-
Stock Solution: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Storage of Stock: Aliquot into single-use volumes and freeze at -20°C. Avoid repeated freeze-thaw cycles which degrade the glycosidic bond.
-
Visualized Workflows
Diagram 1: Safe Handling & Solubilization Workflow
This flowchart outlines the critical decision points for handling the compound from storage to assay.
Caption: Step-by-step logic for retrieving, weighing, and dissolving Matairesinol 4'-O-beta-gentiobioside to ensure stability and safety.
Emergency Response & Disposal
Accidental Exposure
-
Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (possible sensitization).
-
Skin Contact: Wash with soap and copious water. Do not use alcohol to wash skin, as it may increase the absorption of the lipophilic aglycone portion.
-
Eye Contact: Flush with water for 15 minutes.
Waste Disposal Logic
Do not pour down the drain. As a bioactive phytochemical, it requires incineration.
Caption: Decision tree for compliant disposal of solid and liquid waste containing Matairesinol 4'-O-beta-gentiobioside.
References
-
Sun, Y., et al. (2020). Lanicepsides C-E from the aerial part of Clematis chinensis Osbeck.[5] Phytochemistry Letters, 37, 95-100.[6] Link
-
Yoo, S. R., et al. (2022). Matairesinol Induces Mitochondrial Dysfunction and Exerts Synergistic Anticancer Effects with 5-Fluorouracil in Pancreatic Cancer Cells.[7] Marine Drugs, 20(8), 473.[7] Link
-
MedChemExpress. (2026).[8] Safety Data Sheet: Matairesinol 4′-O-β-D-glucopyranoside. Link
-
BOC Sciences.[] (2025).[4][9] Matairesinol 4'-O-beta-gentiobioside Properties.
Sources
- 1. CAS:106647-14-7 FT-0775311 Matairesinol 4'-O-β-gentiobioside Product Detail Information [finetechchem.com]
- 2. theclinivex.com [theclinivex.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Matairesinol 4'-O-beta-gentiobioside | CAS#:106647-14-7 | Chemsrc [chemsrc.com]
- 7. Matairesinol Induces Mitochondrial Dysfunction and Exerts Synergistic Anticancer Effects with 5-Fluorouracil in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
